(R)-2-(tert-Butyldimethylsilyloxy)propanal
Description
Properties
IUPAC Name |
(2R)-2-[tert-butyl(dimethyl)silyl]oxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIHJBTQLZXBV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450837 | |
| Record name | (R)-2-(tert-Butyldimethylsilyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111819-71-7 | |
| Record name | (R)-2-(tert-Butyldimethylsilyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[(tert-butyldimethylsilyl)oxy]propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(tert-Butyldimethylsilyloxy)propanal
Abstract and Compound Significance
(R)-2-(tert-Butyldimethylsilyloxy)propanal, a chiral aldehyde featuring a sterically hindered silyl ether, is a cornerstone intermediate in modern stereoselective organic synthesis. Its utility is derived from the orthogonal stability of the tert-butyldimethylsilyl (TBDMS) protecting group and the versatile reactivity of the aldehyde moiety. This combination allows for precise synthetic manipulations, making it an invaluable building block in the construction of complex, biologically active molecules, particularly in the fields of natural product synthesis and pharmaceutical drug development. This guide provides a comprehensive overview of its core physicochemical properties, chemical reactivity, standard analytical protocols, and safe handling procedures, offering field-proven insights for researchers and drug development professionals.
Compound Identification and Molecular Structure
Chemical Identity
-
Systematic Name: (R)-2-((tert-butyldimethylsilyl)oxy)propanal
-
Common Synonyms: (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propionaldehyde[1]
Structural Elucidation
The structure of this compound consists of a three-carbon propane backbone. The C1 carbon is an aldehyde, the C2 carbon is a stereocenter with (R)-configuration and is protected by a bulky tert-butyldimethylsilyloxy group, and the C3 carbon is a methyl group. The TBDMS group is critical, as its steric hindrance provides significant stability against a wide range of reagents while being selectively removable under specific conditions. The aldehyde at C1 serves as a versatile electrophilic handle for chain elongation and functional group transformations.
Core Physicochemical Properties
The physical and chemical properties of this compound are dictated by the interplay between the polar aldehyde group and the nonpolar, sterically demanding silyl ether.
Summary of Physicochemical Data
| Property | Value | Source |
| CAS Number | 111819-71-7 | [1][2] |
| Molecular Formula | C₉H₂₀O₂Si | [1][2][5] |
| Molecular Weight | 188.34 g/mol | [1][2][6][7] |
| Physical Form | Liquid | [6] |
| Boiling Point | Data not available; expected to be high and require vacuum distillation. A related compound, (tert.-Butyldimethylsilyloxy)ethanol, boils at 74-80°C (17 Torr).[8] | N/A |
| Density | Data not available. A structural isomer, 3-(tert-Butyldimethylsiloxy)propionaldehyde, has a density of 0.892 g/mL at 25 °C. | N/A |
| Refractive Index | Data not available. The isomer 3-(tert-Butyldimethylsiloxy)propionaldehyde has a refractive index of n20/D 1.431. | N/A |
| Storage Temperature | Recommended at -10°C to 2-8°C.[6] | N/A |
| Purity | Typically available at ≥95%.[1][2] | N/A |
Solubility Profile
Based on its structure, this compound is expected to be insoluble in water. It is readily soluble in a wide range of common organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and hydrocarbons (hexanes, toluene). This broad solubility makes it highly compatible with typical anhydrous reaction conditions employed in organic synthesis.
Chemical Reactivity and Stability Profile
The Role and Stability of the TBDMS Protecting Group
The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for alcohols, exhibiting approximately 10,000 times greater hydrolytic stability than a trimethylsilyl (TMS) ether.[9] Its stability is a direct consequence of the steric bulk of the tert-butyl group, which shields the silicon atom from nucleophilic attack.
-
Stability: It is stable under a wide range of conditions, including aqueous bases, organometallic reagents (e.g., Grignard, organolithiums), and many reductive/oxidative conditions that do not target the aldehyde.
-
Cleavage (Deprotection): The TBDMS group is reliably cleaved using fluoride ion sources or under acidic conditions.[9] The choice of deprotection reagent is critical for substrate compatibility.
-
Fluoride-Mediated Cleavage: Tetrabutylammonium fluoride (TBAF) in THF is the most common method. The high affinity of fluoride for silicon drives the reaction.
-
Acid-Mediated Cleavage: Acetic acid in a THF/water mixture or other protic acids can be used. However, this method is less chemoselective if other acid-labile groups are present.
-
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A Senior Application Scientist's Guide to (R)-2-(tert-Butyldimethylsilyloxy)propanal: Synthesis, Characterization, and Strategic Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Chiral Aldehyde
In the intricate landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a goal but a fundamental necessity. (R)-2-(tert-Butyldimethylsilyloxy)propanal (CAS Number: 111819-71-7), a chiral aldehyde, has emerged as a cornerstone building block for introducing stereospecificity.[1][2] Its unique structure, featuring a protected hydroxyl group adjacent to an aldehyde, offers a versatile handle for a multitude of asymmetric transformations. This guide provides an in-depth technical overview of its synthesis, purification, characterization, and critical applications, designed to empower researchers in leveraging this reagent to its full potential. The strategic use of such chiral aldehydes is a key element in modern asymmetric synthesis, enabling the construction of complex chiral molecules with high efficiency.[3][4][5]
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use and storage.
| Property | Value | Source |
| CAS Number | 111819-71-7 | [6][7] |
| Molecular Formula | C9H20O2Si | [7][8] |
| Molecular Weight | 188.34 g/mol | [7][9] |
| Appearance | Colorless oil/liquid | |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [10] |
Key Handling Considerations:
-
Hygroscopicity and Stability: The tert-butyldimethylsilyl (TBS) ether is susceptible to cleavage under acidic conditions.[11][12] Therefore, all glassware and solvents must be scrupulously dried to prevent hydrolysis back to the corresponding diol.
-
Toxicity: While specific toxicity data is limited, it is classified as a skin and eye irritant and may cause respiratory irritation.[13][14] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.[15] All manipulations should be performed in a well-ventilated fume hood.
-
Storage: To maintain its integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation.[10]
Synthesis: A Step-by-Step Guide from (S)-Ethyl Lactate
The most common and reliable route to this compound begins with the readily available and inexpensive chiral precursor, (S)-ethyl lactate. This multi-step synthesis involves protection of the secondary alcohol followed by a controlled reduction of the ester.
Workflow for the Synthesis of this compound
Caption: Synthetic route from (S)-Ethyl Lactate to the target aldehyde.
Part 1: Protection of the Hydroxyl Group
The initial step focuses on protecting the secondary alcohol of (S)-ethyl lactate as a tert-butyldimethylsilyl (TBS) ether. This protecting group is chosen for its robustness under various reaction conditions while being readily removable when desired.[16][17]
Reaction Mechanism: TBS Protection
The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBSCl). Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also serves as a catalyst.[11]
Caption: Catalytic cycle of TBS protection using imidazole.
Detailed Experimental Protocol:
-
Setup: A two-necked round-bottomed flask is equipped with a mechanical stirrer and an inert gas inlet.
-
Reagents: Charge the flask with (S)-ethyl lactate (1.0 mol), dimethylformamide (DMF), and imidazole (1.5 mol).[18]
-
Cooling: Cool the solution in an ice bath.
-
Addition of TBSCl: Add tert-butyldimethylsilyl chloride (TBSCl) (1.0 mol) portion-wise.[18]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and extract with hexanes. The combined organic extracts are washed with brine, dried over MgSO4, filtered, and concentrated.
-
Purification: The crude product is purified by vacuum distillation to yield (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate as a colorless liquid.[18]
Part 2: Controlled Reduction of the Ester
The second stage involves the partial reduction of the ester to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures.[19][20][21]
Reaction Mechanism: DIBAL-H Reduction
At -78°C, the Lewis acidic aluminum in DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the hydride. This forms a stable tetrahedral intermediate. Upon aqueous work-up, this intermediate collapses to form the desired aldehyde.[22][23]
Caption: Low-temperature DIBAL-H reduction of the ester.
Detailed Experimental Protocol:
-
Setup: A single-necked round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.
-
Reagents: Dissolve (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate (300 mmol) in hexanes and cool to -78°C in a dry ice/acetone bath.[18]
-
Addition of DIBAL-H: A solution of DIBAL-H (1.0 M in hexanes, 310 mmol) is cooled to -78°C and then transferred via cannula to the ester solution over 20-25 minutes.[18]
-
Reaction: Stir the reaction mixture at -78°C for the prescribed time.
-
Quenching: The reaction is carefully quenched at -78°C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. The aqueous phase is separated and extracted with hexanes. The combined organic extracts are washed with brine, dried over MgSO4, filtered, and concentrated.
-
Purification: The crude aldehyde is purified by vacuum distillation to afford this compound as a colorless oil.[18]
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized aldehyde.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic signals for the aldehyde proton (~9.6 ppm), the methine proton adjacent to the silyloxy group, the methyl group protons, and the protons of the tert-butyl and dimethylsilyl groups. |
| ¹³C NMR | Signals corresponding to the aldehyde carbonyl carbon (~204 ppm), the methine carbon, and the carbons of the alkyl and silyl groups. |
| IR Spectroscopy | A strong absorption band for the aldehyde C=O stretch (around 1730 cm⁻¹). |
| Chiral GC/HPLC | Analysis to determine the enantiomeric excess (e.e.) of the final product. |
| Mass Spectrometry | To confirm the molecular weight of the compound. |
Applications in Drug Development and Asymmetric Synthesis
This compound is a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to undergo various diastereoselective reactions, such as:
-
Aldol additions: The aldehyde can react with enolates to form new carbon-carbon bonds with a high degree of stereocontrol.
-
Wittig and related olefination reactions: Conversion of the aldehyde to a chiral alkene.
-
Reductive aminations: Synthesis of chiral amines.
-
Grignard and organolithium additions: Formation of chiral secondary alcohols.
The presence of the bulky TBS protecting group often plays a crucial role in directing the stereochemical outcome of these reactions. This makes the aldehyde a key component in the synthesis of natural products and active pharmaceutical ingredients (APIs).
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. A comprehensive understanding of its synthesis, handling, and reactivity, as detailed in this guide, is crucial for its successful application in the development of novel therapeutics and complex molecular architectures. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers at the forefront of chemical innovation.
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Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]
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OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). Retrieved from [Link]
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Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
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An In-Depth Technical Guide to (R)-2-(tert-Butyldimethylsilyloxy)propanal: A Chiral Building Block in Complex Molecule Synthesis
Abstract
(R)-2-(tert-Butyldimethylsilyloxy)propanal is a versatile chiral aldehyde extensively utilized in organic synthesis. Its unique structural features, combining a reactive aldehyde functionality with a sterically demanding tert-butyldimethylsilyl (TBS) protecting group, make it a valuable intermediate for the stereoselective construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and notable applications, with a particular focus on its role in the total synthesis of the potent anti-cancer agent, (+)-Discodermolide. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.
Physicochemical Properties and Safety Data
This compound is a silyl-protected derivative of lactaldehyde. The bulky TBS group imparts increased stability and solubility in organic solvents compared to the unprotected aldehyde, while preserving the chirality at the C2 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 188.34 g/mol | [1] |
| Chemical Formula | C₉H₂₀O₂Si | [1] |
| CAS Number | 111819-71-7 | [1] |
| Appearance | Not specified (likely a liquid) | |
| Purity | ≥95% | [1] |
| Synonyms | (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propionaldehyde | [1] |
Safety Information
A comprehensive understanding of the safety profile of any chemical reagent is paramount. The following information is derived from available safety data sheets (SDS).
Hazard Statements:
-
Harmful if swallowed.
Precautionary Statements:
-
Wash thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
Dispose of contents/container to an approved waste disposal plant.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the oxidation of its corresponding primary alcohol, (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol. Several mild oxidation protocols can be employed to achieve this transformation without epimerization of the chiral center. The two most prevalent methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Conceptual Workflow for Synthesis
The synthesis begins with the protection of the secondary hydroxyl group of a suitable chiral precursor, followed by the selective oxidation of the primary alcohol to the desired aldehyde.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Swern Oxidation
The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. This method is known for its mild reaction conditions and high yields.
Materials:
-
(R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware, dried in an oven
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture. The resulting mixture is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Causality of Choices: The low temperature (-78 °C) is crucial to prevent the decomposition of the reactive intermediate, the chlorosulfonium salt. Triethylamine acts as a base to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of the aldehyde product and dimethyl sulfide.
Application in the Total Synthesis of (+)-Discodermolide
The utility of this compound as a chiral building block is exemplified in several total syntheses of complex natural products. A prominent example is its use in the synthesis of (+)-Discodermolide, a marine-derived polyketide that has shown potent activity as a microtubule-stabilizing agent and is of significant interest as a potential anti-cancer drug.[2][3][4][5][6]
Role in the Synthesis of the C1-C9 Fragment
In several synthetic routes towards (+)-Discodermolide, this compound serves as a key precursor for the construction of the C1-C9 fragment of the molecule.[7][8] This fragment contains multiple stereocenters, and the inherent chirality of the starting aldehyde is crucial for establishing the correct stereochemistry in the subsequent steps.
Caption: Role of the aldehyde in the synthesis of a key fragment of (+)-Discodermolide.
The aldehyde functionality of this compound allows for a variety of carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and reactions with organometallic reagents. The stereochemical outcome of these reactions is often directed by the existing chiral center at C2, enabling the synthesis of the desired diastereomer of the elongated carbon chain. The TBS protecting group provides stability during these transformations and can be selectively removed at a later stage of the synthesis.
Spectroscopic Data
¹H NMR (Proton NMR):
-
Aldehyde proton (-CHO): A singlet or a doublet (if coupled to the C2 proton) in the region of δ 9.5-9.8 ppm.
-
Proton at C2 (-CH(O)-): A multiplet in the region of δ 3.8-4.2 ppm.
-
Methyl protons at C3 (-CH₃): A doublet in the region of δ 1.1-1.3 ppm.
-
tert-Butyl protons of TBS group (-C(CH₃)₃): A singlet integrating to 9 protons in the region of δ 0.8-1.0 ppm.
-
Methyl protons of TBS group (-Si(CH₃)₂): Two singlets (or a single singlet) in the region of δ 0.0-0.2 ppm.
¹³C NMR (Carbon-13 NMR):
-
Aldehyde carbon (-CHO): A signal in the region of δ 200-205 ppm.
-
Carbon at C2 (-CH(O)-): A signal in the region of δ 70-80 ppm.
-
Methyl carbon at C3 (-CH₃): A signal in the region of δ 15-25 ppm.
-
Quaternary carbon of TBS group (-C(CH₃)₃): A signal in the region of δ 25-30 ppm.
-
tert-Butyl methyl carbons of TBS group (-C(CH₃)₃): A signal in the region of δ 25-30 ppm.
-
Silicon-bound methyl carbons of TBS group (-Si(CH₃)₂): Signals in the region of δ -5 to -1 ppm.
IR (Infrared) Spectroscopy:
-
C=O stretch of the aldehyde: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.
-
C-H stretch of the aldehyde: Two weak bands around 2720 and 2820 cm⁻¹.
-
Si-O-C stretch: A strong absorption in the region of 1050-1150 cm⁻¹.
-
C-H stretches of alkyl groups: Absorptions in the region of 2850-2960 cm⁻¹.
Conclusion
This compound is a valuable and commercially available chiral building block that plays a significant role in modern organic synthesis. Its utility in the stereoselective construction of complex molecules, as demonstrated in the total synthesis of (+)-Discodermolide, underscores its importance to the fields of drug discovery and natural product synthesis. The straightforward preparation from its corresponding alcohol and its predictable reactivity make it an attractive starting material for the synthesis of a wide range of chiral targets. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the research laboratory.
References
- Smith, A. B., III, et al. (2000). The Total Synthesis of (+)-Discodermolide. Journal of the American Chemical Society, 122(36), 8654–8664.
- Marshall, J. A. (2000). The Total Synthesis of (+)-Discodermolide. The Journal of Organic Chemistry, 65(24), 8329–8339.
- Morken, J. P., et al. (2014). A Convergent Synthesis of (+)-Discodermolide.
- Schreiber, S. L., et al. (1996). Total Synthesis of (+)-Discodermolide. Journal of the American Chemical Society, 118(29), 6824–6825.
- Novartis. (2004). Large-Scale Synthesis of (+)-Discodermolide. MSU Chemistry.
- Bandaru, S., & Kaliappan, K. (2017). Synthesis of C9‐C13 and C15‐C21 Subunits of Discodermolide. ChemistrySelect, 2(23), 6681-6684.
- Khan, S. G., et al. (2020). Recent advances in the total synthesis of discodermolide and its analogues. RSC Advances, 10(42), 25055-25076.
- Paterson, I., et al. (2001). Total Synthesis of (+)-Discodermolide: An Improved Endgame Exploiting a Still−Gennari-Type Olefination with a C1−C8 β-Ketophosphonate Fragment. Organic Letters, 3(21), 3149–3152.
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The Chemical Nature and Primary Degradation Pathway of Silylated Propanal
An In-Depth Technical Guide to the Stability and Storage of Silylated Propanal
For researchers, scientists, and drug development professionals, the utility of sensitive reagents is directly proportional to their stability and purity. Silylated propanal, a key synthetic intermediate, exists predominantly as its silyl enol ether tautomer. This form is invaluable in modern organic synthesis, particularly in carbon-carbon bond-forming reactions where it serves as a nucleophilic enolate surrogate. However, its efficacy is critically dependent on maintaining its structural integrity, as it is highly susceptible to degradation.
This guide provides a comprehensive overview of the factors governing the stability of silylated propanal and outlines field-proven protocols for its optimal storage and handling. By understanding the underlying chemical principles, researchers can ensure the reliability and reproducibility of their experimental outcomes.
Propanal, like other enolizable aldehydes, exists in equilibrium with its enol tautomer. Silylation traps this enol form, creating a silyl enol ether. The specific silyl group used—such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS/TBDMS), or triisopropylsilyl (TIPS)—is the primary determinant of the compound's stability.
The principal mechanism of degradation for any silyl ether is hydrolysis.[1][2] The silicon-oxygen bond, while strong, is polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack by water.[3] This process cleaves the silyl group, regenerating the enol, which rapidly tautomerizes back to the parent aldehyde (propanal). The byproduct is a silanol (R₃SiOH), which can dimerize to form a disiloxane (R₃Si-O-SiR₃).[2]
This hydrolytic instability is the central challenge that all storage and handling protocols must address. The presence of even trace amounts of moisture can initiate degradation, compromising sample purity and reactivity.
Caption: Figure 1: Generalized mechanism for the hydrolysis of silylated propanal.
Key Factors Influencing Stability
The rate of hydrolysis is not constant; it is profoundly influenced by several interconnected factors. Understanding these allows for the rational design of storage conditions.
Steric Hindrance of the Silyl Group
The single most important factor in preventing hydrolysis is the steric bulk of the substituents on the silicon atom.[4] Larger, bulkier groups physically obstruct the approach of water to the electrophilic silicon center, dramatically slowing the rate of nucleophilic attack. The stability of silyl ethers increases significantly with the size of the alkyl groups on the silicon.[5][6]
This principle gives rise to a clear hierarchy of stability, which is crucial when selecting a silylating agent for a multi-step synthesis or when storing the resulting intermediate.
| Silyl Group | Abbreviation | Relative Stability (Acidic Media) | Relative Stability (Basic Media) |
| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | ~20,000 |
| Data synthesized from sources.[5][7] |
As the table illustrates, a TBS-protected propanal is approximately 10⁴ times more stable towards hydrolysis than its TMS analogue.[7] For applications requiring robust protection and long-term storage, bulkier groups like TIPS or TBDPS are superior choices.
pH and Catalysis
Hydrolysis of silyl ethers can be catalyzed by both acid and fluoride ions.[5]
-
Acidic Conditions: Protonation of the enol ether oxygen makes the system more susceptible to cleavage. Standard silica gel used in column chromatography is slightly acidic and can be sufficient to cleave sensitive silyl ethers like TMS ethers.[4]
-
Fluoride Ions: Fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), are exceptionally effective at cleaving Si-O bonds due to the formation of a very strong Si-F bond, which is a thermodynamic driving force for the reaction.[7]
Conversely, silyl ethers are generally more resilient to basic conditions, though they are not entirely immune.[4]
Temperature and Solvent
Chemical degradation rates are highly dependent on temperature.
-
Temperature: Lower temperatures significantly reduce the rate of hydrolysis. Therefore, cold storage is mandatory.
-
Solvent: Protic solvents (e.g., water, methanol) can participate directly in hydrolysis and must be avoided for storage.[4] Silylated propanal should be stored neat (if liquid and stable) or as a solution in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or hexane.[8][9]
Caption: Figure 3: A self-validating workflow to prevent atmospheric contamination.
Causality of the Workflow:
-
Equilibration in Desiccator: Removing a cold vial directly into ambient air causes atmospheric moisture to condense on its surface. Allowing it to warm to room temperature inside a desiccator prevents this critical contamination step.
-
Inert Atmosphere Transfer: All transfers must be performed under a positive pressure of dry nitrogen or argon to prevent ingress of air and moisture.
-
Dry Syringe Technique: Syringes and needles should be oven-dried and cooled in a desiccator or flushed thoroughly with dry inert gas before use.
Purity Assessment
Regularly assessing the purity of silylated propanal, especially from an older stock, is crucial.
-
Gas Chromatography (GC): Silylation increases the volatility of compounds, making GC an ideal analytical method. [10][11]The appearance of a peak corresponding to propanal or siloxane byproducts indicates degradation.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides a clear signature. The disappearance of the characteristic vinyl proton signals of the silyl enol ether and the appearance of the aldehydic proton of propanal (a triplet around 9.7 ppm) is a definitive sign of hydrolysis.
Conclusion
The stability of silylated propanal is not an intrinsic property but a condition maintained through rigorous control of its environment. The primary threats are moisture and acid, leading to hydrolytic cleavage of the essential Si-O bond. By selecting silyl groups with appropriate steric bulk, storing the compound as an anhydrous solution at low temperatures, and adhering to strict inert atmosphere handling techniques, researchers can ensure its purity and reactivity. These measures are not merely suggestions but a self-validating system essential for achieving reliable and reproducible results in the highly precise field of chemical synthesis.
References
- SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. (2024). Vertex AI Search.
- Silyl enol ether. Wikipedia.
- Silyl ether. Wikipedia.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Novice, M. H., et al. Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society.
- Organosilicon Compounds: Everything You Need to Know. Changfu Chemical.
- Recent Advances in Organosilicon Chemistry. SCI.
- Silicon and Organosilicon Compounds.
- Organosilicon chemistry. Wikipedia.
- Spaulding, R. S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. PubMed.
- Organosilicon Compounds. Lucknow University.
- Silyl
- issues with silylation reactions in protic solvents. Benchchem.
- Spaulding, R. S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds.
- The Cornerstone of GC Analysis: A Technical Guide to Silyl
- Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. YouTube.
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- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
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A Comprehensive Technical Guide to (R)-2-(tert-Butyldimethylsilyloxy)propanal: Availability, Synthesis, and Application in Asymmetric Synthesis
Introduction
(R)-2-(tert-Butyldimethylsilyloxy)propanal, a chiral aldehyde bearing a bulky silyl ether protecting group, is a cornerstone building block in modern asymmetric synthesis. Its unique trifunctional nature—comprising a stereodefined secondary silyloxy group, a reactive aldehyde, and a methyl group—renders it an invaluable C3 synthon for the stereocontrolled construction of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, offers a validated protocol for its in-house synthesis, details essential quality control measures, and explores its strategic applications, particularly within the realm of pharmaceutical research and drug development.
This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to procure, prepare, and effectively utilize this versatile reagent.
Compound Profile:
-
IUPAC Name: (R)-2-((tert-butyldimethylsilyl)oxy)propanal
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers. However, it is designated for research and development purposes only and is not intended for direct diagnostic or therapeutic use.[1][6][7] Due to the aldehyde's sensitivity to oxidation and potential for racemization, its stability is a critical consideration during procurement and storage.
Key Procurement and Handling Considerations:
-
Purity: Commercial grades are typically offered at ≥95% purity.[1][2][4] It is imperative to consult the supplier's Certificate of Analysis for lot-specific data.
-
Shipment and Storage: This compound is typically shipped on ice packs or under refrigerated conditions.[5] Upon receipt, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, with freezer storage at -20°C being a common recommendation to minimize degradation.[8]
| Supplier | CAS Number | Typical Purity | Notes/Form |
| Santa Cruz Biotechnology, Inc. | 111819-71-7 | ≥95% | Research chemical.[1] |
| AiFChem | 111819-71-7 | 95% | Available in various quantities.[2] |
| Clearsynth | 111819-71-7 | Not specified | Research chemical.[3] |
| Apollo Scientific | 111819-71-7 | 95% | Fine chemical.[4] |
| BLDpharm | 111819-71-7 | Not specified | Listed as a related product.[9] |
In-House Synthesis: A Strategic Alternative
While commercially available, in-house synthesis of this compound can be a strategic option for large-scale needs or when commercial sources are unavailable. The most reliable synthetic routes begin with readily available chiral precursors, such as ethyl (R)-lactate, and involve protection of the hydroxyl group followed by a mild, controlled oxidation.
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Spectroscopic Data of (R)-2-(tert-Butyldimethylsilyloxy)propanal: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-(tert-Butyldimethylsilyloxy)propanal, a chiral aldehyde widely utilized in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for compound characterization and quality control.
The aldehyde's inherent reactivity and potential for instability necessitate careful handling and appropriate analytical techniques to ensure data integrity. The bulky tert-butyldimethylsilyl (TBS) protecting group enhances stability and influences the spectroscopic characteristics of the molecule. Understanding these spectral features is paramount for confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Predicted ¹H NMR Data
The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Due to the absence of readily available experimental spectra in public databases, the following data was predicted using advanced computational algorithms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 9.65 | Doublet (d) | 1H | -CHO |
| b | 4.15 | Quartet (q) | 1H | -CH(O)- |
| c | 1.25 | Doublet (d) | 3H | -CH(CH₃) |
| d | 0.90 | Singlet (s) | 9H | -C(CH₃)₃ |
| e | 0.10 | Singlet (s) | 6H | -Si(CH₃)₂ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key features. The aldehyde proton signal (a) is expectedly the most downfield, appearing as a doublet due to coupling with the adjacent methine proton. The methine proton (b) is shifted downfield due to the deshielding effect of the adjacent oxygen atom and appears as a quartet from coupling to the methyl protons. The methyl protons of the propanal backbone (c) appear as a doublet, coupled to the methine proton. The large singlet at approximately 0.90 ppm (d) is characteristic of the nine equivalent protons of the tert-butyl group. The six protons of the two methyl groups on the silicon atom (e) are also equivalent and appear as a sharp singlet, typically upfield.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 204.5 | -CHO |
| 2 | 78.0 | -CH(O)- |
| 3 | 25.8 | -C(CH₃)₃ |
| 4 | 20.5 | -CH(CH₃) |
| 5 | 18.2 | -C(CH₃)₃ |
| 6 | -5.5 | -Si(CH₃)₂ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The aldehyde carbon (1) exhibits the most downfield chemical shift, a characteristic feature of carbonyl carbons. The methine carbon attached to the silyloxy group (2) is also significantly downfield. The carbons of the tert-butyl group (3 and 5) and the propanal methyl group (4) appear in the typical aliphatic region. The carbons of the dimethylsilyl group (6) are characteristically found at a very upfield chemical shift, sometimes even below 0 ppm.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound. Given the compound's potential sensitivity to air and moisture, proper sample handling is crucial.[1][2][3]
Methodology:
-
Sample Preparation:
-
In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1][2][4][5] CDCl₃ is a common choice for silylated compounds due to its good dissolving power and relatively clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, a J. Young NMR tube is recommended.[1][5]
-
-
Instrument Parameters:
-
Use a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire at least 1024 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Causality Behind Experimental Choices: The use of an inert atmosphere is critical to prevent oxidation of the aldehyde functionality and hydrolysis of the silyl ether. CDCl₃ is chosen as the solvent for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak that is easily identifiable. A higher field spectrometer provides better signal dispersion, which is beneficial for resolving complex spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the silyl ether moieties.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2860 | Strong | C-H (alkane) stretching |
| ~2720, ~2820 | Medium | C-H (aldehyde) stretching (Fermi doublet) |
| ~1730 | Strong | C=O (aldehyde) stretching |
| ~1255 | Strong | Si-CH₃ bending |
| ~1100 | Strong | Si-O-C stretching |
| ~840, ~780 | Strong | Si-C stretching |
Expertise & Experience: Interpreting the IR Spectrum
The most prominent and diagnostic peak in the IR spectrum is the strong C=O stretch of the aldehyde at approximately 1730 cm⁻¹. The presence of a Fermi doublet, two medium intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹, is characteristic of the C-H stretch of an aldehyde and provides strong evidence for this functional group. The strong absorptions in the 1255 cm⁻¹ and 840-780 cm⁻¹ regions are indicative of the Si-CH₃ and Si-C bonds of the TBS group, respectively. A strong band around 1100 cm⁻¹ is expected for the Si-O-C linkage.
Experimental Protocol: IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of liquid samples with minimal preparation.
Methodology:
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
-
Background Collection:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
-
Sample Analysis:
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Causality Behind Experimental Choices: ATR-FTIR is chosen for its simplicity and the ability to analyze neat liquids without the need for preparing thin films or solutions.[6][7] This minimizes sample consumption and potential for contamination or reaction with a solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable analytical technique.
Predicted Mass Spectrum Data
The molecular weight of this compound (C₉H₂₀O₂Si) is 188.34 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 188 | [M]⁺ |
| 159 | [M - C₂H₅]⁺ |
| 131 | [M - C(CH₃)₃]⁺ |
| 117 | [(CH₃)₃Si-O=CH]⁺ |
| 75 | [(CH₃)₂Si=OH]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Expertise & Experience: Interpreting the Mass Spectrum
The molecular ion peak at m/z 188 may be of low intensity due to the lability of the molecule under EI conditions. A very common and often base peak for tert-butyldimethylsilyl ethers is the loss of the tert-butyl group ([M - 57]⁺), which would appear at m/z 131.[8] Alpha-cleavage adjacent to the oxygen is also a likely fragmentation pathway, leading to the formation of the ion at m/z 117. The ion at m/z 75 is a characteristic rearrangement product of dimethylsilyl ethers. The peak at m/z 57 corresponds to the stable tert-butyl cation.
Experimental Protocol: GC-MS Data Acquisition
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion and fragmentation pattern to confirm the structure.
-
Causality Behind Experimental Choices: GC is an excellent technique for separating volatile compounds.[9][10] A non-polar column is suitable for this moderately polar compound. EI at 70 eV is a standard ionization method that produces reproducible fragmentation patterns, allowing for comparison with spectral libraries.
Workflow Visualizations
The following diagrams illustrate the workflows for the spectroscopic analyses described in this guide.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Caption: Workflow for GC-MS analysis.
Conclusion
The predicted spectroscopic data and outlined experimental protocols in this guide provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides orthogonal and complementary information, allowing for unambiguous structure confirmation and purity assessment. Adherence to the detailed experimental procedures is essential for obtaining high-quality, reproducible data, particularly considering the compound's potential sensitivities. This guide serves as a valuable resource for scientists working with this important chiral building block.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Borys, A. (2024, October 15). 6: NMR Preparation. Chemistry LibreTexts. Retrieved from [Link]
-
The Board of Trustees of the University of Illinois. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
- Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(3), 241–248.
-
Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
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Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]
- Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 339-445.
-
Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
ChemDoodle. (n.d.). Demos > Simulate NMR and MS. Retrieved from [Link]
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iChemLabs. (2010, January 19). News > Spectroscopy + ChemDoodle 3. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde. Retrieved from [Link]
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NIST. (n.d.). Propanal. In NIST Chemistry WebBook. Retrieved from [Link]
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Silyl ether. (2023, November 29). In Wikipedia. Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
-
Agilent Technologies. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]
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An In-depth Technical Guide to the Chiral Purity Analysis of (R)-2-(tert-Butyldimethylsilyloxy)propanal
Foreword: The Criticality of Enantiopurity in Modern Drug Development
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. Molecules with one or more stereocenters can exist as enantiomers, non-superimposable mirror images that often exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the critical need for precise enantiomeric analysis. (R)-2-(tert-Butyldimethylsilyloxy)propanal is a valuable chiral aldehyde synthon, frequently employed in the synthesis of complex, biologically active molecules where the desired therapeutic effect is contingent on a specific stereochemistry.[1] Consequently, the ability to accurately determine its enantiomeric purity is not merely an analytical exercise but a cornerstone of quality control and regulatory compliance.
This guide provides a comprehensive overview of the core analytical techniques for assessing the chiral purity of this compound. We will delve into the mechanistic principles behind each method, offer field-proven insights into experimental design, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals. Our focus will be on establishing self-validating systems that ensure the trustworthiness and accuracy of your results.
Understanding the Analyte: Physicochemical Properties and Stability Considerations
This compound possesses a unique combination of a reactive aldehyde functionality and a sterically hindered silyl ether. The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust protecting group for the hydroxyl moiety, significantly more stable to hydrolysis than simpler silyl ethers like trimethylsilyl (TMS) ethers.[2][3] This stability is primarily due to the steric bulk of the tert-butyl group, which shields the silicon-oxygen bond from nucleophilic attack.[2] However, TBDMS ethers are susceptible to cleavage under acidic conditions and by fluoride ions.[3][4] The aldehyde group is prone to oxidation to the corresponding carboxylic acid and can also undergo aldol reactions or racemization, particularly under basic conditions.
These properties dictate careful sample handling and storage, preferably under an inert atmosphere at low temperatures, to maintain the chemical and chiral integrity of the analyte prior to analysis.
Strategic Approaches to Chiral Purity Determination
The chiral analysis of this compound can be approached through two primary strategies: direct and indirect methods.
-
Direct Methods: These involve the use of a chiral environment, typically a chiral stationary phase (CSP) in chromatography, to differentiate between the enantiomers.
-
Indirect Methods: This strategy involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[5] These diastereomers have distinct physical properties and can be separated and quantified using standard achiral analytical techniques.[4]
The choice between these methods depends on available instrumentation, sample matrix, and the required sensitivity and accuracy.
Chiral Gas Chromatography (GC): A High-Resolution Approach for Volatile Analytes
Given the volatility of this compound, chiral Gas Chromatography (GC) presents a powerful and highly selective analytical tool.[6] The separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[7]
Causality Behind Experimental Choices in Chiral GC
The selection of the chiral stationary phase is the most critical parameter in developing a successful chiral GC method. Cyclodextrin-based CSPs, such as those derivatized with trifluoroacetyl groups (e.g., CHIRALDEX® G-TA), are particularly effective for separating a wide range of chiral compounds, including those with carbonyl and ether functionalities.[8] The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cavities of the cyclodextrin. The stability of these complexes differs for each enantiomer, leading to different retention times.
The temperature program in GC is another crucial factor. Lowering the initial oven temperature can often enhance enantioselectivity by increasing the interaction time between the analyte and the CSP. A slow temperature ramp allows for the effective separation of closely eluting enantiomers.
Experimental Protocol: Chiral GC of this compound
Instrumentation and Consumables
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral GC Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent.
-
High-purity helium or hydrogen as carrier gas.
-
Anhydrous solvent (e.g., dichloromethane or hexane) for sample dilution.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen anhydrous solvent.
-
Prepare a racemic standard in the same manner for peak identification and resolution assessment.
Chromatographic Conditions
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp at 2 °C/min to 150 °C, hold 5 min |
| Detector Temperature | 250 °C |
Data Analysis The enantiomeric excess (ee) is calculated from the peak areas of the R and S enantiomers using the following formula:
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric purity determination and is particularly useful for less volatile or thermally labile compounds. For this compound, both direct and indirect methods can be employed.
Direct Chiral HPLC
Direct analysis on a chiral stationary phase is often the most straightforward approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable and can often resolve a broad range of enantiomers.[9] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte and the chiral polymer.[10]
Experimental Protocol: Direct Chiral HPLC
Instrumentation and Consumables
-
HPLC system with UV detector
-
Chiral HPLC Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
HPLC-grade n-hexane and isopropanol.
Sample Preparation
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (due to the weak chromophore of the aldehyde) |
| Injection Volume | 10 µL |
Indirect Chiral HPLC via Derivatization
If direct separation is unsuccessful or lacks sensitivity, an indirect approach using a chiral derivatizing agent (CDA) can be employed.[4] The aldehyde functionality of the analyte is reacted with an enantiomerically pure CDA containing a strong chromophore to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.
A suitable CDA for aldehydes is a chiral amine, such as (R)- or (S)-1-(1-naphthyl)ethylamine, which introduces a highly UV-active naphthyl group, significantly enhancing detection sensitivity. The reaction forms diastereomeric imines.
Experimental Protocol: Indirect Chiral HPLC
Derivatization Procedure
-
In a small vial, dissolve ~1 mg of the aldehyde sample in 1 mL of anhydrous toluene.
-
Add 1.1 equivalents of (R)-1-(1-naphthyl)ethylamine and a small crystal of p-toluenesulfonic acid as a catalyst.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool to room temperature and dilute with the HPLC mobile phase for analysis.
Derivatization and HPLC Workflow
Caption: Indirect chiral HPLC workflow involving diastereomer formation.
Chromatographic Conditions for Diastereomers
| Parameter | Setting |
| Column | Standard C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (gradient or isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (for the naphthyl group) |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Technique
NMR spectroscopy offers a powerful method for determining enantiomeric excess, often without the need for chromatographic separation. This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent (CSA).
NMR with Chiral Derivatizing Agents (CDAs)
Similar to the indirect HPLC approach, the aldehyde can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers will have distinct NMR spectra, and the integration of specific, well-resolved signals can be used to determine their ratio, and thus the enantiomeric excess of the starting material. A common CDA for aldehydes is a chiral amine, which forms diastereomeric imines. The imine proton signal is often well-resolved in the ¹H NMR spectrum.
Experimental Protocol: NMR with Chiral Amine Derivatization
-
In an NMR tube, dissolve ~5 mg of the aldehyde sample in 0.7 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the starting material.
-
Add 1.0 equivalent of an enantiomerically pure chiral amine (e.g., (R)-phenylglycinol).
-
Allow the reaction to proceed to completion in the NMR tube (this can be monitored by the disappearance of the aldehyde proton signal).
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric imines.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers (e.g., the imine protons).
-
Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original aldehyde.
NMR with Chiral Solvating Agents (CSAs)
Chiral solvating agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers. This can lead to the splitting of signals in the NMR spectrum, allowing for the direct determination of enantiomeric excess without chemical modification of the analyte. For an aldehyde, a chiral alcohol or diol could potentially serve as a CSA through the formation of diastereomeric hemiacetals in situ.
Method Validation and Trustworthiness
To ensure the trustworthiness of your chiral purity analysis, it is essential to validate the chosen method. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the other enantiomer. This is demonstrated by achieving baseline resolution between the enantiomer peaks (or diastereomer peaks).
-
Linearity: The linear relationship between the concentration of the minor enantiomer and its detector response.
-
Accuracy: The closeness of the measured enantiomeric excess to the true value. This can be assessed by analyzing samples of known enantiomeric purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified.
Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity
The determination of the chiral purity of this compound is a critical step in ensuring the quality and efficacy of downstream synthetic products. This guide has outlined several robust analytical techniques, including chiral GC, direct and indirect chiral HPLC, and NMR spectroscopy. The choice of the most appropriate method will be dictated by the specific requirements of the analysis and the available instrumentation. For routine quality control, chiral GC often provides the best combination of resolution and speed. For more challenging separations or when enhanced sensitivity is required, indirect HPLC with derivatization is a powerful option. NMR spectroscopy serves as an excellent orthogonal method for confirmation. By understanding the principles behind each technique and carefully validating the chosen method, researchers can be confident in the stereochemical integrity of this important chiral building block.
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The Strategic Role of the Tert-butyldimethylsilyl (TBS) Group in Directing Stereochemistry of Chiral Aldehydes: A Technical Guide
In the landscape of complex molecule synthesis, the ability to control stereochemistry is paramount. For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a key instrument in achieving this control. Among these, the tert-butyldimethylsilyl (TBS) ether has emerged as a workhorse for the protection of hydroxyl groups, offering a favorable balance of stability and selective cleavage.[1] This in-depth technical guide explores the critical role of the TBS protecting group in modulating the stereochemical outcome of reactions involving chiral aldehydes, providing field-proven insights into its application.
The Tert-butyldimethylsilyl (TBS) Group: A Profile of Stability and Selectivity
Introduced by E.J. Corey in 1972, the tert-butyldimethylsilyl group has become one of the most widely used protecting groups for alcohols in organic synthesis.[2] Its popularity stems from a unique combination of steric and electronic properties that afford it significant stability under a variety of reaction conditions, while still allowing for its removal under relatively mild and specific protocols.
The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[3] The large tert-butyl group on the TBS moiety provides a substantial steric shield around the silicon-oxygen bond, protecting it from nucleophilic and acidic attack.[1] This steric hindrance makes TBS ethers approximately 10,000 times more hydrolytically stable than the corresponding trimethylsilyl (TMS) ethers.[4]
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| Tert-butyldimethylsilyl (TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| Tert-butyldiphenylsilyl (TBDPS) | 5,000,000 | 500,000 |
| Data compiled from various sources, relative to TMS ether.[3] |
This enhanced stability allows TBS-protected alcohols to withstand a broad range of non-acidic reagents, including many oxidizing and reducing agents, as well as organometallic reagents.[1][5]
Directing Diastereoselectivity in Nucleophilic Additions to α-Chiral Aldehydes
A key application of the TBS group lies in its ability to influence the stereochemical course of nucleophilic additions to chiral aldehydes, particularly those with a stereocenter at the α-position. The outcome of these reactions is governed by a delicate interplay of steric and electronic factors, which can be understood through the Felkin-Anh and Cram-chelate models.[6][7]
The Felkin-Anh Model: A Non-Chelation Pathway
The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter when no chelating group is present.[8] The model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (an angle of approximately 107°).[8]
Due to the steric bulk and the weak coordinating ability of the silyloxy group, TBS-protected α-hydroxy aldehydes predominantly follow the Felkin-Anh model.[7][9] The bulky TBS group acts as the "large" substituent, directing the incoming nucleophile to the opposite face of the aldehyde, leading to the formation of the anti-diol product with high diastereoselectivity.[9][10]
Figure 1: Felkin-Anh model for nucleophilic addition to a TBS-protected α-chiral aldehyde.
The Cram-Chelate Model: A Chelation-Controlled Pathway
In contrast, when the α-substituent is a good chelating group (e.g., benzyloxy, methoxy) and a Lewis acid is present, the reaction can proceed through a rigid, five-membered chelated intermediate.[6] This chelation locks the conformation of the aldehyde, and the nucleophile is directed to attack from the less hindered face of this chelated complex, leading to the syn-diol product.[6][9] The bulky nature of the TBS group disfavors the formation of such a chelated intermediate, thus reinforcing the preference for the Felkin-Anh pathway.[7][10]
Figure 2: Cram-chelate model, disfavored with bulky silyl protecting groups like TBS.
The strategic choice between a chelating and a non-chelating protecting group, therefore, allows for the selective synthesis of either the syn or anti diastereomer. The TBS group is a reliable tool for achieving high anti-selectivity in these reactions.
Experimental Protocols
Protection of a Chiral Alcohol with TBSCl
This protocol describes a general procedure for the protection of a primary or secondary chiral alcohol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole.
Materials:
-
Chiral alcohol
-
Tert-butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the chiral alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBSCl (1.2 equiv) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.[1]
For sterically hindered alcohols, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine is often employed.[2][11]
Deprotection of a TBS Ether
The cleavage of TBS ethers can be achieved under various conditions, with fluoride-based reagents and acidic hydrolysis being the most common.
This is the most common and generally mildest method for TBS ether cleavage. The high strength of the silicon-fluorine bond is the driving force for this reaction.[2][4]
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in THF.
-
Add a solution of TBAF (1.1 equiv, 1.0 M in THF) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
TBS ethers are labile to acidic conditions, and this can be exploited for their removal, often with selectivity over more robust protecting groups.[1]
Materials:
-
TBS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Table 2: Common Reagents for TBS Deprotection
| Reagent | Conditions | Comments |
| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Most common, mild, but basicity can cause side reactions.[12] |
| Hydrofluoric acid (HF) in pyridine | THF or CH3CN, 0 °C to room temperature | Effective, but HF is highly corrosive and toxic. |
| Acetic acid (AcOH) | AcOH/THF/H₂O, room temperature | Mild acidic conditions, good for substrates sensitive to fluoride.[4] |
| p-Toluenesulfonic acid (p-TsOH) | MeOH, room temperature | Mild acidic conditions, can be selective. |
| Pyridinium p-toluenesulfonate (PPTS) | MeOH, room temperature | Very mild acidic conditions, good for selective deprotection.[2] |
Conclusion
The tert-butyldimethylsilyl group is an invaluable tool in modern organic synthesis, particularly in the context of reactions involving chiral aldehydes. Its steric bulk reliably directs nucleophilic additions to α-chiral aldehydes to proceed via a non-chelation Felkin-Anh pathway, affording high diastereoselectivity for the anti-diol product. The stability of the TBS ether under a wide range of reaction conditions, coupled with the availability of numerous mild and selective deprotection protocols, makes it a strategic choice for synthetic chemists aiming to construct complex stereochemically rich molecules. A thorough understanding of the principles governing its directing effects and the practical aspects of its application and removal is essential for any researcher, scientist, or drug development professional in the field of organic synthesis.
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Walsh, P. J., & Kozlowski, M. C. (2017). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society. [Link]
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ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. [Link]
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Walsh, P. J., & Kozlowski, M. C. (2004). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PMC. [Link]
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- 8. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 9. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. TBS Protection - Common Conditions [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction with (R)-2-(tert-Butyldimethylsilyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Olefination in Chiral Molecule Synthesis
The Wittig reaction, a cornerstone of organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Discovered by Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979 for this work, the reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to yield an alkene and triphenylphosphine oxide.[1] A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, a feature that is particularly valuable in the synthesis of complex chiral molecules where isomeric purity is paramount.[2][3]
This application note provides a detailed protocol for the Wittig reaction using (R)-2-(tert-Butyldimethylsilyloxy)propanal, a chiral aldehyde bearing a bulky silyl ether protecting group. The presence of the tert-butyldimethylsilyl (TBDMS) group and the adjacent stereocenter introduces important considerations for reaction setup, stereochemical control, and product purification. We will explore the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss the critical parameters that influence reaction success and stereoselectivity.
Mechanistic Overview: The Path to Alkene Formation
The Wittig reaction proceeds through a fascinating mechanistic sequence.[4] The journey begins with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[2] This initial step can lead to a zwitterionic intermediate known as a betaine, although for many Wittig reactions, particularly those under lithium-salt-free conditions, it is believed to proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[5][6][7]
The driving force of the reaction is the subsequent decomposition of the oxaphosphetane. This irreversible step results in the formation of a very stable phosphorus-oxygen double bond in triphenylphosphine oxide and the desired alkene product.[5] The stereochemical outcome of the Wittig reaction is a critical aspect and is largely determined by the nature of the ylide employed.
Ylide Classification and Stereoselectivity:
-
Non-stabilized Ylides: These ylides, typically bearing alkyl or other electron-donating groups, are highly reactive. They tend to react rapidly and irreversibly to form the oxaphosphetane, which then quickly decomposes. This kinetic control generally leads to the formation of the (Z)-alkene (cis) as the major product.[5][6]
-
Stabilized Ylides: When the carbanion of the ylide is stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone), the ylide is less reactive and more stable.[8] The initial addition to the carbonyl can be reversible, allowing for equilibration to the thermodynamically more stable intermediate, which ultimately leads to the preferential formation of the (E)-alkene (trans).[6][8]
-
Semi-stabilized Ylides: Ylides with groups like phenyl that offer moderate stabilization often yield mixtures of (E) and (Z)-alkenes.[6]
For the reaction with this compound, the choice of ylide will directly dictate the geometry of the resulting alkene, a crucial consideration in the synthesis of stereochemically defined products.
Experimental Protocol: Wittig Reaction of this compound with Methyl(triphenyl)phosphonium bromide
This protocol details the synthesis of (R)-3-(tert-Butyldimethylsilyloxy)-1-butene, a representative example of a Wittig reaction with this compound using a non-stabilized ylide to favor the formation of the Z-isomer.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Methyl(triphenyl)phosphonium bromide | 357.23 | 4.29 g | 12.0 | 1.2 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 0.48 g | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| This compound | 188.34 | 1.88 g | 10.0 | 1.0 |
| Diethyl ether | - | As needed | - | - |
| Saturated aqueous NH4Cl solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous magnesium sulfate | - | As needed | - | - |
Step-by-Step Procedure:
Part 1: Ylide Generation
-
Preparation: Under an inert atmosphere (nitrogen or argon), add methyl(triphenyl)phosphonium bromide (4.29 g, 12.0 mmol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF (50 mL) to the flask and stir the suspension.
-
Base Addition: Carefully add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) portion-wise to the stirred suspension at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Ylide Formation: Stir the resulting bright yellow-orange mixture at room temperature for 1 hour to ensure complete formation of the ylide.
Part 2: Wittig Reaction
-
Aldehyde Addition: Dissolve this compound (1.88 g, 10.0 mmol) in a small amount of anhydrous THF (approx. 10 mL) and add it to the dropping funnel. Add the aldehyde solution dropwise to the ylide suspension at room temperature over 15-20 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
Part 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C (ice bath).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. The latter can be substantially removed by trituration with a non-polar solvent like hexanes, in which the triphenylphosphine oxide is poorly soluble. For higher purity, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Workflow and Mechanism Diagrams
Caption: Experimental workflow for the Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
Discussion and Troubleshooting
-
Inert Atmosphere: The phosphorus ylide is sensitive to air and moisture, so maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields.[1]
-
Anhydrous Conditions: The use of anhydrous solvents is essential, as any water will quench the ylide and the sodium hydride.
-
Base Selection: Strong bases like sodium hydride or n-butyllithium are typically required for the deprotonation of non-stabilized phosphonium salts.[1][4] For stabilized ylides, weaker bases such as sodium hydroxide can be sufficient.[1]
-
Purification Challenges: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to separate from the desired alkene.[3] In addition to chromatography, techniques like precipitation or trituration can be effective. In some cases, using a water-soluble phosphine to generate the ylide can simplify the work-up, as the resulting phosphine oxide can be removed by aqueous extraction.
-
Stereochemical Control: As mentioned, non-stabilized ylides generally favor the (Z)-alkene.[6] To obtain the (E)-alkene, a stabilized ylide would be the preferred choice.[6][8] Alternatively, modifications to the Wittig reaction, such as the Schlosser modification, can be employed to favor the (E)-isomer with non-stabilized ylides.[6] The steric bulk of the TBDMS group on the this compound may also influence the E/Z ratio, and this should be determined experimentally.
Conclusion
The Wittig reaction is an indispensable tool for the stereoselective synthesis of alkenes. When working with valuable and complex substrates like this compound, a thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for success. The guidelines provided in this application note offer a solid foundation for researchers to effectively utilize this powerful transformation in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Wittig reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II - 20.4. The Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
Robb, M. A., & Vayner, M. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(37), 12221–12231. [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 11(11), 2361–2364. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
Concordia College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Organic Syntheses. (2023, March 17). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Retrieved from [Link]
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Application Note: Diastereoselective Grignard Addition to (R)-2-(tert-Butyldimethylsilyloxy)propanal
Abstract
The addition of organometallic reagents to chiral α-alkoxy aldehydes is a cornerstone of asymmetric synthesis, providing a reliable route to enantiomerically enriched 1,2-diols, which are prevalent motifs in natural products and pharmaceuticals. This application note provides a comprehensive technical guide to the Grignard addition to (R)-2-(tert-Butyldimethylsilyloxy)propanal. We delve into the critical mechanistic principles governing the reaction's diastereoselectivity, primarily the competition between the Felkin-Anh and chelation-controlled pathways. Detailed, field-proven protocols are presented, alongside expected outcomes, data analysis techniques, and troubleshooting strategies to empower researchers in achieving high yields and predictable stereocontrol.
Introduction: The Synthetic Challenge and Opportunity
The construction of new stereocenters adjacent to existing ones is a fundamental challenge in organic synthesis. The nucleophilic addition of Grignard reagents to α-chiral aldehydes, such as this compound, offers a direct and efficient method to form a new carbon-carbon bond and a hydroxyl-bearing stereocenter.[1][2] The stereochemical outcome of this transformation dictates the relationship between the pre-existing and newly formed stereocenters, resulting in either syn or anti diastereomers.
The choice of the tert-Butyldimethylsilyl (TBDMS) ether as a protecting group for the α-hydroxy functionality is strategic. Its significant steric bulk and relative stability under basic conditions play a pivotal role in directing the stereochemical course of the reaction, a topic explored in depth in the following section.[3] Understanding and controlling the factors that influence this diastereoselectivity is paramount for the efficient synthesis of complex chiral molecules.
Mechanistic Principles: Predicting the Stereochemical Outcome
The diastereoselectivity of nucleophilic additions to α-chiral aldehydes is primarily rationalized by two competing transition state models: the Felkin-Anh model (non-chelation) and the Cram-chelate model (chelation-control).[4][5] The prevalence of one pathway over the other is dictated by the steric and electronic properties of the aldehyde's substituents, the nature of the nucleophile, and the presence of Lewis acids.
The Felkin-Anh Model: Steric and Stereoelectronic Control
The Felkin-Anh model is widely accepted for predicting the outcome of additions to acyclic chiral carbonyls under non-chelating conditions.[6][7] The model posits a staggered transition state where the largest group (L) on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching past the smallest substituent (S).[8]
For this compound, the substituents on the α-carbon are:
-
Large (L): -OTBDMS (due to its steric bulk and electronegativity)[7]
-
Medium (M): -CH₃
-
Small (S): -H
According to the Felkin-Anh model, the bulky -OTBDMS group will orient itself anti-periplanar to the incoming Grignard reagent (Nu-). The nucleophile then attacks from the less hindered face, past the hydrogen atom. This pathway leads preferentially to the formation of the anti diastereomer .[9]
Chelation Control: The Role of the Lewis Acidic Magnesium
Alternatively, if the α-substituent is a Lewis base (such as an oxygen atom), it can coordinate with a Lewis acidic metal center, which also binds to the carbonyl oxygen.[10][11] In a Grignard reaction, the magnesium ion (Mg²⁺) of the reagent itself can serve as this Lewis acid, forming a rigid five-membered chelate ring.[1][12] This chelation locks the conformation of the aldehyde, forcing the α-alkoxy and carbonyl groups into an eclipsed arrangement. To minimize steric strain within this constrained system, the nucleophile is directed to attack from the face opposite the remaining larger substituent (the methyl group). This pathway leads to the formation of the syn diastereomer .[5]
TBDMS Group: Tipping the Balance Towards Felkin-Anh
In the case of this compound, the significant steric hindrance of the TBDMS group generally prevents the formation of the tight, planar five-membered ring required for effective chelation control with the magnesium ion.[5] Consequently, the reaction is overwhelmingly governed by the principles of the Felkin-Anh model . The primary product observed is the anti diastereomer. The degree of selectivity can be influenced by the steric bulk of the Grignard reagent and the reaction temperature, with lower temperatures typically favoring higher diastereoselectivity.
Figure 1. Competing pathways for the Grignard addition.
Experimental Protocol
This protocol describes a general procedure for the addition of Methylmagnesium Bromide to this compound. The procedure can be adapted for other Grignard reagents.
Critical Note on Safety and Reagents: Grignard reagents are highly reactive, moisture-sensitive, and flammable.[2] All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials & Equipment
-
This compound (1.0 eq)[13]
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar, oven-dried
-
Septa and needles
-
Inert gas line (N₂ or Ar)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous Et₂O (or THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Methylmagnesium bromide solution (1.2 eq) dropwise to the stirred aldehyde solution via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The aldehyde spot should be consumed, and a new, more polar spot corresponding to the product alcohol should appear.
-
Quenching: While the flask is still in the cold bath, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: This is an exothermic process.
-
Warm-up and Extraction: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. If necessary, add more Et₂O to dissolve all organic material.
-
Washing: Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), water (1x), and finally, saturated brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1,2-diol product.
Sources
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- 13. scbt.com [scbt.com]
Application Notes: (R)-2-(tert-Butyldimethylsilyloxy)propanal in Natural Product Synthesis
Introduction: The Strategic Value of a Chiral Aldehyde
In the intricate field of natural product synthesis, the precise construction of stereogenic centers is paramount. (R)-2-(tert-Butyldimethylsilyloxy)propanal, a chiral α-silyloxy aldehyde, has emerged as a cornerstone building block for the stereocontrolled synthesis of polyketide natural products. Its utility lies in the predictable diastereoselectivity it imparts in carbon-carbon bond-forming reactions, particularly aldol additions. The bulky tert-butyldimethylsilyl (TBS) protecting group not only prevents unwanted side reactions of the α-hydroxyl group but also plays a crucial role in directing the stereochemical outcome of reactions at the adjacent aldehyde functionality. This application note will provide an in-depth guide to the strategic application of this compound, with a focus on diastereoselective aldol reactions, and will include detailed protocols to enable its effective use in the synthesis of complex molecular architectures.
Core Concept: Diastereoselective Aldol Reactions in Polyketide Synthesis
Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. A recurring structural motif in polyketides is the 1,3-diol or β-hydroxy ketone functionality, which is often installed via an aldol reaction. When an enolate reacts with an α-chiral aldehyde such as this compound, two new adjacent stereocenters can be created. The inherent chirality of the aldehyde influences the facial selectivity of the enolate attack, leading to the preferential formation of one diastereomer. This substrate-controlled stereodirection is a powerful tool for building complex acyclic carbon chains with multiple stereocenters, a hallmark of polyketide architecture.
The stereochemical outcome of such aldol reactions is often rationalized using the Felkin-Anh model or its variants. In the context of chelation-controlled additions, the Lewis acid can coordinate to both the aldehyde carbonyl and the α-silyloxy group, creating a rigid cyclic transition state that dictates the trajectory of the incoming nucleophile. The choice of enolate geometry (E or Z), the Lewis acid, and the chiral auxiliary on the enolate component all play critical roles in determining the final stereochemistry of the aldol adduct.
Key Applications in Natural Product Synthesis: The Crimmins Protocol
Professor Michael T. Crimmins has extensively developed and utilized asymmetric aldol reactions of N-acylthiazolidinethiones for the synthesis of complex polyketide natural products.[1] This methodology provides a robust and predictable way to control the stereochemistry of the aldol adduct. The reaction of a titanium enolate of an N-acylthiazolidinethione with an α-chiral aldehyde, such as this compound, proceeds with high diastereoselectivity. The thiazolidinethione auxiliary serves as a powerful chiral director and can be readily cleaved post-reaction to reveal a variety of functional groups.
While a direct total synthesis of a major natural product commencing with this compound is not prominently featured in the literature, its application in the synthesis of key fragments is a well-established strategy. For instance, in the synthesis of complex molecules like Irciniastatin A (also known as Psymberin), the construction of polyketide fragments relies heavily on the principles of diastereoselective aldol additions where α-chiral aldehydes are key components.[2][3]
Below is a representative workflow illustrating the application of this compound in a Crimmins-type asymmetric aldol reaction.
Caption: Crimmins-type Asymmetric Aldol Reaction Workflow.
Detailed Experimental Protocol: Diastereoselective Aldol Reaction
This protocol is a representative example based on the Crimmins methodology for the asymmetric aldol addition of an N-acylthiazolidinethione to this compound.
Materials:
-
N-Propionylthiazolidinethione
-
This compound
-
Titanium (IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
(-)-Sparteine, distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-propionylthiazolidinethione (1.2 equiv) and anhydrous CH₂Cl₂ (to make a 0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TiCl₄ (1.2 equiv, 1.0 M solution in CH₂Cl₂) dropwise via syringe. The solution should turn deep red.
-
Stir the mixture at -78 °C for 5 minutes.
-
Add (-)-Sparteine (1.3 equiv) dropwise. The solution should become a dark brown/black.
-
Stir the mixture at -78 °C for 30 minutes to allow for complete enolate formation.
-
-
Aldol Addition:
-
To the freshly prepared titanium enolate solution at -78 °C, add a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a half-saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired aldol adduct as a single major diastereomer.
-
Expected Outcome:
This reaction typically proceeds with high diastereoselectivity, often exceeding 95:5 dr, favoring the syn aldol adduct. The yield is generally in the range of 70-90%. The stereochemical outcome is dictated by the chair-like transition state where the methyl group of the aldehyde occupies a pseudo-equatorial position to minimize steric interactions.
Data Presentation
The following table summarizes typical results for the diastereoselective aldol reaction of various enolates with this compound, as reported in the literature for analogous systems.
| Enolate Source | Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Propionylthiazolidinethione | TiCl₄ | (-)-Sparteine | >95:5 | 85 | [1] |
| N-Propionyloxazolidinone | Bu₂BOTf | Et₃N | >98:2 | 90 | [4] |
Logical Framework for Stereocontrol
The high diastereoselectivity observed in these reactions can be visualized through a Zimmerman-Traxler-type transition state model.
Sources
Application Note: Diastereodivergent Reduction of (R)-2-(tert-Butyldimethylsilyloxy)propanal for Stereocontrolled Synthesis of 1,2-Diols
Abstract
The stereoselective reduction of α-alkoxy aldehydes is a cornerstone transformation in modern organic synthesis, providing access to chiral 1,2-diol motifs prevalent in numerous natural products and pharmaceutical agents. This application note provides a comprehensive guide to the diastereodivergent reduction of a model α-silyloxy aldehyde, (R)-2-(tert-Butyldimethylsilyloxy)propanal. We delve into the underlying mechanistic principles—the Felkin-Anh and Cram Chelation models—that govern the stereochemical outcome. By rationally selecting the hydride reagent, one can predictably favor either the syn or the anti diastereomer. Detailed, field-tested protocols for achieving both outcomes are presented, using zinc borohydride for chelation-controlled syn-reduction and L-Selectride® for non-chelation, sterically-controlled anti-reduction. This guide is intended for researchers in synthetic chemistry and drug development seeking precise control over stereochemistry in complex molecule synthesis.
Mechanistic Principles: A Tale of Two Models
The facial selectivity of nucleophilic attack on α-chiral aldehydes is not random; it is dictated by the conformational arrangement of the substituents around the chiral center. The resulting stereochemistry can be reliably predicted by two prevailing transition-state models: the Felkin-Anh model for non-chelating conditions and the Cram Chelation model for reactions involving Lewis acidic metals.[1][2][3]
The Felkin-Anh Model: Steric and Electronic Control
Under non-chelating conditions, typically with bulky, non-Lewis acidic reducing agents, the stereochemical outcome is governed by the Felkin-Anh model.[2][4] This model posits that the transition state conformation is staggered to minimize torsional strain. The largest group (L) on the α-carbon orients itself perpendicular to the carbonyl plane, away from the incoming nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face opposite the largest group and past the smallest substituent (S).[3][4]
For this compound, the bulky -OTBS group is considered the "Large" (L) substituent due to both steric hindrance and electronic repulsion with the incoming hydride.[2] The methyl group is "Medium" (M), and the α-hydrogen is "Small" (S). This arrangement leads to the preferential formation of the anti diastereomer.
Figure 1. Felkin-Anh model for non-chelation reduction.
The Cram Chelation Model: Lewis Acid Directed Attack
When a reducing agent containing a suitable Lewis acidic metal (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺) is used, the reaction can be forced into a different pathway.[4][5] The metal ion coordinates to both the carbonyl oxygen and the oxygen of the α-silyloxy group, forming a rigid five-membered chelate ring.[1][6] This conformation locks the molecule, forcing the α-substituents into new positions relative to the carbonyl. The hydride nucleophile is then delivered to the less sterically hindered face of the carbonyl, which is now anti to the medium-sized methyl group, leading to the syn diastereomer.[5] This outcome is opposite to that predicted by the Felkin-Anh model.
Figure 2. Cram Chelation model for Lewis acid-mediated reduction.
Experimental Protocols
The following protocols provide step-by-step instructions for the diastereoselective synthesis of both anti- and syn-2-(tert-butyldimethylsilyloxy)propan-1-ol from the parent aldehyde.
Protocol A: anti-Selective Reduction (Felkin-Anh Control)
This protocol utilizes L-Selectride®, a sterically demanding, non-chelating hydride source, to maximize the formation of the anti diastereomer.
Materials:
-
This compound (MW: 188.34 g/mol )[7]
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel (for column chromatography)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.00 g, 5.31 mmol).
-
Dissolve the aldehyde in 25 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (6.4 mL, 6.4 mmol, 1.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor reaction progress by TLC (e.g., 20% EtOAc/Hexanes).
-
Quenching: Slowly and carefully add 5 mL of water to quench the excess hydride. Allow the mixture to warm to 0 °C.
-
Add 5 mL of 3 M NaOH solution, followed by the slow, dropwise addition of 5 mL of 30% H₂O₂ (Caution: Exothermic).
-
Stir the mixture vigorously at room temperature for 1 hour to decompose the borane byproducts.
-
Transfer the mixture to a separatory funnel and add 20 mL of saturated Na₂S₂O₃ solution to quench any remaining peroxide.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% EtOAc in Hexanes) to yield the pure anti-diol.
Protocol B: syn-Selective Reduction (Chelation Control)
This protocol employs zinc borohydride, a mild reducing agent capable of chelation, to favor the formation of the syn diastereomer.[6][8]
Materials:
-
This compound (MW: 188.34 g/mol )[7]
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Diethyl Ether (Et₂O) or THF
-
Saturated aqueous Rochelle's salt (Potassium Sodium Tartrate)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel (for column chromatography)
Procedure:
-
Preparation of Zinc Borohydride Solution (in situ or pre-formed): A solution of Zn(BH₄)₂ can be prepared by stirring anhydrous ZnCl₂ (1.5 equiv) and NaBH₄ (3.0 equiv) in anhydrous Et₂O or THF for several hours, followed by filtration of the NaCl precipitate under an inert atmosphere.[8] Alternatively, commercially available solutions may be used. For this protocol, we will assume a prepared ~0.5 M solution in Et₂O.
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 5.31 mmol).
-
Dissolve the aldehyde in 25 mL of anhydrous Et₂O.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the prepared zinc borohydride solution (~16 mL, ~8.0 mmol, 1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C and stir for an additional 2 hours. Monitor by TLC.
-
Quenching: Cool the reaction back to 0 °C and slowly add 20 mL of saturated aqueous Rochelle's salt solution.
-
Stir the biphasic mixture vigorously at room temperature for 1 hour to break up the zinc emulsion.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with Et₂O (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure syn-diol.
Data Summary and Analysis
The choice of reducing agent provides a powerful tool for controlling the diastereomeric outcome of the reduction. The expected results are summarized below. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy of the crude reaction mixture by integrating characteristic, well-resolved signals for each diastereomer.
| Parameter | Protocol A | Protocol B |
| Reducing Agent | L-Selectride® | Zinc Borohydride (Zn(BH₄)₂) |
| Governing Model | Felkin-Anh (Non-Chelation) | Cram Chelation |
| Predicted Major Product | (2R,1R)-2-(TBS-oxy)propan-1-ol (anti) | (2R,1S)-2-(TBS-oxy)propan-1-ol (syn) |
| Typical Diastereomeric Ratio (anti:syn) | >95:5 | <10:90 |
Overall Synthetic Workflow
The diastereodivergent strategy allows for rational and selective access to either the syn or anti 1,2-diol from a single chiral precursor, as illustrated in the workflow diagram below.
Figure 3. Diastereodivergent reduction workflow.
Conclusion
The stereoselective reduction of this compound is highly dependent on the reaction conditions, specifically the choice of hydride reagent. By leveraging fundamental principles of stereocontrol, chemists can predictably synthesize either the syn- or anti-1,2-diol in high diastereomeric purity. The use of a bulky, non-chelating agent like L-Selectride® favors the Felkin-Anh pathway to deliver the anti product, while a chelating agent such as zinc borohydride locks the substrate into a conformation that yields the syn product. These protocols provide reliable methods for accessing these valuable chiral building blocks, enabling greater control and efficiency in the synthesis of complex molecules.
References
-
Mengel, A.; Reiser, O. (1999). Stereoselective Aldol Additions. Chemical Reviews, 99(5), 1191–1223. Available at: [Link]
-
Keck, G. E.; Castellino, S. (1986). A practical and highly stereoselective synthesis of anti 1,2-diols. Journal of the American Chemical Society, 108(13), 3847–3849. Available at: [Link]
-
Armstrong, A. (2004). O1 Organic Synthesis Lecture Handouts. Imperial College London. Available at: [Link]
-
LibreTexts Chemistry. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric induction. Available at: [Link]
-
ChemTube3D. (n.d.). Diastereoselective Ketone Reduction Chelation zinc borohydride. University of Liverpool. Available at: [Link]
-
Oishi, T.; Nakata, T. (1984). Asymmetric reactions via resin-bound chiral auxiliaries. Accounts of Chemical Research, 17(9), 338–344. Available at: [Link]
-
Setamdideh, D.; Khaledi, L. (2013). Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols. South African Journal of Chemistry, 66, 118-123. Available at: [Link]
-
Chem-Station. (2015). Zinc Borohydride. Available at: [Link]
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- 8. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]
Application Notes and Protocols: Diastereoselective Aldol Condensation Reactions of Silyloxy Propanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction stands as a cornerstone in synthetic organic chemistry for the construction of carbon-carbon bonds, enabling the creation of complex molecular architectures prevalent in natural products and active pharmaceutical ingredients (APIs). A significant advancement in this area is the Mukaiyama aldol addition, which utilizes silyl enol ethers as enolate equivalents in the presence of a Lewis acid.[1] This approach offers a powerful solution for directing crossed aldol reactions, mitigating issues of self-condensation often encountered under basic conditions.
This guide provides an in-depth exploration of the Mukaiyama aldol reaction specifically focusing on silyloxy propanal derivatives as electrophilic partners. The presence of a silyloxy group at the α or β position of the propanal backbone introduces a chiral center and significantly influences the stereochemical course of the reaction. Understanding and controlling the diastereoselectivity of these reactions is paramount for the efficient synthesis of stereochemically rich targets, such as polyketides and other biologically active molecules. We will delve into the underlying stereochemical models, provide detailed protocols for the synthesis of silyloxy propanal precursors, and outline procedures for achieving high diastereoselectivity in their subsequent aldol reactions.
Mechanistic Overview & Stereochemical Control
The stereochemical outcome of the Mukaiyama aldol reaction with chiral α- and β-silyloxy aldehydes is dictated by a delicate interplay of steric and electronic factors within the transition state. The choice of Lewis acid and the nature of the silyl protecting group are critical in steering the reaction towards the desired diastereomer. Two primary models govern the stereoselectivity: the Felkin-Anh model for non-chelated intermediates and the chelation-controlled model.
Non-Chelation Control: The Felkin-Anh Model
In the presence of non-chelating Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), the stereochemical outcome is generally predicted by the Felkin-Anh model.[2][3] This model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. For α-silyloxy aldehydes, the silyloxy group is typically considered the largest substituent. The nucleophilic attack of the silyl enol ether then occurs preferentially from the less hindered face of the aldehyde carbonyl.
Chelation Control
When a chelating Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), is employed, a cyclic transition state can be formed involving the Lewis acid, the carbonyl oxygen, and the oxygen of the α- or β-silyloxy group.[4][5] This chelation locks the conformation of the aldehyde, and the silyl enol ether attacks from the less sterically hindered face of this rigid structure, often leading to the syn-diastereomer. The ability of the silyloxy group to participate in chelation can be influenced by the steric bulk of the silyl group; bulkier groups like tert-butyldiphenylsilyl (TBDPS) may disfavor chelation.[6]
Synthesis of Silyloxy Propanal Derivatives
The successful execution of these aldol reactions hinges on the availability of high-purity silyloxy propanal precursors. Below are detailed protocols for the preparation of both 2- and 3-silyloxypropanal derivatives.
Protocol 1: Synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanal
This protocol involves the silyl protection of (S)-lactaldehyde, followed by oxidation. A more common route starts from commercially available ethyl (S)-lactate, which is first protected, then reduced, and finally oxidized.
Step 1: Silyl Protection of Ethyl (S)-Lactate
-
To a solution of ethyl (S)-lactate (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 equiv.).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl (S)-2-(tert-butyldimethylsilyloxy)propanoate.
Step 2: Reduction to (S)-2-(tert-Butyldimethylsilyloxy)propan-1-ol
-
To a solution of the silyl-protected ester (1.0 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C, slowly add lithium aluminum hydride (LiAlH₄, 1.5 equiv.).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate to give the desired alcohol, which is often used in the next step without further purification.
Step 3: Oxidation to (S)-2-(tert-Butyldimethylsilyloxy)propanal A mild oxidation is required to prevent over-oxidation and epimerization. The Swern oxidation is a suitable method.[7][8][9]
-
To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM at -78 °C, slowly add dimethyl sulfoxide (DMSO, 2.0 equiv.).
-
Stir the mixture for 15 minutes, then add a solution of the alcohol from Step 2 (1.0 equiv.) in DCM.
-
Stir for another 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 equiv.) and stir for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde should be used immediately in the subsequent aldol reaction due to its potential instability.
Protocol 2: Synthesis of 3-(tert-Butyldimethylsilyloxy)propanal
This synthesis typically starts from 1,3-propanediol.
Step 1: Monosilylation of 1,3-Propanediol
-
To a solution of 1,3-propanediol (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous DCM at 0 °C, slowly add TBDMSCl (1.0 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Follow the workup and purification procedure as described in Protocol 1, Step 1 to isolate 3-(tert-butyldimethylsilyloxy)propan-1-ol.
Step 2: Oxidation to 3-(tert-Butyldimethylsilyloxy)propanal The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation.[10][11][12]
-
To a solution of 3-(tert-butyldimethylsilyloxy)propan-1-ol (1.0 equiv.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 equiv.).[11][13]
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.
-
Stir vigorously until the layers are clear, then separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude aldehyde is often pure enough for the next step but can be purified by flash chromatography if necessary.[13]
Diastereoselective Mukaiyama Aldol Reaction Protocols
The following are generalized protocols for achieving either syn or anti diastereoselectivity in the Mukaiyama aldol addition of a silyl enol ether to a silyloxy propanal derivative. The choice of Lewis acid is the primary determinant of the stereochemical outcome.
Protocol 3: syn-Selective Aldol Addition (Chelation Control)
This protocol is designed to favor the formation of the syn-aldol product through a chelation-controlled transition state.
Materials:
-
2- or 3-Silyloxy propanal derivative (1.0 equiv.)
-
Silyl enol ether (1.2-1.5 equiv.)
-
Chelating Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂) (1.1 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.
-
Slowly add the chelating Lewis acid (e.g., a 1.0 M solution of TiCl₄ in DCM) to the cooled solvent.
-
To this solution, add the silyloxy propanal derivative dropwise. Stir the mixture for 30 minutes at -78 °C to allow for chelate formation.
-
Slowly add a solution of the silyl enol ether in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl or NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or other suitable analytical techniques.
Protocol 4: anti-Selective Aldol Addition (Non-Chelation Control)
This protocol aims to produce the anti-aldol product by employing a non-chelating Lewis acid, thus favoring a Felkin-Anh-type transition state.
Materials:
-
2- or 3-Silyloxy propanal derivative (1.0 equiv.)
-
Silyl enol ether (1.2-1.5 equiv.)
-
Non-chelating Lewis acid (e.g., BF₃·OEt₂) (1.1 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the silyloxy propanal derivative and the silyl enol ether dissolved in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add the non-chelating Lewis acid (e.g., BF₃·OEt₂) dropwise to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C with a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Perform the workup and purification as described in Protocol 3 (steps 8-10).
Data Summary and Comparison
The following table summarizes the expected outcomes for the aldol reaction of a chiral α-silyloxy propanal with a silyl enol ether under different conditions.
| Lewis Acid | Control Model | Expected Major Diastereomer | Typical Diastereomeric Ratio (syn:anti) |
| TiCl₄, SnCl₄ | Chelation | syn | >90:10 |
| MgBr₂·OEt₂ | Chelation | syn | ~85:15 |
| BF₃·OEt₂ | Non-Chelation (Felkin-Anh) | anti | >10:90 |
| ZnCl₂ | Variable | Dependent on substrate and conditions |
Applications in Drug Development
The stereocontrolled synthesis of β-hydroxy carbonyl moieties, and the 1,3-diols derived from them, is a recurring theme in the synthesis of numerous classes of pharmaceuticals. The methodologies described herein are directly applicable to the construction of key fragments of polyketide natural products, which include macrolide antibiotics (e.g., erythromycin), immunosuppressants (e.g., FK506), and anticancer agents (e.g., epothilones). The ability to selectively generate either syn or anti diastereomers by simply choosing the appropriate Lewis acid provides a powerful and flexible strategy for the synthesis of these complex and valuable molecules.
Conclusion
The Mukaiyama aldol reaction of silyloxy propanal derivatives is a versatile and highly diastereoselective method for the construction of stereochemically defined β-hydroxy carbonyl compounds. By understanding the principles of chelation and non-chelation control, and by carefully selecting the Lewis acid catalyst, researchers can effectively dictate the stereochemical outcome of the reaction. The detailed protocols provided in this guide serve as a practical starting point for the application of these powerful reactions in the synthesis of complex organic molecules relevant to the pharmaceutical industry.
References
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- Roiban, G.-D., Ilie, A., & Reetz, M. T. (2014). The Chelation-controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Chemistry Letters, 43(1), 2-10. [Link]
- Evans, D. A., et al. (2017). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2371-2383. [Link]
- OpenOChem Learn. Felkin-Anh Model. [Link]
- Reetz, M. T. (2013). ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. ChemInform, 44(32). [Link]
- Fiveable. Felkin-Anh Model Definition. [Link]
- Heathcock, C. H., et al. (2022). and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol. Tetrahedron Letters, 108, 154093. [Link]
- Wiest, O., et al. (2014). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 79(17), 8036-8045. [Link]
- Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1091-1122. [Link]
- Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
- Wiest, O., et al. (2014). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 79(17), 8036-8045. [Link]
- Hsu, C.-Y., et al. (1992). Chelation-controlled facially selective cyclocondensation reactions of chiral alkoxy aldehydes: syntheses of a mouse androgen and of a carbon-linked disaccharide. Journal of the American Chemical Society, 114(26), 10188-10196. [Link]
- Wikipedia. Mukaiyama aldol addition. [Link]
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- Warren, S. (2013). Aldol reactions. Organic Chemistry. [Link]
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- Díaz-Oltra, S., et al. (2008). Aldol reactions between L-erythrulose derivatives and chiral alpha-amino and alpha-fluoro aldehydes: competition between Felkin-Anh and Cornforth transition states. Chemistry. [Link]
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- Danishefsky, S. J., & Maring, C. J. (2002). Diastereoselectivity in non-aldol aldol reactions: silyl triflate-promoted Payne rearrangements. Tetrahedron Letters, 43(15), 2649-2652. [Link]
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Application Note: Strategic Protection of Hydroxyaldehydes in Complex Multi-Step Synthesis
Abstract
Hydroxyaldehydes are invaluable bifunctional synthons in medicinal chemistry and natural product synthesis. However, the inherent reactivity of both the hydroxyl and aldehyde moieties presents a significant challenge, necessitating a robust and strategic approach to functional group protection. The simultaneous presence of a nucleophilic alcohol and an electrophilic, easily oxidizable aldehyde demands chemoselective transformations, which are orchestrated through the judicious use of protecting groups. This document provides a detailed guide to selecting and implementing protecting group strategies, with a focus on orthogonal systems that allow for the selective unmasking and reaction of one functional group while the other remains inert. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into troubleshooting common synthetic hurdles.
The Synthetic Challenge of Hydroxyaldehydes
The synthetic utility of hydroxyaldehydes is matched only by the complexity they introduce. The primary challenges are:
-
Competing Reactivity: The hydroxyl group is weakly acidic and nucleophilic, making it incompatible with strong bases, organometallics (e.g., Grignard reagents), and hydrides.[1][2] The aldehyde's carbonyl carbon is a potent electrophile, susceptible to attack by a wide range of nucleophiles.
-
Self-Reaction: Intermolecular hemiacetal formation can occur, complicating reactions and purification.
-
Sensitivity to Redox Conditions: Aldehydes are readily oxidized to carboxylic acids, while both aldehydes and the carbinol carbon can be sensitive to various reducing agents.
A protecting group strategy is not merely a convenience but a fundamental requirement for achieving high-yield, selective transformations in multi-step sequences involving these molecules.[3][4]
The Logic of Protection: A Strategic Workflow
The selection of a protecting group strategy is a critical decision point in synthetic planning. It should not be an afterthought but rather an integral part of the retrosynthetic analysis. The process follows a logical sequence to ensure that chemical transformations occur with precision.
Diagram 1: General workflow for a multi-step synthesis involving protecting groups.
Masking the Hydroxyl Group: Common Strategies
The primary reason to protect the hydroxyl group is to remove its acidic proton, which is incompatible with organometallic reagents and strong bases.[1][5]
Silyl Ethers
Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, their unique cleavage conditions using fluoride ions.[2][5] This fluoride lability makes them orthogonally compatible with many other protecting groups.
-
t-Butyldimethylsilyl (TBDMS or TBS): A robust and popular choice, stable to a wide pH range and many redox conditions. It is the workhorse of silyl ethers.
-
Triisopropylsilyl (TIPS): More sterically hindered than TBDMS, offering greater stability towards acidic conditions.[6][7]
-
t-Butyldiphenylsilyl (TBDPS): Offers enhanced stability, particularly towards acid, compared to TBDMS.[6]
The relative stability of silyl ethers is a key strategic parameter:
-
Acidic Hydrolysis Stability: TMS < TES < TBDMS < TIPS < TBDPS[7]
-
Basic Hydrolysis Stability: TMS < TES < TBDMS ≈ TBDPS < TIPS[7]
Acetal Ethers
These groups are characterized by their stability to basic and nucleophilic conditions but are readily cleaved by acid.
-
Tetrahydropyranyl (THP): Forms a THP ether (an acetal) that is stable to bases, organometallics, and hydride reductions.[1][6] Its introduction creates a new stereocenter, which can complicate NMR analysis.
-
Methoxymethyl (MOM): Another acid-labile ether that is stable across a broad range of non-acidic transformations.[6]
Benzyl Ethers (Bn)
Benzyl ethers are exceptionally robust, tolerating strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[1][6] Their primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and neutral condition. This makes them orthogonal to acid-labile, base-labile, and fluoride-labile groups. However, this deprotection method is incompatible with molecules containing other reducible functional groups like alkenes or alkynes.[1]
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Stability Profile |
|---|---|---|---|---|
| t-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (AcOH) | Stable to base, redox agents. Labile to F⁻, acid. |
| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF; or stronger acid | More stable to acid than TBDMS. Labile to F⁻. |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., HCl, AcOH) | Stable to base, redox agents, nucleophiles. Labile to acid. |
| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C; or dissolving metal reduction | Stable to strong acid/base, redox agents. Labile to hydrogenolysis. |
Masking the Aldehyde Group: Acetals and Thioacetals
Protecting the aldehyde is critical when performing reactions that target the hydroxyl group or other functionalities, such as reductions or organometallic additions elsewhere in the molecule.[8][9]
Acetals
The conversion of an aldehyde to an acetal is the most common protective strategy. Cyclic acetals, formed with diols like ethylene glycol or 1,3-propanediol, are particularly favored due to their enhanced stability (the Thorpe-Ingold effect).
-
Key Features: Acetals are inert to strong bases, nucleophiles (Grignard, LiAlH₄), and oxidizing agents.[8][10]
-
Formation: Typically formed using a diol with an acid catalyst (e.g., p-TsOH) in a solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus.
-
Deprotection: Easily removed by hydrolysis with aqueous acid.[10][11]
The greater reactivity of aldehydes allows for their chemoselective protection in the presence of ketones.[12][13]
Thioacetals
Thioacetals, formed from thiols, are analogous to acetals but are stable in both acidic and basic conditions.[10][14] This makes them the protecting group of choice when the planned synthetic route involves acidic steps that would cleave a standard acetal.
-
Key Features: Stable to acid and base.
-
Deprotection: Cannot be removed by simple hydrolysis. Deprotection requires specific reagents, often involving mercuric salts (e.g., HgCl₂) or other oxidative/Lewis acidic methods.[10]
Orthogonal Strategies: The Key to Selectivity
In a multi-step synthesis, it is often necessary to deprotect one functional group while another remains protected. This requires an orthogonal set of protecting groups , which are removed by mutually exclusive conditions.[4][15]
Diagram 2: Orthogonal strategy using a fluoride-labile silyl ether and an acid-labile acetal.
This example illustrates a powerful orthogonal pairing:
-
Alcohol Protection: A TBDMS ether is installed, which is stable to the acidic conditions needed for the subsequent acetal formation and the basic/nucleophilic conditions of a potential Wittig reaction. It is selectively removed only by fluoride.
-
Aldehyde Protection: An acetal is formed, which protects the aldehyde from the Wittig ylide. It is stable to the fluoride used for the final deprotection but is selectively cleaved by mild acid.
This strategy allows the chemist to "reveal" and react each functional group in a predetermined order without affecting the other, showcasing the power of orthogonal protection.[4]
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrate.
Protocol 1: TBDMS Protection of a Hydroxyl Group (e.g., 4-Hydroxybenzaldehyde)
-
Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq). Stir at room temperature under an inert atmosphere (N₂ or Ar) until all solids dissolve.
-
Reaction: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise to the solution.
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.
Protocol 2: Acetal Protection of an Aldehyde Group (e.g., 4-Hydroxybenzaldehyde)
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in toluene (~0.2 M).
-
Reagents: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Work-up: Cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO₃ solution. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.
Protocol 3: Selective Deprotection of an Acetal
-
Setup: Dissolve the dual-protected substrate (e.g., TBDMSO-R-Acetal, 1.0 eq) in a mixture of acetic acid and water (e.g., 3:1 AcOH:H₂O).
-
Reaction: Stir the solution at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction carefully by TLC for the disappearance of the starting material and the appearance of the deprotected aldehyde. Over-exposure to acid can begin to cleave the TBDMS group.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Purification: Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 4: Deprotection of a TBDMS Ether
-
Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a plastic vial or Nalgene flask (as HF can etch glass).
-
Reaction: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature.
-
Monitoring: Stir and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the free alcohol.[16]
Conclusion
The strategic protection and deprotection of the hydroxyl and aldehyde functionalities are cornerstones of modern organic synthesis. The successful application of these methods hinges on a deep understanding of the stability and lability of different protecting groups. By employing orthogonal strategies, such as combining fluoride-labile silyl ethers with acid-labile acetals or hydrogenolysis-labile benzyl ethers, researchers can selectively unmask functional groups and execute complex synthetic routes with precision and high yield, paving the way for the development of novel therapeutics and complex molecular architectures.
References
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O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48, 6836-6839. [Link]
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Asymmetric Catalyst. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Chemistry Steps. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Chemistry 59-332. [Link]
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LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
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JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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SlideShare. (n.d.). Protection of OH group of alcohol. SlideShare. [Link]
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ResearchGate. (2025). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. [Link]
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Andrew Myers Group. (n.d.). Protecting Groups. Harvard University. [Link]
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Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. Scribd. [Link]
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LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
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Willingdon College, Sangli. (n.d.). Protection and deprotection. Willingdon College, Sangli. [Link]
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LibreTexts. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
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IIT Bombay. (2020). Protecting Groups. Department of Chemistry, IIT Bombay. [Link]
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UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. [Link]
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Taylor & Francis Online. (n.d.). Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid. Taylor & Francis Online. [Link]
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Saint Mary's University. (n.d.). Protecting Groups – A Necessary Evil?. CHEMISTRY 1000. [Link]
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JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Journal of Visualized Experiments. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Jack Westin. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. [Link]
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Chegg. (2021). Solved Acetals as Carbonyl-Protecting Groups One way to. Chegg.com. [Link]
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Chemistry Stack Exchange. (2016). Reduction of a ketone in the presence of an aldehyde. Chemistry Stack Exchange. [Link]
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KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]
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Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide. Semantic Scholar. [Link]
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Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford University Press. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]
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Asymmetric Catalyst. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
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Asymmetric Catalyst. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
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LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
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scale-up synthesis of (R)-2-(tert-Butyldimethylsilyloxy)propanal
An Application Note and Protocol for the Scale-up Synthesis of (R)-2-(tert-Butyldimethylsilyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the multi-gram scale synthesis of this compound, a valuable chiral building block in organic synthesis. The described two-step protocol begins with the protection of the secondary alcohol of (R)-ethyl lactate using tert-butyldimethylsilyl chloride (TBDMSCl), followed by the selective reduction of the ethyl ester to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature. This guide emphasizes not only the procedural details but also the underlying mechanistic principles, process safety, and critical parameters for successful scale-up.
Introduction
Chiral α-alkoxy aldehydes are pivotal intermediates in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. The title compound, this compound, provides a versatile three-carbon unit with a protected hydroxyl group, ready for nucleophilic additions and other transformations.
A primary challenge in preparing aldehydes is the selective partial reduction of carboxylic acid derivatives, such as esters.[1][2][3][4] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters all the way to primary alcohols.[5] While this can be followed by an oxidation step, this two-stage approach is less efficient in terms of redox economy and waste generation.[2] A more direct route involves the partial reduction of an ester. An important milestone in this area was the discovery that bulky aluminum hydrides, specifically diisobutylaluminium hydride (DIBAL-H), can achieve this transformation cleanly at cryogenic temperatures (-78 °C).[1][5]
The strategy detailed herein employs this robust methodology. First, the hydroxyl group of the readily available and inexpensive chiral precursor, (R)-ethyl lactate, is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is stable under a wide range of conditions but can be removed when necessary.[6][7] The subsequent DIBAL-H reduction of the ester at -78 °C furnishes the target aldehyde in high yield and purity.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages starting from (R)-ethyl lactate.
Caption: Two-step synthesis of the target aldehyde.
Part 1: Protection of (R)-Ethyl Lactate
Principle and Mechanistic Insight
The protection of alcohols as silyl ethers is a cornerstone of modern organic synthesis.[8] The reaction of an alcohol with a silyl chloride, such as TBDMSCl, is typically facilitated by a base. Imidazole serves a dual role: it acts as a base to neutralize the HCl byproduct and, more importantly, forms a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate readily reacts with the alcohol to form the sterically hindered and stable TBDMS ether.[7] The reaction proceeds via a pentacoordinate silicon intermediate.[9]
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (Scale) | Moles | Eq. |
| (R)-Ethyl lactate | 97-64-3 | 118.13 | 118.1 g | 1.0 | 1.0 |
| Imidazole | 288-32-4 | 68.08 | 102.1 g | 1.5 | 1.5 |
| TBDMSCl | 18162-48-6 | 150.77 | 158.3 g | 1.05 | 1.05 |
| DMF (anhydrous) | 68-12-2 | 73.09 | 500 mL | - | - |
Detailed Experimental Protocol
This protocol is adapted from a procedure for the (S)-enantiomer and is scaled for a 1.0 mole reaction.[10]
-
Reactor Setup: Equip a 2 L three-necked, round-bottomed flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Ensure the glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Initial Charging: Charge the flask with (R)-ethyl lactate (118.1 g, 1.0 mol), anhydrous dimethylformamide (DMF, 500 mL), and imidazole (102.1 g, 1.5 mol).
-
Cooling: Begin stirring and cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 158.3 g, 1.05 mol) to the cooled solution in three portions over approximately 1.5 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the final addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure complete conversion. The formation of imidazole hydrochloride will result in a thick white slurry.
-
Work-up: Dilute the reaction mixture with a large volume of water (1.5 L) and transfer it to a 4 L separatory funnel. Extract the product with a 1:1 mixture of hexanes/ethyl acetate (3 x 500 mL).[9]
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 500 mL) and saturated brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, (R)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate, is typically of sufficient purity (>95%) for use in the next step. If higher purity is required, it can be purified by vacuum distillation.
Part 2: Selective Reduction to the Aldehyde
Principle and Mechanistic Insight
The reduction of the silyl-protected ester to the aldehyde is achieved using DIBAL-H. At a low temperature (-78 °C), DIBAL-H, a bulky and sterically hindered reducing agent, coordinates to the ester carbonyl.[5] This is followed by the transfer of a single hydride ion to form a stable tetrahedral intermediate. This intermediate is resistant to further reduction at this low temperature. Upon aqueous work-up, this intermediate hydrolyzes to release the desired aldehyde.[5] Performing the reaction at higher temperatures would lead to the collapse of the intermediate and subsequent reduction of the newly formed aldehyde to the primary alcohol.
CRITICAL SAFETY PROTOCOL: Handling Diisobutylaluminium Hydride (DIBAL-H)
DIBAL-H is a pyrophoric and highly reactive compound that reacts violently with water and other protic sources.[11][12][13] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[11]
-
Inert Atmosphere: All operations involving DIBAL-H must be conducted under an inert atmosphere (dry nitrogen or argon) in a well-ventilated chemical fume hood.[12][13][14]
-
Reagent Transfer: Use cannula transfer techniques or syringes for transferring DIBAL-H solutions. Never pour the reagent in open air.
-
Quenching and Disposal: Excess or unreacted DIBAL-H must be quenched carefully. A common method is the slow, dropwise addition of the DIBAL-H solution to a vigorously stirred, cooled (-10 to 0 °C) slurry of isopropanol or ethyl acetate. For spills, cover with an inert absorbent material like dry sand or vermiculite; NEVER use water .[11]
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Application Notes and Protocols for the Synthesis of Chiral Alcohols and Epoxides
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceutical sciences and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity and therapeutic efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a chiral compound is a cornerstone of modern drug development and a significant challenge in organic synthesis. Chiral alcohols and epoxides are paramount among the versatile building blocks used to construct complex, enantiomerically pure molecules.[1][2][3] Their utility stems from the rich and predictable stereochemistry that can be installed at their core, which can then be transferred to more complex structures through a variety of chemical transformations.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic strategies for accessing chiral alcohols and epoxides. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the practical considerations that govern the successful application of these powerful synthetic tools. Our focus will be on methods that have demonstrated broad utility, high enantioselectivity, and scalability, making them relevant to both academic research and industrial drug development.
I. Asymmetric Epoxidation of Alkenes: Forging Chiral Epoxides
Asymmetric epoxidation is a powerful strategy for the direct conversion of prochiral alkenes into valuable chiral epoxides.[6] These three-membered cyclic ethers are highly sought-after intermediates due to their susceptibility to stereospecific ring-opening reactions, which can generate a diverse array of 1,2-difunctionalized compounds.[7][8]
The Sharpless-Katsuki Asymmetric Epoxidation of Allylic Alcohols
A landmark achievement in asymmetric catalysis, the Sharpless-Katsuki epoxidation provides a reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[9][10] The reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[11][12] A key advantage of this method is that the facial selectivity of the epoxidation is dictated by the chirality of the DET ligand, allowing for the predictable synthesis of either enantiomer of the desired product.[11]
Causality of Experimental Choices: The choice of a titanium(IV) isopropoxide precursor is crucial as it readily undergoes ligand exchange with the chiral tartrate and the allylic alcohol substrate. The tartrate ligand creates a chiral environment around the titanium center, which directs the approach of the alkene to the activated peroxide. The use of TBHP as the oxidant is advantageous due to its compatibility with the catalytic system and its ability to deliver an oxygen atom efficiently.
Experimental Protocol: Sharpless-Katsuki Asymmetric Epoxidation
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in decane (e.g., 5.5 M solution)
-
4 Å molecular sieves, powdered and activated
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous CH₂Cl₂ (5 mL per 1 mmol of allylic alcohol) and powdered 4 Å molecular sieves (0.5 g per 1 mmol of allylic alcohol). Cool the suspension to -20 °C in a cryocool or a dry ice/acetone bath.
-
To the cooled suspension, add (+)-DET or (-)-DET (1.2 eq.) followed by the dropwise addition of Ti(Oi-Pr)₄ (1.0 eq.). Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Add the allylic alcohol (1.0 eq.) to the reaction mixture.
-
Add the TBHP solution (2.0 eq.) dropwise, ensuring the internal temperature does not rise above -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or dimethyl sulfide to reduce the excess peroxide.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with CH₂Cl₂.
-
Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude epoxy alcohol can be purified by flash column chromatography on silica gel.
Data Presentation:
| Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric Excess (ee %) | Yield (%) |
| Geraniol | (+)-DET | >95 | 85-95 |
| Cinnamyl alcohol | (-)-DET | >98 | 90-97 |
| (Z)-3-Hexen-1-ol | (+)-DET | 92 | 80-90 |
Logical Relationship Diagram: Sharpless-Katsuki Epoxidation Workflow
Caption: Workflow for the Sharpless-Katsuki Asymmetric Epoxidation.
The Jacobsen-Katsuki Epoxidation of Unfunctionalized Alkenes
While the Sharpless epoxidation is highly effective for allylic alcohols, the Jacobsen-Katsuki epoxidation offers a complementary approach for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[13][14][15] This method employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[13][16] The bulky chiral salen ligand effectively shields one face of the alkene, directing the oxygen transfer from the high-valent manganese-oxo intermediate to the other face with high enantioselectivity.[14][17]
Causality of Experimental Choices: The choice of a manganese-salen complex is critical, as the salen ligand provides a rigid and tunable chiral environment. The substituents on the salen ligand can be modified to optimize the enantioselectivity for a given substrate. Sodium hypochlorite is a cost-effective and readily available oxidant, making this method attractive for large-scale applications. The use of a phase-transfer catalyst is often necessary to facilitate the reaction between the organic-soluble substrate and the aqueous oxidant.
Experimental Protocol: Jacobsen-Katsuki Epoxidation
Materials:
-
Dichloromethane (CH₂Cl₂)
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Alkene
-
4-Phenylpyridine N-oxide (optional, as an axial ligand)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Phosphate buffer (pH 11.3)
-
Sodium sulfate, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the alkene (1.0 eq.) and CH₂Cl₂ (2 mL per 1 mmol of alkene).
-
Add the (R,R)- or (S,S)-Jacobsen's catalyst (0.02-0.05 eq.) and 4-phenylpyridine N-oxide (0.25 eq., if used).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a buffered bleach solution by mixing commercial bleach with an equal volume of the phosphate buffer.
-
Add the buffered bleach solution to the reaction mixture dropwise over 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.
-
Upon completion, separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude epoxide can be purified by flash column chromatography on silica gel.
Data Presentation:
| Alkene Substrate | Catalyst Enantiomer | Enantiomeric Excess (ee %) | Yield (%) |
| (Z)-1-Phenylpropene | (R,R)-Jacobsen's | >97 | 85-95 |
| Indene | (S,S)-Jacobsen's | 98 | 90-98 |
| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's | >99 | 92-99 |
II. Asymmetric Dihydroxylation and Reduction: Pathways to Chiral Alcohols
The synthesis of chiral alcohols can be achieved through various powerful methodologies, including the asymmetric dihydroxylation of alkenes to form chiral diols and the asymmetric reduction of prochiral ketones.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a highly reliable and versatile method for the conversion of a wide range of alkenes into chiral vicinal diols.[18][19] The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand and a stoichiometric co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO).[19][20] Commercially available pre-mixed reagents, known as AD-mix-α and AD-mix-β, simplify the experimental procedure significantly.[21]
Causality of Experimental Choices: Osmium tetroxide is a highly effective catalyst for dihydroxylation, and the chiral ligand creates a binding pocket that directs the osmylation to one face of the alkene. The co-oxidant is necessary to regenerate the active Os(VIII) species from the Os(VI) intermediate, allowing for the use of catalytic amounts of the toxic and expensive osmium tetroxide. The choice between AD-mix-α and AD-mix-β determines the enantiomer of the diol product.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Materials:
-
tert-Butanol
-
Water
-
AD-mix-α or AD-mix-β
-
Alkene
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add tert-butanol (5 mL per 1 mmol of alkene) and water (5 mL per 1 mmol of alkene).
-
Add the AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 eq.). Stir the mixture at room temperature until two clear phases are formed.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene (1.0 eq.) and stir vigorously at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with 2 M NaOH and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diol can be purified by flash column chromatography on silica gel.
Data Presentation:
| Alkene Substrate | AD-mix | Enantiomeric Excess (ee %) | Yield (%) |
| Styrene | AD-mix-β | 97 | 90-98 |
| trans-Stilbene | AD-mix-α | >99 | 92-99 |
| 1-Decene | AD-mix-β | 94 | 85-95 |
Noyori Asymmetric Hydrogenation of Ketones
The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones to chiral secondary alcohols.[22][23] The reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[22][23] The hydrogenation is typically carried out under a hydrogen atmosphere. A key feature of this system is the "metal-ligand bifunctional catalysis," where both the ruthenium center and the amine ligand participate in the hydrogen transfer mechanism.[24]
Causality of Experimental Choices: The ruthenium-BINAP catalyst provides a chiral environment that effectively differentiates the two faces of the ketone. The diamine ligand is crucial for the bifunctional mechanism, acting as a proton donor to the carbonyl oxygen while the ruthenium hydride transfers a hydride to the carbonyl carbon. This concerted mechanism leads to high enantioselectivity.
Experimental Protocol: Noyori Asymmetric Hydrogenation
Materials:
-
Isopropanol, anhydrous
-
Prochiral ketone
-
[RuCl₂( (S)-BINAP ) ]₂·NEt₃ or [RuCl₂( (R)-BINAP ) ]₂·NEt₃
-
(S,S)-DPEN or (R,R)-DPEN
-
Potassium tert-butoxide (KOtBu)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium precursor (e.g., [RuCl₂( (S)-BINAP ) ]₂·NEt₃, 0.005 eq.) and the chiral diamine (e.g., (S,S)-DPEN, 0.01 eq.).
-
Add anhydrous isopropanol (2 mL per 1 mmol of ketone) and stir the mixture for 10 minutes.
-
Add a solution of KOtBu in isopropanol (0.02 eq.) to activate the catalyst.
-
Add the prochiral ketone (1.0 eq.).
-
Pressurize the flask with hydrogen gas (1-10 atm) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-12 hours.
-
Upon completion, carefully vent the hydrogen gas and quench the reaction with a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude alcohol can be purified by flash column chromatography on silica gel.
Data Presentation:
| Ketone Substrate | Catalyst Configuration | Enantiomeric Excess (ee %) | Yield (%) |
| Acetophenone | (S)-BINAP, (S,S)-DPEN | >99 | 95-99 |
| 1-Tetralone | (R)-BINAP, (R,R)-DPEN | 98 | 90-98 |
| Benzil | (S)-BINAP, (S,S)-DPEN | >99 | >99 |
Mechanism Visualization: Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle of Noyori Asymmetric Hydrogenation.
III. Kinetic Resolution: Resolving Racemic Mixtures
Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[25] This approach can provide access to both the unreacted starting material and the product in high enantiomeric excess.[26]
Sharpless Asymmetric Epoxidation for Kinetic Resolution of Allylic Alcohols
The Sharpless asymmetric epoxidation can be effectively employed for the kinetic resolution of racemic secondary allylic alcohols.[25][27] In this process, one enantiomer of the allylic alcohol reacts significantly faster with the chiral catalyst to form the corresponding epoxy alcohol, leaving the other enantiomer of the allylic alcohol unreacted.
Causality of Experimental Choices: The success of the kinetic resolution relies on a significant difference in the rate of epoxidation for the two enantiomers of the allylic alcohol. By carefully controlling the reaction time and stoichiometry of the oxidant, it is possible to achieve high enantiomeric excess for both the recovered starting material and the epoxy alcohol product.
Experimental Protocol: Kinetic Resolution of a Racemic Allylic Alcohol
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
Racemic secondary allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in decane
-
4 Å molecular sieves, powdered and activated
Procedure:
-
Follow the same procedure as the Sharpless-Katsuki Asymmetric Epoxidation, but use only 0.6 equivalents of TBHP relative to the racemic allylic alcohol.
-
Monitor the reaction carefully, aiming for approximately 50% conversion.
-
After workup, the unreacted allylic alcohol and the epoxy alcohol product can be separated by flash column chromatography.
-
Determine the enantiomeric excess of both the recovered allylic alcohol and the epoxy alcohol product by chiral HPLC or GC.
Data Presentation:
| Racemic Allylic Alcohol | Recovered Alcohol (ee %) | Epoxy Alcohol (ee %) |
| 1-Phenyl-2-propen-1-ol | >98 | >96 |
| 3-Methyl-1-penten-3-ol | >95 | >95 |
IV. Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral compounds.[28] Enzymes, such as lipases, dehydrogenases, and monooxygenases, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.[29][30]
Key Biocatalytic Approaches:
-
Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols and epoxides through enantioselective acylation or hydrolysis.[31]
-
Asymmetric Reduction of Ketones: Ketoreductases (KREDs) are highly efficient biocatalysts for the asymmetric reduction of a wide range of ketones to chiral alcohols, often with excellent enantioselectivity.[28]
-
Asymmetric Epoxidation: Monooxygenases can catalyze the direct epoxidation of alkenes with high enantioselectivity, using molecular oxygen as the oxidant.[29]
The development and application of biocatalytic methods are rapidly advancing, offering sustainable and highly efficient routes to valuable chiral building blocks.
Conclusion
The synthesis of chiral alcohols and epoxides is a dynamic and evolving field that is central to the advancement of pharmaceutical and fine chemical industries. The methodologies outlined in this guide, from the classic Sharpless and Jacobsen epoxidations to the powerful Noyori hydrogenation and the emerging field of biocatalysis, provide a robust toolkit for the modern synthetic chemist. By understanding the underlying principles, carefully selecting the appropriate methodology, and meticulously executing the experimental protocols, researchers can confidently access a vast array of enantiomerically pure building blocks, paving the way for the discovery and development of novel therapeutics and advanced materials.
References
-
Asymmetric epoxidation - Wikipedia. [Link]
-
Novel Catalytic Kinetic Resolution of Racemic Epoxides to Allylic Alcohols | Organic Letters. [Link]
-
Noyori Hydrogenation - NROChemistry. [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). [Link]
-
Homogeneous asymmetric epoxidation reactions - ScienceDirect. [Link]
-
Asymmetric Dihydroxylation of Alkenes - Organic Reactions. [Link]
-
Sharpless asymmetric dihydroxylation - Wikipedia. [Link]
-
Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide - MDPI. [Link]
-
Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [Link]
-
Asymmetric Epoxidation Of Electron-Deficient Alkenes - Organic Reactions. [Link]
-
(PDF) Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. [Link]
-
Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. [Link]
-
Kinetic resolution of epoxy alcohols with the Sharpless Ti-isopropoxide/tartaric ester complex. [Link]
-
Enantioselective Epoxidation - Buchler GmbH. [Link]
-
Asymmetric Dihydroxylation of Alkenes - ResearchGate. [Link]
-
Synthesis of epoxides - Organic Chemistry Portal. [Link]
-
Jacobsen epoxidation - Wikipedia. [Link]
-
CHEM21 Case Study: Asymmetric Dihydroxylation - ACS GCI Pharmaceutical Roundtable. [Link]
-
Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity | Journal of Chemical Education - ACS Publications. [Link]
-
Asymmetric Bio-epoxidation of Unactivated Alkenes - PubMed. [Link]
-
Enantioselective Epoxide Opening - Organic Reactions. [Link]
-
Dynamic Kinetic Resolution of Racemic β-Haloalcohols: Direct Access to Enantioenriched Epoxides | Journal of the American Chemical Society. [Link]
-
Jacobsen epoxidation - Grokipedia. [Link]
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts - MDPI. [Link]
-
Asymmetric hydrogenation - Wikipedia. [Link]
-
Kinetic resolution - Wikipedia. [Link]
-
Sharpless Epoxidation: Easy Mechanism - Chemistry Notes. [Link]
-
Sharpless Epoxidation - Organic Chemistry Portal. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. [Link]
-
Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxidation - PubMed. [Link]
-
Sharpless epoxidation - Wikipedia. [Link]
-
Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC - NIH. [Link]
-
Sharpless Asymmetric Epoxidation | Dalal Institute. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]
-
Jacobsen epoxidation - OpenOChem Learn. [Link]
-
19.15: Chemistry Matters—Enantioselective Synthesis. [Link]
-
Jacobson katsuki named rxn | PPTX - Slideshare. [Link]
-
Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of absolute enantiomeric purity? | Journal of the American Chemical Society - ACS Publications. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. [Link]
-
Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - Schlegel Group - Wayne State University. [Link]
-
Biocatalytic conversion of epoxides - PubMed. [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System - MDPI. [Link]
-
Bio- and chemo-catalytic preparations of chiral epoxides | Request PDF - ResearchGate. [Link]
-
(PDF) Synthesis of enantiopure epoxides through biocatalytic approaches - ResearchGate. [Link]
-
Epoxide Synthesis and Ring-Opening Reactions - Encyclopedia.pub. [Link]
-
Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations - Atlas of Science. [Link]
-
Synthesis of Chiral Diether and Tetraether Phospholipids: Regiospecific Ring Opening of Epoxy Alcohol Intermediates Derived from Asymmetric Epoxidation | The Journal of Organic Chemistry - ACS Publications. [Link]
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- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Purification of (R)-2-(tert-Butyldimethylsilyloxy)propanal by Column Chromatography
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (R)-2-(tert-Butyldimethylsilyloxy)propanal. This chiral α-silyloxy aldehyde is a valuable synthetic intermediate, but its purification by column chromatography presents unique challenges related to its stability and the preservation of its stereochemical integrity. This document offers troubleshooting solutions, frequently asked questions, and detailed protocols to navigate these complexities successfully.
Troubleshooting Guide
This section addresses specific issues encountered during the column chromatography of this compound in a direct question-and-answer format.
Question 1: My final yield is significantly lower than expected after the column. What are the most likely causes?
Answer: Low recovery is the most common issue and typically points to two primary problems: decomposition of the aldehyde on the silica gel or physical loss during the process.
-
Cause A: Decomposition on Acidic Silica Gel: Standard silica gel is inherently acidic due to surface silanol groups (Si-OH)[1]. This acidic environment can cause several issues:
-
TBS Deprotection: The acid-labile tert-butyldimethylsilyl (TBS) ether can be cleaved, reverting the compound to (R)-lactaldehyde, which is highly polar and will likely remain on the column or decompose further[2][3].
-
Aldol Condensation: Acidic sites can catalyze the self-condensation of the aldehyde, leading to oligomeric byproducts[4].
-
Reduction: In some cases, silica gel can promote the reduction of aldehydes to their corresponding alcohols, especially when certain hydride-donating species are present[5].
-
-
Solution A: Silica Gel Deactivation. The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by preparing the silica slurry and the eluent with a small amount of a tertiary amine base.
-
Cause B: Irreversible Adsorption or "Smearing". The polar aldehyde functionality can interact strongly with the polar stationary phase, causing the compound to "smear" across many fractions, making it difficult to isolate in a concentrated form.
-
Solution B: Optimize the Mobile Phase.
-
Ensure your chosen solvent system provides a good retention factor (Rf) on TLC, ideally between 0.30 and 0.35, for compact band elution[1].
-
Run the column with a slightly more polar solvent mixture than what was used for the initial TLC to ensure timely elution. A gradient elution, starting with a less polar mixture and gradually increasing polarity, can also be very effective for difficult separations[8].
-
Question 2: My purified product is contaminated with (R)-2,3-dihydroxypropanal (glyceraldehyde) or its dimer, even after chromatography. Why is the TBS group being cleaved?
Answer: The presence of the deprotected alcohol is a clear indication that the TBS ether is not surviving the purification process.
-
Primary Cause: Acidic Conditions. As detailed in Question 1, the TBS group is highly susceptible to cleavage under acidic conditions[2][9]. Standard, un-deactivated silica gel is sufficiently acidic to cause this deprotection during the time it takes for the compound to traverse the column.
-
Solution: Rigorous Deactivation and Handling.
-
Deactivate the Silica: This is non-negotiable. Use 1-2% triethylamine in your eluent and for slurry preparation[8][10].
-
Check Raw Materials: Ensure that solvents are not contaminated with acid. For example, older bottles of dichloromethane can accumulate HCl. Use freshly opened or purified solvents.
-
Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period. Flash chromatography, which uses positive pressure to speed up elution, is highly recommended over gravity chromatography[11].
-
Question 3: I am concerned about racemization at the α-carbon. How can I prevent the loss of enantiomeric purity?
Answer: This is a critical concern. The α-proton of an aldehyde is acidic and can be removed by a base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization[12][13].
-
The Challenge: You must balance the need for a basic modifier (triethylamine) to protect the aldehyde and TBS group with the risk of base-induced epimerization[14].
-
Solutions for Preserving Chirality:
-
Use the Minimum Effective Amount of Base: While deactivation is necessary, excess base can promote racemization. Start with a low concentration of triethylamine (e.g., 0.5-1.0%) in the eluent. This is often sufficient to neutralize the silica without creating a strongly basic environment.
-
Avoid Stronger Bases: Do not use stronger amines or inorganic bases like sodium bicarbonate directly in the silica slurry, as these can create pockets of high basicity. Triethylamine is volatile and provides a homogenous, mildly basic environment.
-
Keep it Cold: If the compound is particularly sensitive, consider running the column in a cold room. Lower temperatures slow down the rate of both desired elution and undesired side reactions like epimerization.
-
Consider Alternative Adsorbents: If racemization persists, neutral or basic alumina can be used as an alternative stationary phase, which may be less harsh for sensitive aldehydes[6][15]. However, alumina has different selectivity, so the solvent system must be re-developed using TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for this purification? A1: The standard choice is silica gel (60 Å, 230-400 mesh) due to its high resolving power. However, it must be deactivated with triethylamine[7][8]. For the mobile phase, a non-polar solvent system is ideal. Start with mixtures of Hexanes and Ethyl Acetate or Hexanes and Diethyl Ether . The optimal ratio should be determined by TLC.
Q2: How do I properly determine the solvent system using Thin Layer Chromatography (TLC)? A2: Spot your crude material on a silica gel TLC plate and develop it in various solvent mixtures. The goal is to find a system where the desired product, this compound, has an Rf value of approximately 0.30-0.35 [1]. This Rf provides the best balance between retention (for separation from non-polar impurities) and elution speed (to minimize on-column decomposition). Ensure that the Rf difference (ΔRf) between your product and any major impurities is at least 0.1[11].
| Solvent System (v/v) | Typical Rf Range | Notes |
| 95:5 Hexane:Ethyl Acetate | 0.20 - 0.40 | A good starting point for initial screening. |
| 90:10 Hexane:Ethyl Acetate | 0.35 - 0.55 | May be too polar; use if the 95:5 system gives very low Rf. |
| 97:3 Hexane:Diethyl Ether | 0.25 - 0.45 | Diethyl ether offers different selectivity than ethyl acetate. |
| Note: Always add 1% triethylamine to the TLC developing chamber to mimic the column conditions. |
Q3: Is there an alternative purification method if column chromatography consistently fails? A3: Yes. For aldehydes that are particularly sensitive to silica gel, purification via a bisulfite adduct is an excellent classical alternative[7][15].
-
Mechanism: The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble α-hydroxy sulfonate salt[6][16]. Non-aldehyde impurities can be washed away with an organic solvent.
-
Regeneration: The purified aldehyde can then be regenerated from the aqueous adduct by adding a base (like NaHCO₃ or NaOH) and extracting it back into an organic solvent[14][16]. This method completely avoids silica gel but may not be suitable if other functional groups in the molecule are sensitive to aqueous base.
Experimental Protocols
Protocol 1: Preparation of Deactivated Mobile Phase and Silica Slurry
-
Select an appropriate mobile phase based on prior TLC analysis (e.g., 95:5 Hexane/Ethyl Acetate).
-
To 500 mL of this solvent mixture, add 5 mL of triethylamine (1% v/v). This is your "deactivated eluent."
-
In a separate beaker, measure the required amount of silica gel (typically 30-50 times the weight of your crude sample).
-
Add the deactivated eluent to the silica gel while stirring until a homogenous, pourable slurry is formed. Ensure no dry clumps remain[1].
Protocol 2: Column Packing and Sample Loading
-
Secure a column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about one-third full with the deactivated eluent.
-
Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack uniformly.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. The top of the bed must remain level. Never let the solvent level drop below the top of the silica bed.
-
Dissolve your crude this compound in a minimal amount of the deactivated eluent.
-
Carefully add the sample solution to the top of the silica bed using a pipette, taking care not to disturb the surface.
-
Drain the solvent until the sample has fully entered the silica bed. Carefully add a small layer of fresh eluent and repeat.
-
Gently add a protective layer of sand (approx. 1 cm) on top of the silica bed.
Protocol 3: Elution and Fraction Collection
-
Carefully fill the column with the deactivated eluent.
-
Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.
-
Collect the eluent in fractions of appropriate size (e.g., 10-15 mL for a medium-sized column).
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Visualized Workflows
Caption: A step-by-step workflow for the purification process.
Caption: A logical guide for troubleshooting common purification issues.
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link][7]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link][2]
-
Reddit. (2015). Purifying aldehydes?. Retrieved from [Link][15]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved from [Link][5]
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link][17]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][18]
-
ResearchGate. (2014). Silica gel-mediated self-aldol reactions of highly volatile aldehydes under organic solvent-free conditions without reflux condenser. Retrieved from [Link][4]
-
Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups. Retrieved from [Link]
-
The Synthetic Organic Chemistry Site. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link][3]
-
DeMeo, C. L., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link][16]
-
Columbia University. (n.d.). Column Chromatography. Retrieved from [Link][11]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link][9]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link][8]
-
ResearchGate. (2011). Deprotection of silyl ethers by using SO3H silica gel: Application to sugar, nucleoside, and alkaloid derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-((tert-Butyldimethylsilyl)oxy)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2015). How to purify compound with TBDMS as a protective group?. Retrieved from [Link][19]
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Varghese, V., et al. (2013). Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. Organic Letters, 15(24), 6174-7. Retrieved from [Link]
-
Nichols, L. (2022). Column Chromatography. YouTube. Retrieved from [Link][20]
-
ResearchGate. (n.d.). Study of the racemization at α-position of the aldehyde. Retrieved from [Link]
-
McCormick, J. P. (2014). Racemization of Aldehydes and Ketones. YouTube. Retrieved from [Link][12]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link][13]
-
SciSpace. (2004). The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes. Retrieved from [Link][21]
Sources
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- 12. youtube.com [youtube.com]
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- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
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preventing racemization of (R)-2-(tert-Butyldimethylsilyloxy)propanal during reaction
Welcome to the technical support center for (R)-2-(tert-Butyldimethylsilyloxy)propanal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and reaction of this valuable chiral building block. Our goal is to provide in-depth, scientifically grounded advice to help you maintain the stereochemical integrity of your material throughout your synthetic workflows.
Part 1: Troubleshooting Guide - Reacting to Racemization
This section is for users who have already observed a loss of enantiomeric purity in their reactions involving this compound.
Question 1: I've performed a reaction (e.g., Wittig, aldol addition) and my chiral HPLC/NMR analysis shows a mixture of R and S enantiomers. What is the most likely cause?
Answer: The most probable cause of racemization is the unintended deprotonation of the acidic proton at the α-carbon (the carbon adjacent to the aldehyde carbonyl), followed by re-protonation.[1][2][3][4]
The Mechanism of Racemization:
-
Deprotonation: The proton on the chiral α-carbon is labile. In the presence of a base, this proton can be abstracted.[5][6]
-
Enolate Formation: This abstraction forms a planar, achiral enolate intermediate.[1][5][7] The negative charge is delocalized between the α-carbon and the carbonyl oxygen, forcing the atoms into a flat geometry.[1]
-
Re-protonation: When this planar enolate is re-protonated, the proton can approach from either the top or bottom face of the molecule with nearly equal probability.[1][3]
-
Protonation from one face regenerates the desired (R)-enantiomer.
-
Protonation from the opposite face forms the undesired (S)-enantiomer.
-
This process, if allowed to occur, inevitably leads to a racemic or near-racemic mixture.[1][2]
Caption: Base-catalyzed racemization of an α-chiral aldehyde.
Question 2: My reaction involves a strong base (like n-BuLi for a Wittig reaction). How can I add my aldehyde without causing immediate racemization?
Answer: This is a critical issue, particularly with strong, non-selective bases. The key is to control the conditions to favor nucleophilic addition over deprotonation.
Core Strategies:
-
Low Temperature: Perform the reaction at the lowest practical temperature, typically -78 °C (dry ice/acetone bath). At this temperature, the rate of deprotonation is significantly reduced compared to the rate of the desired nucleophilic attack.[6][8]
-
Inverse Addition: Instead of adding the base to the aldehyde, always add the aldehyde solution slowly to the pre-formed nucleophile (e.g., the ylide or Grignard reagent) at -78 °C . This ensures that the aldehyde is immediately consumed by the desired reaction and its concentration is kept low, minimizing its exposure to any excess base.
-
Use of Salt-Free Ylides (for Wittig Reactions): The presence of lithium salts from ylide generation can influence reaction pathways. For sensitive aldehydes, using salt-free ylides (e.g., generated with KHMDS or NaHMDS) can sometimes provide cleaner reactions and better stereochemical outcomes.[9]
Question 3: I used a milder base (e.g., an amine base like triethylamine or DIPEA) but still observed some racemization. Why did this happen and what can I do?
Answer: Even moderately basic conditions can be sufficient to cause gradual enolization, especially over long reaction times or at elevated temperatures.
Analysis:
-
Basicity vs. Nucleophilicity: While amine bases are often used as non-nucleophilic proton scavengers, they are still capable of abstracting the sensitive α-proton.[10][11][12][13]
-
Reaction Time & Temperature: The longer the aldehyde is exposed to the base, and the higher the temperature, the greater the opportunity for enolization.[6][14] A reaction that is stereochemically clean after 1 hour at 0 °C might show significant racemization after 12 hours at room temperature.
Troubleshooting Steps:
-
Re-evaluate Base Choice: Switch to a more sterically hindered, non-nucleophilic base. Hünig's base (DIPEA) is generally preferable to triethylamine due to its greater bulk.[10][11] For extremely sensitive cases, a very hindered but weakly basic amine like 2,6-di-tert-butylpyridine might be considered.[10]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Strict Temperature Control: Maintain the recommended low temperature throughout the entire addition and reaction period.[6]
Part 2: Proactive Prevention & FAQs
This section provides guidance for planning experiments to preserve the stereochemical integrity of this compound from the start.
FAQ 1: What are the ideal storage and handling conditions for this compound?
Answer: This aldehyde is sensitive to heat, acid, base, and atmospheric oxygen.
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at -20 °C.
-
Handling: Always handle under an inert atmosphere. Use anhydrous solvents and glassware. Before use, it is often beneficial to purify the aldehyde to remove any corresponding carboxylic acid formed via air oxidation. This can be done by rapid filtration through a short plug of neutral alumina or silica gel, eluting with a non-polar solvent system.[15][16]
FAQ 2: I am planning a Grignard or organolithium addition. How can I maximize diastereoselectivity and prevent racemization?
Answer: Additions of organometallics to α-silyloxy aldehydes are governed by stereoelectronic models, but racemization remains a risk due to the basicity of the reagents. A key strategy is to employ chelation control .[17][18][19][20]
The Principle of Chelation Control: Normally, nucleophilic attack on α-silyloxy aldehydes is predicted by the non-chelation Felkin-Anh model due to the bulky, weakly coordinating silyl group.[20][21] However, by adding a suitable Lewis acid, you can force the molecule into a rigid, chelated intermediate. This chelate not only prevents enolization by reducing the electron density at the carbonyl but also locks the conformation, forcing the nucleophile to attack from a specific face, leading to high diastereoselectivity.[17][21]
| Reagent Class | Typical Outcome | Chelation-Controlled Outcome |
| Organolithium | Felkin-Anh | Chelation (with added Lewis Acid) |
| Grignard (RMgX) | Can be complex | Chelation (often inherent) |
| Organozinc (R₂Zn) | Felkin-Anh | Chelation (with RZnX additive)[18] |
Recommended Protocol (Chelation-Controlled Addition):
-
Dissolve the this compound in an anhydrous, non-coordinating solvent like dichloromethane (DCM) or toluene.[20]
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a chelating Lewis acid (e.g., MgBr₂·OEt₂, ZnCl₂, or TiCl₄) (1.1 equivalents) and stir for 15-30 minutes.[21]
-
Slowly add the organometallic nucleophile (e.g., Grignard reagent) dropwise.
-
Stir at -78 °C until the reaction is complete (monitor by TLC).
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
Sources
- 1. Video: Stereochemical Effects of Enolization [jove.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones via a hybrid system of two secondary amine catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. WO1991008196A2 - Process for racemization of optically active arylethanolamines - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Additions to (R)-2-(tert-Butyldimethylsilyloxy)propanal
Welcome to the technical support center for optimizing reactions with (R)-2-(tert-Butyldimethylsilyloxy)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high yields and stereoselectivity in nucleophilic additions to this versatile chiral aldehyde. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section directly addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Poor Diastereoselectivity – Predominance of the Felkin-Anh Product When the syn (Chelation-Controlled) Adduct is Desired
Question: My reaction with an organometallic reagent is yielding the anti (Felkin-Anh) diastereomer as the major product, but my synthetic route requires the syn isomer. How can I reverse this selectivity?
Root Cause Analysis: The tert-butyldimethylsilyl (TBS) protecting group on the α-oxygen of this compound is sterically bulky and a poor chelating agent. Consequently, under standard conditions with many organometallic reagents (like Grignards or organolithiums), the reaction proceeds through a non-chelated transition state, as described by the Felkin-Anh model, to give the anti diol product.[1][2][3] To favor the syn product, a chelation-controlled pathway must be enforced.
Solution: Implementing Chelation Control with Organozinc Reagents
A robust strategy to override the inherent Felkin-Anh preference is to employ organozinc reagents in the presence of a suitable Lewis acid.[4][5] This combination facilitates the formation of a rigid, five-membered chelate between the zinc species, the carbonyl oxygen, and the silyloxy group, forcing the nucleophile to attack from the opposite face to yield the syn product.
Experimental Protocol: Chelation-Controlled Addition of an Alkyl Group
This protocol details the in situ generation of the organozinc reagent and its subsequent addition to the aldehyde.
Materials:
-
This compound
-
Alkyl Grignard reagent (e.g., MeMgBr, EtMgBr) or Alkyl lithium reagent
-
Anhydrous Zinc Chloride (ZnCl₂) or other zinc halide (e.g., ZnBr₂)
-
Anhydrous, weakly coordinating solvent (e.g., Dichloromethane (DCM) or Toluene)[2]
-
Anhydrous Tetrahydrofuran (THF) for Grignard reagent dilution
Procedure:
-
Preparation of the Organozinc Reagent:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve anhydrous ZnCl₂ (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise to the ZnCl₂ solution.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the dialkylzinc or alkylzinc halide species.
-
-
Addition to the Aldehyde:
-
In a separate flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the aldehyde solution to -78 °C.
-
Slowly add the freshly prepared organozinc solution to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Impact of Lewis Acid on Diastereoselectivity
| Lewis Acid | Solvent | Predominant Product | Stereochemical Model |
| None (e.g., R-MgBr) | THF | anti (Felkin-Anh) | Felkin-Anh |
| ZnCl₂, RZnX | DCM | syn (Chelate) | Chelation Control |
| TiCl₄, SnCl₄ | DCM | syn (Chelate) | Chelation Control[6][7] |
| BF₃·OEt₂ | DCM | anti (Felkin-Anh) | Felkin-Anh[6][7] |
Visualization: Felkin-Anh vs. Chelation Control
Caption: Felkin-Anh vs. Chelation Control pathways.
Issue 2: Low or No Conversion of Starting Aldehyde
Question: My reaction is not proceeding, and I am recovering my starting aldehyde. What are the likely causes and how can I fix this?
Root Cause Analysis: Low conversion in organometallic additions, particularly with Grignard reagents, often points to issues with reagent deactivation or insufficient reactivity.
-
Presence of Moisture: Grignard and other organometallic reagents are extremely sensitive to moisture and will be quenched by trace amounts of water in glassware, solvents, or the aldehyde itself.[8]
-
Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have decomposed upon storage.[9]
-
Steric Hindrance: While this compound is not exceptionally hindered, a very bulky nucleophile may react sluggishly.[10]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
Issue 3: Significant Formation of a Reduced Alcohol Side Product
Question: I am observing a significant amount of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol in my reaction mixture instead of the desired addition product. Why is this happening?
Root Cause Analysis: This side product arises from the reduction of the aldehyde, which is a common side reaction when using Grignard reagents that possess β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide). The Grignard reagent can act as a hydride donor via a six-membered ring transition state (Meerwein-Ponndorf-Verley-type reduction).
Solutions:
-
Use a Grignard Reagent without β-Hydrogens: If your synthesis allows, switch to a reagent like methylmagnesium bromide or phenylmagnesium bromide.
-
Employ Organocerium Reagents (Luche Reaction): Transmetalation of the Grignard reagent with anhydrous cerium(III) chloride (CeCl₃) generates an organocerium species. This reagent is significantly less basic and more oxophilic, strongly favoring nucleophilic addition over reduction.[10]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can sometimes favor the desired nucleophilic addition pathway over the reduction pathway.[10]
Frequently Asked Questions (FAQs)
Q1: Can I use an organolithium reagent instead of a Grignard reagent? A1: Yes, organolithium reagents are generally more reactive than their Grignard counterparts and can be effective.[10] However, they are also more basic, which can sometimes lead to competing enolization of the aldehyde. As with Grignards, the stereochemical outcome will likely favor the Felkin-Anh product unless specific chelation-control strategies are employed.
Q2: My TBS group is being cleaved during the reaction or workup. How can I prevent this? A2: The TBS group is generally stable to organometallic reagents but can be sensitive to acidic conditions.
-
Workup: Use a buffered or weakly acidic workup solution, such as saturated aqueous NH₄Cl, instead of stronger acids like HCl.
-
Reaction Conditions: If you are using a Lewis acid, ensure it is not overly harsh. Zinc-based Lewis acids are generally mild. Prolonged reaction times at elevated temperatures can also contribute to protecting group loss.
Q3: How do I prepare the anhydrous CeCl₃ required for the Luche reaction? A3: Commercial "anhydrous" CeCl₃ often contains coordinated water. To render it truly anhydrous, it must be dried under vacuum with heating. A common laboratory procedure involves heating the CeCl₃ heptahydrate at ~140 °C under high vacuum for several hours until it becomes a fine, free-flowing powder.
Q4: What is the best way to purify the final alcohol product? A4: Flash column chromatography on silica gel is the most common and effective method. The polarity of the eluent system will depend on the R-group that was added. A typical starting point would be a gradient of ethyl acetate in hexanes. The two diastereomeric products are often separable by careful chromatography.
References
-
Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2195–2205. [Link]
-
Rychnovsky, S. D., & Griesgraber, G. (2000). Diastereoselective Formation of Cyanohydrins from α-Alkoxy Aldehydes. Organic Letters, 2(1), 57–60. [Link]
-
Krische, M. J., & De, S. K. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(4), 1313–1315. [Link]
-
Marshall, J. A., & Luke, G. P. (1992). Diastereoselective additions of enantioenriched .gamma.-(alkoxy)allyl stannanes to .alpha.-alkoxy aldehydes: a synthetic route to carbohydrates. The Journal of Organic Chemistry, 57(21), 5691–5693. [Link]
-
Rychnovsky, S. D., & Griesgraber, G. (2000). Diastereoselective formation of cyanohydrins from alpha-alkoxy aldehydes. Organic letters, 2(1), 57–60. [Link]
-
Kadota, I., et al. (2003). Comparative Study of the Diastereoselective Addition of Allenyl Zinc Reagents to α-Alkoxy (or Silyloxy) Aldehydes and Imines. A Straightforward Synthesis of Amino Alcohols from Imines. The Journal of Organic Chemistry, 68(19), 7407–7410. [Link]
-
Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of chemical research, 50(9), 2195–2205. [Link]
-
Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Request PDF. [Link]
-
Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Semantic Scholar. [Link]
-
LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Walsh, P. J., & Kozlowski, M. C. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC. [Link]
-
Denmark, S. E., & Nicaise, O. (1996). Organocerium additions to chiral α,α-dialkoxy hydrazones: Asymmetric synthesis of JV-protected a-amino acetals and α-amino aldehydes. Illinois Experts. [Link]
-
Reetz, M. T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry. [Link]
-
Walsh, P. J. (2013). Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. PubMed. [Link]
-
Houk, K. N., & Gustafson, J. L. (2013). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. NIH. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with Silylated Aldehydes
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with reactions involving silylated aldehydes. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My silylated aldehyde seems to be degrading during the reaction. What is the most likely cause?
A: The most common cause of degradation is the cleavage of the silyl ether protecting group. Silyl ethers exhibit varying stability to acidic and basic conditions.[1][2] If your reaction conditions are too acidic or basic, or if acidic/basic impurities are present, you may be prematurely deprotecting the alcohol, leading to side reactions or the formation of the unprotected hydroxy aldehyde.
Q2: I am observing the formation of a significant amount of a dimeric or polymeric side product. What is happening?
A: This is likely due to self-condensation reactions, such as an Aldol condensation.[3] If your silylated aldehyde has enolizable protons (alpha-hydrogens), it can react with itself under basic or acidic conditions. This is particularly prevalent if the desired reaction is slow or if the reaction conditions favor enolate formation.
Q3: Why is my reaction with a sterically hindered silylated aldehyde so slow and low-yielding?
A: Steric hindrance around the aldehyde's carbonyl group can significantly impede the approach of a nucleophile, leading to a slower reaction rate and lower yields.[4][5] The bulky silyl group, especially if it is close to the reaction center, can contribute to this steric congestion.
Q4: Can the choice of silyl protecting group affect my reaction's outcome?
A: Absolutely. The nature of the silyl group impacts both the stability of the protected alcohol and the steric environment of the aldehyde.[6][7][8] Bulkier silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) offer greater stability but also increase steric hindrance.[9][10] A less bulky group like trimethylsilyl (TMS) is more labile and offers less steric hindrance.[9]
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Formation
Low or complete lack of product formation is a common issue that can often be traced back to the stability of the starting materials or suboptimal reaction conditions.
Potential Causes & Solutions
-
Instability of the Silylated Aldehyde:
-
Explanation: Silylated aldehydes can be sensitive to moisture and acidic or basic conditions, leading to the cleavage of the silyl ether. The stability of silyl ethers is influenced by both steric and electronic factors.[2]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, confirm the purity of your silylated aldehyde using NMR or GC-MS to ensure it has not decomposed during storage.
-
Use Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous.[11] Moisture can lead to the hydrolysis of the silyl ether.
-
Control Reaction pH: If possible, buffer the reaction mixture to maintain a neutral pH. If acidic or basic conditions are required, consider a more robust silyl protecting group.
-
-
-
Suboptimal Reaction Conditions:
-
Explanation: The reaction temperature, solvent, and concentration of reactants can all significantly impact the reaction rate and yield.[3] Reactions involving sterically hindered substrates may require more forcing conditions.[4]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome steric hindrance.
-
Optimize Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. For silylation reactions, polar aprotic solvents like DMF can be effective.[4]
-
Increase Reagent Concentration: Higher concentrations can sometimes drive the reaction forward.[4]
-
-
Comparative Stability of Common Silyl Ethers
The choice of silyl protecting group is critical and should be matched to the reaction conditions. The following table provides a general comparison of the stability of common silyl ethers.
| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Key Characteristics |
| Trimethylsilyl | TMS | 1 | 1 | Very labile, easily cleaved.[9] |
| Triethylsilyl | TES | 64 | 100 | More stable than TMS. |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 | A good balance of stability and ease of removal.[1][9] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very bulky, providing high stability. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 100,000 | Highly stable to acid, less stable to base than TIPS.[9] |
Note: Relative stability values are approximate and can vary based on the specific substrate and reaction conditions.
Issue 2: Presence of Multiple Side Products
The formation of a complex mixture of products often points to side reactions involving the aldehyde or the deprotected alcohol.
Potential Causes & Solutions
-
Premature Deprotection and Subsequent Reactions:
-
Explanation: If the silyl group is cleaved during the reaction, the newly formed free hydroxyl group can interfere with the desired transformation or the aldehyde itself can undergo undesired reactions.
-
Troubleshooting Steps:
-
-
Aldehyde-Specific Side Reactions:
-
Explanation: Aldehydes are prone to several side reactions, especially under basic or acidic conditions. These include:
-
Self-Condensation (Aldol): Occurs with enolizable aldehydes.[3]
-
Cannizzaro Reaction: For non-enolizable aldehydes in the presence of a strong base.
-
Polymerization: Can be catalyzed by acids or bases.
-
-
Troubleshooting Steps:
-
Control Stoichiometry and Addition Rate: Slowly adding the aldehyde to the reaction mixture can help to minimize self-condensation by keeping its instantaneous concentration low.
-
Use Milder Reaction Conditions: If possible, switch to milder bases or acids and lower the reaction temperature.
-
Consider a Directed Aldol Protocol: For reactions like crossed-aldol, pre-forming the enolate of the other reaction partner can improve selectivity.[13]
-
-
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Issue 3: Product Decomposition During Workup and Purification
Even a successful reaction can result in a low isolated yield if the product is lost during the workup or purification steps.
Potential Causes & Solutions
-
Hydrolysis on Silica Gel:
-
Explanation: Standard silica gel is acidic and can cleave silyl ethers, especially less stable ones like TMS. This is a very common cause of yield loss during chromatographic purification.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize its acidity.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
-
-
Aqueous Workup Issues:
-
Explanation: The pH of the aqueous layers during extraction can lead to the cleavage of the silyl ether.
-
Troubleshooting Steps:
-
Use Buffered Washes: Instead of pure water, use buffered aqueous solutions (e.g., saturated sodium bicarbonate, ammonium chloride) to control the pH.
-
Minimize Contact Time: Perform extractions swiftly and avoid letting the product sit in biphasic mixtures for extended periods.
-
-
Experimental Protocol: Neutralization of Silica Gel for Chromatography
Objective: To prepare a neutralized silica gel slurry to prevent the acid-catalyzed cleavage of silyl ethers during column chromatography.
Materials:
-
Silica gel
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Triethylamine (Et₃N)
Procedure:
-
Determine the appropriate eluent system for your compound using thin-layer chromatography (TLC).
-
Prepare the eluent: To the chosen solvent mixture, add 1-2% (v/v) of triethylamine. For example, for 500 mL of eluent, add 5-10 mL of Et₃N.
-
Prepare the slurry: In a beaker, add the required amount of silica gel. Slowly add the triethylamine-containing eluent to the silica gel while gently swirling until a homogenous slurry is formed.
-
Pack the column: Pour the slurry into the chromatography column and pack as usual.
-
Run the column: Elute your compound using the same triethylamine-containing eluent.
Summary and Key Takeaways
Successfully navigating reactions with silylated aldehydes hinges on a thorough understanding of the stability of the chosen silyl protecting group and the potential side reactions of the aldehyde functionality. By carefully selecting the silyl group, maintaining anhydrous and pH-controlled conditions, and employing appropriate workup and purification techniques, you can significantly improve your reaction yields.
Logical Relationship of Troubleshooting Steps
Caption: Interconnectedness of troubleshooting steps.
References
-
Optimization of dehydrogenative silylation conditions. ResearchGate. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Hydroxyl Protecting Groups. Available at: [Link]
-
Screening of the reaction conditions: optimization of the silylation step. ResearchGate. Available at: [Link]
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. Available at: [Link]
-
Silyl enol ether - Wikipedia. Wikipedia. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Semantic Scholar. Available at: [Link]
-
Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
(PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. Available at: [Link]
-
26.02 Silyl Ethers as Protecting Groups. YouTube. Available at: [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
16: Silylethers. Chemistry LibreTexts. Available at: [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
3-Center-3-Electron σ-Adduct Enables Silyl Radical Transfer below the Minimum Barrier for Silyl Radical Formation. Journal of the American Chemical Society. Available at: [Link]
-
What are some common causes of low reaction yields? Reddit. Available at: [Link]
-
Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society. Available at: [Link]
-
techniques for silylation. ResearchGate. Available at: [Link]
-
Silylation - Wikipedia. Wikipedia. Available at: [Link]
-
Purifying aldehydes? Reddit. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. Available at: [Link]
-
How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? Reddit. Available at: [Link]
- Salicylaldehyde purification. Google Patents.
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. Available at: [Link]
-
Silyl Esters as Reactive Intermediates in Organic Synthesis. ResearchGate. Available at: [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Silyl-protective groups influencing the reactivity and selectivity in glycosylations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Silylation - Wikipedia [en.wikipedia.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Deprotection of TBDMS/TBS Ethers in Aldehyde-Containing Products
Welcome to the technical support resource for the removal of tert-butyldimethylsilyl (TBDMS or TBS) protecting groups from aldehyde-bearing molecules. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges that researchers, scientists, and drug development professionals frequently encounter. Here, we will explore the causality behind experimental choices to ensure your deprotection strategy is both effective and reproducible.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: "My TBS deprotection with TBAF is incomplete or has stalled. What's going wrong?"
Answer:
This is a common issue that can often be traced back to the quality of the tetrabutylammonium fluoride (TBAF) reagent.
-
The Culprit: Water Content. Commercial TBAF solutions, typically 1M in THF, are hygroscopic. Water can hydrolyze the fluoride ion, reducing its nucleophilicity and stalling the reaction. Furthermore, the presence of water can complicate the reaction mechanism.
-
Mechanism of Action: The deprotection is driven by the high affinity of silicon for fluoride, which forms a strong Si-F bond[1][2]. The fluoride ion attacks the silicon atom, creating a pentacoordinate intermediate that subsequently breaks down to release the alcohol and form TBDMS-F[1]. This process requires an active, non-hydrolyzed fluoride source.
Troubleshooting Steps:
-
Use Anhydrous Reagents: Ensure your TBAF solution is fresh and has been stored under an inert atmosphere. Use anhydrous THF as your reaction solvent.
-
Increase Equivalents: A modest increase in the equivalents of TBAF (e.g., from 1.1 eq. to 1.5 eq.) can sometimes overcome reagent deactivation and drive the reaction to completion.
-
Reaction Monitoring: Continue to monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS[3]. If the reaction has truly stalled with no further conversion after an extended period (e.g., >12 hours), consider a fresh attempt with new reagents.
Question 2: "I'm observing significant side products and low yield when deprotecting my aldehyde with TBAF. Why is this happening?"
Answer:
The primary cause of low yields and side product formation during TBAF-mediated deprotection of aldehydes is the inherent basicity of the reagent.[4][5]
-
The Causality: Fluoride Basicity. The fluoride ion (F⁻) is a base. In the presence of an enolizable aldehyde (one with a proton on the alpha-carbon), this basicity can catalyze several undesirable side reactions:
-
Epimerization: If the α-carbon is a stereocenter, base-catalyzed enolization will lead to racemization or epimerization.
-
Aldol Condensation: The generated enolate can react with another molecule of the starting aldehyde, leading to dimeric aldol adducts.
-
Cannizzaro Reaction: For non-enolizable aromatic aldehydes, TBAF has been shown to promote a Cannizzaro-type reaction, where one molecule of the aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol.[6]
-
Solutions & Protocols:
-
Buffer the Reaction: The most effective solution is to buffer the TBAF solution with a mild acid to neutralize its basicity without rendering the fluoride non-nucleophilic. Acetic acid is an excellent choice.
Protocol 1: Buffered TBAF Deprotection
-
Setup: Dissolve the TBS-protected aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Reagent Preparation: In a separate vial, add acetic acid (1.1 mmol, 1.1 eq.) to a solution of TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol).
-
Addition: Add the buffered TBAF solution dropwise to the stirred solution of the aldehyde at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.
-
Work-up: Once complete, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7]
-
-
Switch to an Acidic Method: If the aldehyde is tolerant to mild acidic conditions, this approach completely avoids issues related to basicity.
Protocol 2: Acetyl Chloride in Methanol
This method generates HCl in situ in a controlled manner and is highly effective.[8]
-
Setup: Dissolve the TBS-protected substrate (1.0 mmol) in dry methanol (10 mL) and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (0.2 mmol, 20 mol%) to the stirred solution.
-
Monitoring: Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Upon completion, neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases. Filter the mixture and concentrate the filtrate.
-
Purification: Partition the residue between water and ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right deprotection method for my specific aldehyde?
The choice depends on the stability of your molecule. The following decision tree can guide your selection.
Caption: Decision tree for selecting a TBS deprotection method.
Q2: What is "orthogonal deprotection" and how does it apply here?
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using reaction conditions specific to that group.[9][10] The stability of common silyl ethers generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS.[3]
This means you can often remove a TBS group under conditions that will leave a more robust group, like TBDPS, intact. For example, mild acidic conditions like pyridinium p-toluenesulfonate (PPTS) in methanol can cleave a TBS ether while a TBDPS ether in the same molecule remains untouched.[1]
Q3: My aldehyde has both a primary and a secondary TBS-protected alcohol. Can I deprotect only the primary one?
Yes, selective deprotection based on steric hindrance is possible, although it requires careful control of reaction conditions. Primary TBS ethers are less sterically hindered and therefore more labile than secondary or tertiary ones.
Using a very mild, sterically sensitive reagent can achieve this selectivity. For instance, Oxone in aqueous methanol has been reported to selectively cleave primary TBDMS ethers in the presence of secondary and tertiary ones.[11] Alternatively, carefully controlled acidic conditions (e.g., 10 mol% CSA in MeOH/DCM at 0 °C) can sometimes provide the desired selectivity.[12]
Summary of Common Deprotection Reagents
| Reagent(s) | Typical Conditions | Pros | Cons for Aldehydes |
| TBAF | 1.1 eq, THF, 0 °C to RT | Very common, effective | Strongly basic; risk of epimerization, aldol, or Cannizzaro reactions.[4][5][6] |
| TBAF / Acetic Acid | 1.1 eq each, THF, 0 °C to RT | Mitigates basicity, high yield | Acetic acid can be difficult to remove from polar products. |
| HF-Pyridine | Excess, THF or CH₃CN, 0 °C | Less basic than TBAF[12] | Highly toxic and corrosive; requires plasticware and extreme caution.[12][13] |
| HCl / MeOH | Catalytic, MeOH, 0 °C to RT | Inexpensive, effective | Can cleave other acid-sensitive groups (e.g., Boc, acetals).[4] |
| Acetyl Chloride / MeOH | 10-20 mol%, MeOH, 0 °C to RT | Generates acid in situ, mild, high yield[8][14] | Not suitable for highly acid-labile substrates. |
| PPTS / MeOH | Catalytic, MeOH, RT | Very mild acidic conditions | Can be slow for hindered TBS groups.[1] |
General Experimental Workflow
The following diagram outlines a standard workflow for a TBS deprotection experiment.
Sources
- 1. One moment, please... [total-synthesis.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Navigating the Nuances of Solvent Choice for (R)-2-(tert-Butyldimethylsilyloxy)propanal: A Technical Support Guide
For Immediate Release
As a cornerstone chiral building block in modern organic synthesis, (R)-2-(tert-Butyldimethylsilyloxy)propanal presents unique handling challenges due to its dual functional nature, incorporating both a sterically hindered silyl ether and a reactive aldehyde. This guide from our Senior Application Scientists offers in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the stability and reactivity of this valuable reagent in your experimental workflows.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered when working with this compound, with a focus on solvent-related issues.
Question: I am observing significant degradation of my this compound upon dissolution in my reaction solvent, even at low temperatures. What could be the cause?
Answer: The primary suspect in this scenario is the presence of acidic or nucleophilic impurities in your solvent, or the inherent reactivity of the solvent itself. The tert-butyldimethylsilyl (TBS) ether is susceptible to cleavage under acidic conditions, while the aldehyde can be attacked by nucleophiles.
-
Causality: Protic solvents, such as alcohols (methanol, ethanol), can act as both a proton source (if acidic impurities are present) and a nucleophile, leading to the formation of hemiacetals and subsequent side reactions.[1][2] Similarly, residual water in any solvent can lead to the formation of a gem-diol hydrate.[2]
-
Troubleshooting Steps:
-
Solvent Purity Check: Ensure you are using a high-purity, anhydrous grade solvent. It is best practice to use freshly distilled solvents or solvents from a recently opened bottle.
-
Aprotic Solvent Selection: Switch to a non-reactive, aprotic solvent. Common choices for reactions involving silyloxy aldehydes include toluene, dichloromethane (DCM), and tetrahydrofuran (THF).[3]
-
Inert Atmosphere: Handle the compound and prepare your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Question: My reaction yield is consistently low, and I am isolating a significant amount of the desilylated diol byproduct. How can I prevent this?
Answer: Unintended desilylation is a frequent issue and points towards the instability of the TBS protecting group in your reaction medium.
-
Causality: The TBS ether linkage is labile to both strong acids and fluoride ion sources.[4] Even seemingly neutral conditions can become acidic due to the generation of acidic byproducts during the reaction.
-
Troubleshooting Steps:
-
Re-evaluate Additives: Scrutinize all reagents and catalysts in your reaction. Lewis acids, often used in additions to aldehydes, can be strong enough to cleave the TBS group. Consider using milder Lewis acids or chelation-control strategies.[3][5]
-
Buffered Systems: If compatible with your reaction, the addition of a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) can neutralize any adventitious or generated acid.
-
Solvent Choice: Avoid solvents that can stabilize carbocationic intermediates that may form during desilylation. Highly polar aprotic solvents might in some cases facilitate this process. A non-polar aprotic solvent like toluene or hexane could be a better choice, depending on the solubility of your other reagents.
-
Question: I am observing the formation of oligomers or polymers in my reaction mixture. What is causing this and how can I mitigate it?
Answer: The aldehyde functionality of this compound is prone to self-condensation (aldol reaction), especially in the presence of acid or base catalysts.[1]
-
Causality: Trace amounts of acid or base in your solvent or on your glassware can catalyze the enolization of the aldehyde, initiating a cascade of aldol additions.
-
Troubleshooting Steps:
-
Strictly Anhydrous and Neutral Conditions: Use scrupulously dried glassware and anhydrous, neutral solvents.
-
Controlled Addition: Add the aldehyde slowly to the reaction mixture, especially if the reaction is exothermic or involves basic reagents. This keeps the instantaneous concentration of the aldehyde low, disfavoring self-condensation.
-
Temperature Control: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Aldol reactions are often reversible and less favored at lower temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for storing this compound?
For short-term storage, it is best to store the neat compound under an inert atmosphere at -20°C.[6] If a solution is required, use a non-polar, aprotic solvent such as hexane or toluene. Ensure the solvent is rigorously dried and degassed before use.
Q2: Can I use polar aprotic solvents like DMF or DMSO?
While polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at dissolving a wide range of compounds, they should be used with caution.[7][8] They are notoriously difficult to dry completely and can contain amine or other impurities that can react with the aldehyde. If their use is unavoidable, ensure the highest purity grade is used and consider purification prior to the experiment.
Q3: Is acetone a suitable solvent?
No, acetone is generally not a recommended solvent. As a ketone, it can participate in side reactions with the aldehyde, such as cross-aldol condensations, catalyzed by trace impurities.
Q4: How does solvent polarity affect reactions with this aldehyde?
Solvent polarity can influence both the reaction rate and selectivity.[9] For nucleophilic additions to the aldehyde, polar solvents can stabilize the charged intermediates, potentially accelerating the reaction. However, as discussed, protic solvents pose a significant risk of side reactions. The choice of solvent polarity should be carefully considered in the context of the specific reaction being performed. For instance, in chelation-controlled additions, a mixture of solvents like toluene and dichloromethane has been found to be optimal.[3]
Solvent Compatibility Summary
| Solvent Class | Examples | Compatibility | Rationale & Key Considerations |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Highly Recommended | Inert and unlikely to react with either functional group. Ideal for storage and many reaction types. Ensure low water content. |
| Ethereal Aprotic | Tetrahydrofuran (THF), Diethyl ether, Dioxane | Recommended | Generally compatible. Peroxide formation in aged ethers can be a concern, potentially leading to unwanted oxidations. Use freshly distilled or inhibitor-free solvents. |
| Halogenated Aprotic | Dichloromethane (DCM), Chloroform | Use with Caution | Widely used and generally compatible.[3] Can contain acidic impurities (HCl) which can cause desilylation. Consider passing through a plug of basic alumina before use. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Use with Extreme Caution | High dissolving power but difficult to render completely anhydrous and free of impurities.[7][8] Potential for side reactions. |
| Ketones | Acetone, Methyl ethyl ketone | Not Recommended | Reactive towards the aldehyde functionality (e.g., cross-aldol reactions). |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Not Recommended | Can cause desilylation (especially if acidic) and react with the aldehyde to form hemiacetals and hydrates.[1][2] |
Decision Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for your experiment involving this compound.
Caption: Solvent selection decision tree.
References
-
M. V. Perkins, "Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes," National Institutes of Health, [Online]. Available: [Link]
-
A. B. Charette, "Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach," PubMed, 2013. [Online]. Available: [Link]
-
S. Kobayashi, "Silica gel-mediated self-aldol reactions of highly volatile aldehydes under organic solvent-free conditions without reflux condenser," ResearchGate, 2025. [Online]. Available: [Link]
-
Jack Westin, "Aldehydes And Ketones Important Reactions," [Online]. Available: [Link]
-
Master Organic Chemistry, "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents," 2012. [Online]. Available: [Link]
-
D. A. Evans, "Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt," Journal of the American Chemical Society, 2010. [Online]. Available: [Link]
-
Chemistry Steps, "Polar Protic and Polar Aprotic Solvents," [Online]. Available: [Link]
-
Reddit, "How and why do polar aprotic solvents destabilize nucleophiles? : r/chemhelp," 2019. [Online]. Available: [Link]
-
Reddit, "Polar Protic vs. Polar Aprotic Solvents : r/chemhelp," 2019. [Online]. Available: [Link]
-
Wikipedia, "Propionaldehyde," [Online]. Available: [Link]
-
D. A. Evans, "Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt," National Institutes of Health, [Online]. Available: [Link]
-
P. R. Hanson, "and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol," Tetrahedron Letters, 2022. [Online]. Available: [Link]
-
M. A. Z. Arruda, "Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin," National Institutes of Health, [Online]. Available: [Link]
-
PubChem, "3-((Tert-butyldimethylsilyl)oxy)propanal," [Online]. Available: [Link]
-
Chemistry LibreTexts, "Reactivity of Aldehydes & Ketones," 2023. [Online]. Available: [Link]
-
Reddit, "Nucleophilicity (Protic vs. Aprotic solvents) : r/Mcat," 2020. [Online]. Available: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions of (R)-2-(tert-Butyldimethylsilyloxy)propanal
Welcome to the technical support center for analytical methods concerning (R)-2-(tert-butyldimethylsilyloxy)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of monitoring reactions involving this chiral aldehyde. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
Introduction to this compound Analysis
This compound is a valuable chiral building block in organic synthesis. The tert-butyldimethylsilyl (TBS) ether protecting group offers robust stability under various reaction conditions, yet its presence, and that of a reactive aldehyde, necessitates careful analytical monitoring to ensure successful transformations.[1][2] This guide will provide in-depth, field-proven insights into the common analytical techniques and potential pitfalls.
Part 1: Troubleshooting Guides by Analytical Technique
This section is dedicated to resolving common issues encountered with specific analytical methods used to monitor reactions of this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid and indispensable tool for the qualitative monitoring of reaction progress.[3]
Q1: My TLC plate shows a streak instead of a clean spot for my reaction mixture. What could be the cause?
A: Streaking on a TLC plate when analyzing reactions of this compound can be attributed to several factors:
-
Compound Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.
-
Inappropriate Solvent System: The polarity of the eluent might be too high, causing the compound to move up the plate in a continuous streak rather than as a distinct spot.
-
Compound Instability on Silica: The aldehyde functional group can be sensitive, and the acidic nature of standard silica gel might cause on-plate decomposition or polymerization, leading to streaking.[4]
-
Presence of Polar Impurities: Highly polar byproducts or unreacted starting materials can drag the main spot, causing a streak.
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.
-
Adjust the Eluent System: Decrease the polarity of your mobile phase. For instance, if you are using a 30:70 ethyl acetate/hexane mixture, try a 20:80 or 10:90 mixture.[5]
-
Use Neutralized Silica or a Different Stationary Phase: Consider using TLC plates with a less acidic stationary phase or plates that have been treated with a base (e.g., triethylamine vapor).
-
Co-spotting: Always co-spot your reaction mixture with the starting material to accurately track its consumption and differentiate it from new spots.[5]
Q2: I am not seeing a significant change in the Rf value between my starting material and the product. How can I improve the separation?
A: A small change in the polarity of the molecule upon reaction can lead to similar Rf values. To enhance separation:
-
Optimize the Solvent System: Systematically vary the polarity of your eluent. Small, incremental changes can often resolve closely running spots.
-
Utilize a Different Solvent System: Sometimes a complete change in the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the interactions with the stationary phase and improve separation.
-
Employ a Different Stationary Phase: If optimizing the mobile phase fails, consider using a different type of TLC plate, such as those with a C18-modified silica (reversed-phase) or alumina.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[6]
Q1: I am observing multiple peaks in my GC-MS chromatogram for what should be a single compound. What is happening?
A: The appearance of multiple peaks for this compound or its reaction products can be due to:
-
On-Column Decomposition: The high temperatures in the GC injector or column can cause the TBS ether to partially cleave or the aldehyde to degrade.
-
Tautomerization: The aldehyde may exist in equilibrium with its enol form, which can be silylated to give a different derivative, leading to a second peak.[7]
-
Derivatization Artifacts: If you are derivatizing your analyte (e.g., to protect the aldehyde), incomplete derivatization or the formation of byproducts can result in multiple peaks.[8][9]
Troubleshooting Steps:
-
Lower the Injector and Oven Temperature: Start with a lower injector temperature and a gentle oven temperature ramp to minimize thermal decomposition.
-
Use a More Inert Column: Employ a GC column with a more inert stationary phase to reduce on-column reactions.
-
Optimize Derivatization: If derivatization is used, ensure the reaction goes to completion by adjusting the reaction time, temperature, or reagent stoichiometry. Consider a two-step derivatization, for example, methoximation to protect the aldehyde followed by silylation.[7]
Q2: My compound is not showing up in the GC-MS chromatogram, or the peak is very small.
A: This issue often points to problems with volatility or stability:
-
Low Volatility: The compound may not be volatile enough to be effectively analyzed by GC.
-
Adsorption in the GC System: Active sites in the injector liner or the front of the column can irreversibly adsorb the analyte.
-
Thermal Instability: The compound may be completely degrading upon injection.
Troubleshooting Steps:
-
Derivatization: Convert the aldehyde and any other polar functional groups into more volatile and stable derivatives (e.g., silyl ethers, oximes).[8]
-
Use a Glass Wool-Packed Liner: A deactivated glass wool-packed injector liner can help trap non-volatile impurities and provide a more inert surface for volatilization.
-
Check for System Contamination: Ensure your GC system is clean and free from active sites by running a standard of a known sensitive compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile or thermally sensitive compounds.[6]
Q1: I am trying to separate the enantiomers of my chiral product using HPLC, but I am only seeing one peak.
A: The separation of enantiomers requires a chiral environment.[10][11] If you are observing a single peak, it is likely because:
-
Achiral Stationary Phase: You are using a standard, achiral HPLC column (e.g., C18, silica).
-
Inappropriate Chiral Stationary Phase (CSP): Not all CSPs are effective for all classes of compounds.[12]
-
Suboptimal Mobile Phase: The mobile phase composition is critical for achieving enantiomeric separation on a CSP.[10]
Troubleshooting Steps:
-
Select an Appropriate Chiral Column: For chiral aldehydes and related compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[13]
-
Screen Different Mobile Phases: For normal-phase chiral HPLC, a common starting point is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[10] Systematically vary the percentage of the alcohol.
-
Consider Derivatization: If direct separation is challenging, you can derivatize your compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[11]
Q2: My peak shape is poor (e.g., tailing or fronting) in my HPLC analysis.
A: Poor peak shape can be caused by a variety of factors:
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. For aldehydes, this can be particularly problematic on silica-based columns.
-
Mobile Phase Incompatibility: The solvent in which your sample is dissolved may be too different from the mobile phase, causing peak distortion.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample.
-
Modify the Mobile Phase: Adding a small amount of a modifier, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can improve peak shape by masking secondary interactions.[10]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative analysis.[14]
Q1: In the ¹H NMR spectrum of my reaction mixture, the aldehyde proton signal is broad or difficult to integrate accurately.
A: The aldehyde proton signal can be affected by several factors:
-
Chemical Exchange: The aldehyde proton can undergo exchange with trace amounts of water or other protic species in the NMR solvent, leading to broadening.
-
Dynamic Processes: If the molecule is undergoing conformational changes on the NMR timescale, this can also lead to signal broadening.
-
Low Concentration: If the concentration of the aldehyde is low, the signal-to-noise ratio may be poor.
Troubleshooting Steps:
-
Use a Dry NMR Solvent: Ensure your deuterated solvent is of high quality and stored under anhydrous conditions.
-
Acquire the Spectrum at a Different Temperature: Lowering the temperature can sometimes slow down exchange processes and sharpen the signal.
-
Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, making it easier to see and integrate the peak.[15]
Q2: I am trying to monitor the deprotection of the TBS ether, but the silicon-containing signals are confusing.
A: The ¹H NMR spectrum of a TBS-protected alcohol will show characteristic signals for the tert-butyl group (a singlet around δ 0.9 ppm) and the two methyl groups on the silicon (two singlets around δ 0.1 ppm).[3] Upon deprotection, these signals will disappear, and a signal for the hydroxyl proton will appear.
Troubleshooting Guide for Deprotection Monitoring:
-
Starting Material (this compound):
-
Look for the singlet at ~0.9 ppm (9H) for the tert-butyl group.
-
Look for the two singlets at ~0.1 ppm (6H) for the Si-Me₂ group.
-
-
Product ((R)-2-hydroxypropanal):
-
The signals for the TBS group will be absent.
-
A new, often broad, signal for the OH proton will appear. Its chemical shift is variable and depends on concentration and solvent. A D₂O shake will cause this signal to disappear, confirming its identity.[16]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How stable is the TBS ether in this compound during purification by column chromatography?
A: The tert-butyldimethylsilyl (TBS) ether is generally stable to silica gel column chromatography.[1] However, its stability can be influenced by the acidity of the silica gel and the polarity of the eluent. Prolonged exposure to highly polar, protic solvents (like methanol) on silica gel can lead to partial cleavage of the TBS group.
Best Practices for Chromatography:
-
Use a Moderate Polarity Eluent: Stick to solvent systems like ethyl acetate/hexane or dichloromethane/hexane.
-
Work Efficiently: Do not let the compound sit on the column for an extended period.
-
Neutralize the Silica Gel: If you suspect your compound is sensitive, you can pre-treat the silica gel with a small amount of a non-polar amine like triethylamine in the eluent.
Q2: What are some common side reactions to be aware of when working with this compound?
A: Besides reactions involving the aldehyde, you should be mindful of:
-
Silyl Ether Cleavage: Unintentional deprotection can occur under acidic conditions or in the presence of fluoride ions.[2][17]
-
Silyl Migration: In molecules with multiple hydroxyl groups, the TBS group can migrate from one oxygen to another, especially under basic conditions.[18]
-
Aldol Reactions: Under basic or acidic conditions, the aldehyde can undergo self-condensation (aldol reaction) or react with other enolizable carbonyl compounds.
Q3: Can I use in-situ monitoring techniques for reactions of this compound?
A: Yes, in-situ monitoring techniques such as FTIR, Raman, and NMR spectroscopy can provide real-time data on the consumption of starting materials and the formation of products without the need for sampling and workup.[19][20][21] This can be particularly advantageous for optimizing reaction conditions and understanding reaction kinetics.
| Technique | What it Monitors | Advantages | Considerations |
| In-situ FTIR | Vibrational modes of functional groups (e.g., C=O stretch of the aldehyde, Si-O stretch of the silyl ether). | Real-time kinetic data, non-invasive. | Requires a probe that is compatible with the reaction mixture. |
| In-situ NMR | Changes in the chemical environment of protons and carbons. | Highly specific structural information in real-time. | Requires specialized NMR equipment and may have lower sensitivity.[14] |
Part 3: Data Presentation and Experimental Protocols
Table 1: Typical ¹H NMR Chemical Shifts
| Proton Assignment | This compound | (R)-2-Hydroxypropanal (after deprotection) |
| Aldehyde CH | ~9.6 ppm (d) | ~9.7 ppm (d) |
| CH-O | ~4.1 ppm (q) | ~4.3 ppm (q) |
| CH₃ | ~1.3 ppm (d) | ~1.4 ppm (d) |
| Si-C(CH₃)₃ | ~0.9 ppm (s) | Absent |
| Si-(CH₃)₂ | ~0.1 ppm (s) | Absent |
| OH | Absent | Variable, broad |
Chemical shifts are approximate and can vary depending on the solvent and concentration.[22]
Protocol 1: Standard TLC Monitoring of a Reaction
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Using a capillary tube, apply small spots of your starting material (SM), a co-spot (C) of the starting material and the reaction mixture, and the reaction mixture (RM) on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the appropriate eluent system. Ensure the solvent level is below the baseline. Cover the chamber.[5]
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).
-
Analyze the Results: Compare the spots in the RM lane to the SM and C lanes to determine if the starting material has been consumed and new products have formed.
Diagram 1: Troubleshooting Workflow for TLC Analysis
Caption: A decision-making flowchart for troubleshooting common TLC issues.
Diagram 2: Analytical Method Selection Guide
Caption: A guide for selecting the appropriate analytical method.
References
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available from: [Link]
-
Madani A, Pieber B. In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer. 2023. Available from: [Link]
-
American Chemical Society. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. 2019. Available from: [Link]
-
Quilliam, M.A. Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Liquid Chromatography. 1985. Available from: [Link]
-
Lin, G. et al. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett. 2003. Available from: [Link]
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. Available from: [Link]
-
Royal Society of Chemistry. In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering. 2021. Available from: [Link]
-
Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. Available from: [Link]
-
Bibel, D. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. 2025. Available from: [Link]
-
PubMed Central. MASS SPECTROMETRY OF FATTY ALDEHYDES. Available from: [Link]
-
Villas-Bôas, S.G. et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. 2006. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Phenomenex. Chiral HPLC Column. Available from: [Link]
-
Royal Society of Chemistry. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry. 2006. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]
-
University of Ottawa. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. 2021. Available from: [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. 2022. Available from: [Link]
-
Element Lab Solutions. HPLC Chiral Columns. Available from: [Link]
-
ResearchGate. GC–MS SCAN chromatograms of the silylation products of glucose. Available from: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
-
Taylor & Francis Online. NMR Data for tert-Butyldimethylsilyl Ethers. Available from: [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available from: [Link]
-
CORE. Silyl Esters as Reactive Intermediates in Organic Synthesis. Available from: [Link]
-
ResearchGate. Intermolecular Silyl Migration Reactions. 2025. Available from: [Link]
-
ACS Publications. Catalytic Net Oxidative C–C Activation and Silylation of Cyclopropanols with a Traceless Acetal Directing Group. 2022. Available from: [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
Wikipedia. Silylation. Available from: [Link]
-
Doc Brown's Chemistry. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum. Available from: [Link]
-
Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 20. mt.com [mt.com]
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- 22. utsouthwestern.edu [utsouthwestern.edu]
challenges in the distillation of (R)-2-(tert-Butyldimethylsilyloxy)propanal
Welcome to the dedicated technical support center for (R)-2-(tert-Butyldimethylsilyloxy)propanal. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of handling and purifying this chiral aldehyde. The inherent sensitivity of α-silyloxy aldehydes presents unique challenges during distillation and purification, primarily related to stability, epimerization, and decomposition. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your compound.
I. Troubleshooting Guide: Distillation & Purification Issues
This section addresses specific problems you may encounter during the distillation and purification of this compound. Each issue is presented with probable causes and actionable solutions.
Issue 1: Low Yield After Distillation
Question: I'm experiencing significant product loss during the vacuum distillation of this compound. What could be the cause, and how can I improve my yield?
Answer:
Low recovery after distillation is a common issue and can be attributed to several factors, primarily thermal decomposition and polymerization.
Probable Causes & Solutions:
-
Thermal Instability: Aldehydes, particularly those with α-heteroatoms, can be thermally labile. The tert-butyldimethylsilyl (TBDMS) ether, while relatively stable, can undergo decomposition at elevated temperatures.
-
Solution: Employ a high-vacuum distillation apparatus (e.g., Kugelrohr or short-path distillation) to lower the boiling point of the aldehyde. Maintain the distillation flask temperature at the lowest possible level that allows for a reasonable distillation rate. It is crucial to monitor the temperature of both the pot and the head of the distillation column.
-
-
Polymerization: Aldehydes have a propensity to polymerize, especially in the presence of acid or base traces, or upon prolonged heating.
-
Solution: Ensure all glassware is scrupulously clean and free of acidic or basic residues. A pre-distillation wash with a mild bicarbonate solution, followed by drying, can be beneficial, though care must be taken to remove all water. Distilling over a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) can sometimes suppress polymerization.
-
-
Desilylation: Although TBDMS ethers are generally robust, prolonged heating can lead to desilylation, especially if trace moisture or acidic/basic impurities are present.[1][2] This would result in the formation of the more volatile and less stable lactaldehyde.
-
Solution: Minimize the distillation time and ensure the system is completely dry. Using a drying tube on the vacuum line can prevent atmospheric moisture from entering the system.
-
| Parameter | Recommendation | Rationale |
| Apparatus | Kugelrohr or Short-Path | Minimizes travel distance of the vapor, reducing condensation and decomposition on hot surfaces. |
| Vacuum | High Vacuum (<1 mmHg) | Lowers the boiling point, allowing for distillation at a lower temperature. |
| Bath Temperature | Keep as low as possible | Reduces the risk of thermal decomposition and side reactions. |
| Glassware | Clean, dry, and free of contaminants | Prevents acid/base-catalyzed polymerization or desilylation. |
Issue 2: Epimerization (Loss of Enantiomeric Purity)
Question: My distilled this compound shows a significant decrease in enantiomeric excess (ee). How can I prevent this racemization?
Answer:
Epimerization at the α-carbon of an aldehyde is a significant challenge, as the acidic α-proton can be abstracted under certain conditions, leading to racemization.[3][4]
Probable Causes & Solutions:
-
Thermal Epimerization: Elevated temperatures during distillation can provide sufficient energy to overcome the activation barrier for enolization and subsequent racemization.
-
Solution: As with yield issues, the primary solution is to distill at the lowest possible temperature under high vacuum. Minimize the time the compound spends at elevated temperatures.
-
-
Acidic or Basic Contaminants: Trace amounts of acid or base on glassware or in the crude material can catalyze enolization.
-
Solution: Thoroughly clean and dry all glassware. If the crude product is suspected to contain acidic or basic impurities, a gentle workup with a buffered aqueous solution prior to distillation may be necessary. However, ensure the compound is completely dry before heating.
-
-
Metal Contamination: Certain metal ions can act as Lewis acids and promote epimerization.
-
Solution: Use high-purity reagents and solvents throughout the synthesis and workup. If metal contamination is suspected, consider a pre-distillation purification step like filtration through a short plug of deactivated silica or alumina.
-
Workflow for Minimizing Epimerization
Caption: Workflow to minimize epimerization.
Issue 3: Decomposition on Silica Gel During Chromatographic Purification
Question: I'm trying to purify the aldehyde by column chromatography, but I'm observing significant decomposition on the silica gel column. What are my options?
Answer:
Aldehydes are notoriously prone to decomposition on silica gel, which can act as a Lewis acid.[5] This can lead to various side reactions, including polymerization, acetal formation (if alcohol is in the eluent), and degradation.
Probable Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is acidic and can catalyze decomposition pathways.
-
Solution 1: Deactivated Silica: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This neutralizes the acidic sites on the silica surface.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[6] However, a small-scale trial is recommended as alumina can also present its own reactivity issues.
-
-
Reactive Eluents: Using protic solvents like methanol or ethanol as part of the eluent can lead to the formation of hemiacetals and acetals on the column.
-
Solution: Use a non-protic eluent system, such as a gradient of ethyl acetate in hexanes or diethyl ether in hexanes.
-
Protocol for Deactivating Silica Gel
-
Prepare your desired eluent system (e.g., 10% ethyl acetate in hexanes).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Prepare the silica gel slurry using this triethylamine-containing eluent.
-
Pack the column as usual with the deactivated slurry.
-
Run the chromatography, ensuring the mobile phase throughout the purification contains the same concentration of triethylamine.
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to maintain its purity?
A1: The aldehyde should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20°C). It is sensitive to air (oxidation to the corresponding carboxylic acid) and moisture (desilylation).[4] Storing it neat in a sealed vial, purged with inert gas, is recommended.
Q2: Can I use techniques other than distillation for purification?
A2: While distillation is common, if thermal lability is a major concern, careful flash column chromatography on deactivated silica gel (as described above) is a viable alternative.[7][8] For removing non-aldehyde impurities, forming a bisulfite adduct can be an effective method.[6][9] The aldehyde can be regenerated from the adduct under mild conditions.[6]
Q3: How can I monitor the enantiomeric purity of my sample?
A3: The enantiomeric excess (ee) can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Derivatization to a more stable compound, such as an alcohol via reduction with NaBH4, followed by analysis of the corresponding Mosher's esters, is also a robust method.[10]
| Analytical Technique | Column Type | Typical Mobile Phase/Conditions |
| Chiral HPLC | Polysaccharide-based (e.g., CHIRALPAK® series) | Hexane/Isopropanol mixtures[11] |
| Chiral GC | Cyclodextrin-based capillary columns | Temperature-programmed method |
Q4: What are the main decomposition pathways to be aware of?
A4: The primary degradation routes are:
-
Epimerization: Loss of stereochemical integrity at the α-carbon.[12]
-
Desilylation: Cleavage of the TBDMS ether to form lactaldehyde and tert-butyldimethylsilanol.[13] This is accelerated by acid or fluoride ions.
-
Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid upon exposure to air.
-
Polymerization: Aldol-type reactions leading to oligomers and polymers, often catalyzed by acid or base.
Logical Diagram of Decomposition Pathways
Caption: Primary decomposition pathways.
III. References
-
Prakash, G. K. S., et al. "KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers." NIH Public Access.
-
Prakash, G. K. S., et al. "KHF2: A Mild and Selective Desilylating Agent for Phenol tert-Butyldimethylsilyl (TBDMS) Ethers." Thieme E-Books & E-Journals.
-
"tert-Butyldimethylsilyl Ethers." Organic Chemistry Portal.
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. "A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation." Indian Journal of Chemistry.
-
"Mild Base Mediated Desilylation of Various Phenolic Silyl Ethers." Source Not Available.
-
Gagnon, D., et al. "Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids." NIH.
-
Harmand, T. J., et al. "Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate." Organic Syntheses Procedure.
-
Santa Cruz Biotechnology. "this compound." SCBT.
-
"Is it possible to purify aldehyde by column? Is there any other method to do purification?" ResearchGate.
-
"Minimizing the decomposition of sensitive aldehydes during regeneration." BenchChem.
-
"Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach." PubMed.
-
"Study of the racemization at α-position of the aldehyde. Yields are..." ResearchGate.
-
Santa Cruz Biotechnology. "this compound." SCBT.
-
"3-((Tert-butyldimethylsilyl)oxy)propanal." PubChem.
-
"The epimerization of peptide aldehydes--a systematic study." PubMed.
-
"Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns." Sigma-Aldrich.
-
"Iridium-Catalyzed Allylation of Chiral β-Stereogenic Alcohols: Bypassing Discrete Formation of Epimerizable Aldehydes." NIH.
-
"Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne." Organic Syntheses.
-
"Degradation of 2-propanol and accumulation of metabolites in resting-cell experiments..." ResearchGate.
-
"A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides." ResearchGate.
-
"Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines..." PubMed.
-
Scheeff, S. "Deracemisation lead to enriched alpha Amino Aldehydes." Stephan Scheeff.
-
"Application Notes and Protocols for Asymmetric Hydrophosphonylation of Aldehydes with Chiral Catalysts." BenchChem.
-
"A chiral hydrogen atom abstraction catalyst for the enantioselective epimerization of meso-diols." PubMed.
-
"INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS." Daicel.
-
"INSTRUCTION MANUAL FOR CHIRALPAK® AGP." Daicel Chiral Technologies.
-
"Purifying aldehydes?" Reddit.
-
"Protecting Your Chiral Columns for Optimal Performance - Part 1 of 3." YouTube.
-
"Recent Developments in the Catalytic Enantioselective Sakurai Reaction." MDPI.
-
"Epimerisation in Peptide Synthesis." NIH.
-
"Enantioselective direct α-amination of aldehydes via a photoredox mechanism..." PubMed.
Sources
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- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]
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- 9. reddit.com [reddit.com]
- 10. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ct-k.com [ct-k.com]
- 12. Iridium-Catalyzed Allylation of Chiral β-Stereogenic Alcohols: Bypassing Discrete Formation of Epimerizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Validation & Comparative
The Strategic Selection of Silyl Protecting Groups for Chiral Aldehydes: A Comparative Guide to Stereochemical Control
Introduction: Navigating the Complexities of Chiral Aldehyde Reactivity
In the realm of complex molecule synthesis, the aldehyde stands as a cornerstone functional group, prized for its versatile reactivity. However, when the aldehyde is flanked by a stereocenter, particularly at the α-position, its reactivity becomes a double-edged sword. Nucleophilic additions to these chiral aldehydes create a new stereocenter, leading to diastereomeric products. The ability to selectively favor the formation of one diastereomer over another is a fundamental challenge and a critical measure of synthetic elegance and efficiency. The outcome of such additions is profoundly influenced by the steric and electronic environment surrounding the carbonyl group. It is here that the judicious use of protecting groups for adjacent functionality, such as an α-hydroxyl group, becomes a strategic imperative.
Silyl ethers are among the most widely employed protecting groups for alcohols due to their ease of installation, tunable stability, and generally mild removal conditions.[1][2] When applied to α-hydroxy aldehydes, the choice of the silyl group—from the workhorse tert-butyldimethylsilyl (TBS) to the bulkier triisopropylsilyl (TIPS)—transcends simple protection. It becomes a powerful tool for directing the stereochemical course of subsequent carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the TBS group against other common silyl ethers in the context of α-chiral aldehydes, grounded in mechanistic principles and supported by experimental data, to inform the rational design of stereoselective synthetic routes.
Pillar 1: A Comparative Analysis of Silyl Protecting Groups
The efficacy of a silyl protecting group is a balance of its steric bulk, which dictates its stability and stereodirecting influence, and its lability under specific conditions, which allows for its timely removal.[3] The selection is not arbitrary; it is a calculated decision based on the planned synthetic sequence.
Data Presentation: Silyl Group Stability and Characteristics
The stability of silyl ethers is a direct function of the steric hindrance around the silicon atom.[4] This steric bulk impedes the approach of both acidic protons and nucleophilic fluoride ions, the common reagents for their cleavage.[3][5] A general hierarchy of stability has been established, which is crucial for designing orthogonal protection strategies where one silyl group can be removed in the presence of another.[1]
| Protecting Group | Acronym | Structure | Relative Steric Bulk | Relative Stability (Acidic/Fluoride) | Key Features |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | Small | Low[6] | Highly labile; used for temporary protection or for hindered alcohols.[7] |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | Moderate | Moderate[6] | More stable than TMS; offers a balance of reactivity and stability.[8] |
| tert-Butyldimethylsilyl | TBS/TBDMS | -Si(CH₃)₂(C(CH₃)₃) | Large | High [6] | The most common silyl ether; robust, versatile, and stable to a wide range of non-acidic/non-fluoride conditions.[8] |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | Very Large | Very High[8] | Significantly more stable than TBS, especially to acidic conditions.[4] Requires more forcing conditions for cleavage.[8] |
| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | Very Large | Very High[3] | Exceptionally stable, particularly towards acid, due to steric bulk and electronic effects of the phenyl groups.[1] |
Pillar 2: The Mechanistic Basis of Stereochemical Control
Nucleophilic additions to α-chiral aldehydes are generally governed by two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram-chelation model.[9] The choice of protecting group on the α-alkoxy substituent is often the deciding factor that dictates which pathway is dominant.[10]
-
Cram-Chelation Model: This model is favored when the α-alkoxy group is protected with a group capable of chelating to a Lewis acidic metal center (e.g., methyl, benzyl). The resulting five-membered ring locks the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face to produce the syn diastereomer.[9]
-
Felkin-Anh Model: Silyl ethers are generally poor Lewis bases and are too sterically hindered to participate in chelation.[10] Consequently, they direct reactions through a non-chelated, open-chain transition state. According to the Felkin-Anh model, the largest substituent at the α-carbon (in this case, the bulky silyloxy group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This leads to preferential formation of the anti diastereomer.[9]
The causality is clear: the bulky and electronically non-coordinating nature of silyl ethers like TBS actively disfavors the transition state required for chelation control, thereby funneling the reaction through the Felkin-Anh pathway.
Mandatory Visualization: Felkin-Anh vs. Chelation Control
Caption: Logical diagram comparing Felkin-Anh and Cram-chelation pathways.
Pillar 3: Supporting Experimental Data
Theoretical models are best validated by experimental results. A study by Montgomery and Sa-ei on the nickel-catalyzed addition of alkynylsilanes to α-silyloxyaldehydes provides an excellent direct comparison of various silyl protecting groups. The reaction consistently yields the anti-1,2-diol product, in accordance with the Felkin-Anh model.
The researchers systematically varied the silyl protecting group on the α-hydroxy aldehyde and observed its effect on both chemical yield and diastereoselectivity. The TBS group was identified as providing a superior combination of yield and selectivity, prompting its selection for further studies in their work.
Data Presentation: Comparison of Silyl Groups in a Nickel-Catalyzed Alkynylation
| Entry | Aldehyde α-Protecting Group (PG) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzyl (Bn) | 71 | 10 : 1 |
| 2 | Trimethylsilyl (TMS) | 68 | 8 : 1 |
| 3 | Triethylsilyl (TES) | 75 | 10 : 1 |
| 4 | tert-Butyldimethylsilyl (TBS) | 86 | 12 : 1 |
| 5 | Triisopropylsilyl (TIPS) | 83 | 11 : 1 |
Data adapted from Montgomery, J., & Sa-ei, K. (2006). Organic Letters.
This data quantitatively demonstrates that while all tested silyl groups strongly favor the anti product, the TBS group provided the highest yield and diastereoselectivity under these specific reaction conditions. This underscores the subtle interplay between the steric and electronic properties of the protecting group and the catalytic cycle of the reaction.
Experimental Protocols
The following protocols are representative procedures for the protection of a chiral α-hydroxy aldehyde with TBS and its subsequent deprotection. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: TBS Protection of a Chiral α-Hydroxy Aldehyde
This procedure utilizes the widely adopted Corey conditions for silylation.
Objective: To protect the α-hydroxyl group of a chiral aldehyde with a TBS ether to facilitate stereoselective downstream reactions.
Materials:
-
Chiral α-hydroxy aldehyde (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.5 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the α-hydroxy aldehyde (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole (2.5 equiv) to the solution and stir until it dissolves.
-
Add TBSCl (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α-TBS-oxy aldehyde.
Mandatory Visualization: TBS Protection Workflow
Caption: Step-by-step workflow for TBS protection of an α-hydroxy aldehyde.
Protocol 2: Deprotection of the TBS Ether
This procedure uses the most common method for TBS ether cleavage, tetra-n-butylammonium fluoride (TBAF).[5]
Objective: To selectively remove the TBS protecting group to reveal the free alcohol without affecting other sensitive functionalities.
Materials:
-
α-TBS-oxy aldehyde (1.0 equiv)
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF) (1.2 equiv)
-
Anhydrous THF
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the α-TBS-oxy aldehyde (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting crude alcohol via flash column chromatography if necessary.
Conclusion
The selection of a silyl protecting group for a chiral α-hydroxy aldehyde is a critical strategic decision that directly impacts the stereochemical outcome of subsequent transformations. The tert-butyldimethylsilyl (TBS) group stands out as a versatile and reliable choice, offering a robust shield that is stable to a wide array of synthetic conditions. Mechanistically, its steric bulk and poor chelating ability decisively favor non-chelation, Felkin-Anh controlled additions, reliably leading to the formation of anti-1,2-diol products with high diastereoselectivity. As demonstrated by comparative experimental data, TBS often provides a superior balance of reactivity, stability, and stereodirecting influence compared to other silyl ethers like TMS, TES, and TIPS. By understanding the principles of stereochemical control and leveraging the distinct properties of different silyl groups, researchers can confidently navigate the synthesis of complex chiral molecules with precision and efficiency.
References
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Sa-ei, K., & Montgomery, J. (2006). Highly Diastereoselective Preparation of anti-1,2-Diols by Catalytic Addition of Alkynylsilanes to α-Silyloxyaldehydes. Organic Letters, 8(20), 4441–4443. [Link]
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Organic Chemistry Portal. (n.d.). Highly Diastereoselective Preparation of anti-1,2-Diols by Catalytic Addition of Alkynylsilanes to α-Silyloxyaldehydes. [Link]
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Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
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Crouch, R. D. (2013). Recent Advances in Silyl Protection of Alcohols. Synthetic Communications, 43(17), 2265–2279. [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
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Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(12), 4377–4388. [Link]
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Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2137–2148. [Link]
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Stanton, G. R., & Walsh, P. J. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Organic Letters, 13(9), 2263–2265. [Link]
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Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069. [Link]
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Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
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Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
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Chem-Station. (2014). Silyl Protective Groups. [Link]
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A Senior Application Scientist's Guide to Chiral α-Hydroxy Aldehyde Surrogates: A Comparative Analysis of Alternatives to (R)-2-(tert-Butyldimethylsilyloxy)propanal
In the landscape of asymmetric synthesis, the utility of chiral building blocks is paramount for the efficient construction of complex, stereochemically-defined molecules. Among these, α-hydroxy aldehydes are valuable synthons, with (R)-2-(tert-Butyldimethylsilyloxy)propanal serving as a prominent example due to its versatility in carbon-carbon bond-forming reactions. However, the pursuit of optimal synthetic routes necessitates a comprehensive understanding of the available alternatives. This guide provides a comparative analysis of key chiral building blocks that serve as functional equivalents to this compound, offering insights into their synthesis, reactivity, and stereochemical outcomes in pivotal transformations.
The Benchmark: this compound
This compound, derived from readily available (R)-ethyl lactate, is a cornerstone in many synthetic campaigns. The bulky tert-butyldimethylsilyl (TBS) protecting group offers thermal and chemical stability, while the aldehyde functionality serves as a versatile handle for a variety of nucleophilic additions.
Synthesis Workflow:
The typical synthesis involves the silylation of (R)-ethyl lactate followed by reduction of the ester to the aldehyde, commonly with diisobutylaluminium hydride (DIBAL-H) at low temperatures to minimize over-reduction and racemization.
Figure 1. Synthetic route to this compound.
The utility of this building block is demonstrated in its reactions, where the α-stereocenter directs the formation of new stereocenters. However, factors such as the choice of nucleophile, solvent, and Lewis acid can significantly influence the diastereoselectivity of these transformations.
Key Alternatives and Comparative Performance
Several alternative chiral building blocks have emerged, each with its own set of advantages and disadvantages. This section will compare some of the most prominent alternatives: Garner's aldehyde, Roche esters and their derivatives, and chiral aldehydes sourced from the broader chiral pool.
Garner's Aldehyde: A Serine-Derived Workhorse
Garner's aldehyde, or (R)-N-Boc-2,2-dimethyl-1,3-oxazolidine-4-carbaldehyde, is derived from the amino acid L-serine.[1][2] The rigid oxazolidine ring provides excellent facial bias, leading to high levels of diastereoselectivity in nucleophilic additions.[3]
Synthesis Workflow:
Garner's aldehyde is synthesized from L-serine through a series of protection and oxidation/reduction steps.[1]
Figure 2. Synthetic pathway to Garner's Aldehyde from L-Serine.
Performance Comparison in Key Reactions:
| Reaction | (R)-2-(TBSO)propanal Performance | Garner's Aldehyde Performance | Key Considerations |
| Aldol Reaction | Moderate to good syn-selectivity, influenced by enolate geometry and Lewis acid.[4] | Generally high anti-selectivity due to the rigid bicyclic structure.[5][6] | The oxazolidine ring in Garner's aldehyde provides a more defined steric environment. |
| Grignard Addition | Variable diastereoselectivity depending on the Grignard reagent and solvent. Chelation control can be a factor. | High diastereoselectivity, typically favoring the anti-adduct, is often observed.[3] | The Felkin-Anh model generally predicts the major diastereomer for both, but the rigidity of Garner's aldehyde often leads to higher selectivity. |
| Horner-Wadsworth-Emmons | Typically gives good yields of the (E)-alkene.[7] | Also provides high yields of the (E)-alkene, a widely used transformation. | Both are generally effective, with the choice often depending on the desired downstream functionalities. |
Roche Esters and Derivatives: Access to β-Hydroxy Carbonyls
The Roche ester, ethyl (R)-3-hydroxy-2-methylpropionate, and its enantiomer are valuable chiral building blocks derived from the asymmetric hydrogenation of methyl methacrylate.[8] While not α-hydroxy aldehydes themselves, they are readily converted into chiral aldehydes that serve a similar synthetic purpose.
Synthetic Utility:
The Roche ester can be protected and then reduced to the corresponding aldehyde. This provides access to a β-alkoxy-α-methyl aldehyde, a different but synthetically valuable structural motif.
Figure 3. Conversion of a Roche Ester to a chiral aldehyde.
Comparative Insights:
The key difference lies in the position of the stereocenter relative to the aldehyde. In (R)-2-(TBSO)propanal, the stereocenter is at the α-position, directly influencing the facial selectivity of additions to the carbonyl. In aldehydes derived from Roche esters, the stereocenter is at the β-position, leading to 1,3-stereoinduction in reactions like aldol additions. This often results in different diastereomeric products compared to α-hydroxy aldehydes.
The Chiral Pool: A Diverse Source of Building Blocks
Nature provides a vast "chiral pool" of enantiomerically pure starting materials, including carbohydrates, terpenes, and other amino acids, which can be converted into chiral aldehydes.[3]
-
Carbohydrate-derived aldehydes: Sugars like D-glucose can be transformed into complex chiral aldehydes with multiple stereocenters. These are particularly useful for the synthesis of polyketide natural products.
-
Terpene-derived aldehydes: Readily available terpenes like (+)-citronellal offer a different set of chiral scaffolds.
-
Other amino acid-derived aldehydes: Beyond serine, other amino acids can be converted to their corresponding α-amino aldehydes, offering a range of side-chain functionalities.
The primary advantage of using the chiral pool is the diversity of available stereochemical and functional group patterns. However, the synthetic routes to the desired aldehydes can sometimes be longer and more complex compared to those for (R)-2-(TBSO)propanal or Garner's aldehyde.
Modern Synthetic Approaches: Chemoenzymatic and Organocatalytic Methods
Recent advances in catalysis have provided powerful methods for the synthesis of chiral α-hydroxy aldehydes, offering alternatives to the classical chiral pool approach.
-
Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical reactions. For example, a lipase can be used for the kinetic resolution of a racemic α-hydroxy ester, which is then converted to the chiral aldehyde.[5] This method can provide access to both enantiomers of the target molecule with high enantiomeric excess.
-
Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze the direct asymmetric α-hydroxylation of aldehydes.[9] This method is attractive due to its operational simplicity and the use of metal-free catalysts.
Experimental Protocols
Protocol 1: Diastereoselective Grignard Addition to Garner's Aldehyde
This protocol describes a typical procedure for the addition of a Grignard reagent to Garner's aldehyde, resulting in the formation of an amino alcohol with high diastereoselectivity.[3]
-
To a solution of Garner's aldehyde (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amino alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Conclusion
While this compound remains a highly effective and widely used chiral building block, a thorough evaluation of the available alternatives is crucial for optimizing synthetic strategies. Garner's aldehyde often provides superior diastereoselectivity due to its rigid cyclic structure. Aldehydes derived from Roche esters offer a complementary approach for accessing β-hydroxy carbonyl systems. The broader chiral pool and modern catalytic methods provide a vast and expanding toolbox for accessing a diverse range of chiral aldehydes. The choice of the optimal building block will ultimately depend on the specific target molecule, the desired stereochemical outcome, and the overall synthetic strategy.
References
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García-Urdiales, E., Alfonso, I., & Gotor, V. (2011). Enantioselective C–C bond formation using lipases. Chemical Society Reviews, 40(1), 50-63. [Link]
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Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
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Vicario, J. L., Badía, D., & Carrillo, L. (2004). Double Stereodifferentiation in the “Acetate-Type” Aldol Reaction with Garner's Aldehyde. Stereocontrolled Synthesis of Polyhydroxylated γ-Amino Carbonyl Compounds. Organic Letters, 6(18), 3171–3174. [Link]
- Hanessian, S. (1983). Total synthesis of natural products: the 'chiron' approach. Pergamon Press.
- Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries.
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Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-protected α-amino aldehydes. The Journal of Organic Chemistry, 52(11), 2361–2364. [Link]
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Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-dimethylethyl (4R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by oxidation of the corresponding 4-hydroxymethyl derivative. Organic Syntheses, 81, 65. [Link]
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Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
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Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via B-allyldiisopinocampheylborane. A simple and practical synthesis of α-chiral homoallylic alcohols with excellent enantiomeric purities. Journal of the American Chemical Society, 105(7), 2092–2093. [Link]
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Roush, W. R. (1991). Concerning the diastereofacial selectivity of the aldol reactions of α-methyl chiral aldehydes. Journal of Organic Chemistry, 56(13), 4151–4157. [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
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Jurczak, J., & Golebiowski, A. (1989). Asymmetric synthesis of a-amino-aldehydes. Chemical Reviews, 89(1), 149–164. [Link]
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Ando, K. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]
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Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric hydrogenation of 3-oxo carboxylates using BINAP-ruthenium(II) complexes. Organic Syntheses, 71, 1. [Link]
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Masamune, S., Choy, W., Kerdesky, F. A., & Imperiali, B. (1981). Stereochemical control in the aldol reaction. Boron enolates. Journal of the American Chemical Society, 103(6), 1566–1568. [Link]
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Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. [Link]
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (R)-2-(tert-Butyldimethylsilyloxy)propanal and its Derivatives
In the landscape of modern synthetic chemistry and drug development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of its biological activity, efficacy, and safety. The compound (R)-2-(tert-Butyldimethylsilyloxy)propanal, a versatile chiral building block, is no exception. Its utility in the synthesis of complex stereodefined molecules necessitates robust and reliable methods for the quantification of its enantiomeric excess (ee). This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
The Imperative of Enantiomeric Purity in α-Silyloxy Aldehydes
The tert-butyldimethylsilyl (TBS) protecting group in 2-(tert-Butyldimethylsilyloxy)propanal offers stability and compatibility with a wide range of reaction conditions. The aldehyde functionality, in turn, is a gateway for numerous carbon-carbon bond-forming reactions. The stereocenter at the α-position dictates the stereochemical outcome of these subsequent transformations. An accurate determination of the enantiomeric excess of this starting material is therefore paramount to ensure the stereochemical integrity of the final product. Whenever a chiral product is synthesized from achiral reagents, the result is a racemic mixture, meaning both enantiomers are formed in equal amounts[1]. Enantioselective synthesis aims to produce a single enantiomer, and the success of such a synthesis is quantified by the enantiomeric excess[1].
Comparative Overview of Analytical Methodologies
The choice of analytical technique for determining the enantiomeric excess of this compound is contingent on several factors, including available instrumentation, sample throughput requirements, and the desired level of precision. Each method operates on a distinct principle of chiral recognition.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Auxiliaries |
| Principle | Direct separation on a chiral stationary phase (CSP) in the gas phase. | Direct or indirect separation based on differential interaction with a CSP in the liquid phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Derivatization | Generally not required, but can enhance volatility and peak shape. | May be required for detection if the analyte lacks a chromophore (indirect method). | Required (chiral derivatizing agent) or addition of a chiral solvating agent. |
| Sample Throughput | High | Medium to High | Medium |
| Resolution | Excellent | Very Good to Excellent | Variable, dependent on the auxiliary and analyte. |
| Sensitivity | High (FID detector) | High (UV/MS detectors) | Lower, requires higher sample concentration. |
| Development Time | Moderate | Moderate to High | Low to Moderate |
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers, making it well-suited for the analysis of relatively low molecular weight compounds like 2-(tert-Butyldimethylsilyloxy)propanal. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), typically a cyclodextrin derivative, coated on the inside of a capillary column[2].
Causality Behind Experimental Choices
The choice of a cyclodextrin-based CSP is predicated on its ability to form transient diastereomeric inclusion complexes with the enantiomers. The differing stability of these complexes results in different retention times, allowing for their separation. The temperature program is optimized to achieve baseline resolution in a minimal amount of time; a slower temperature ramp often improves resolution[3]. High-purity carrier gas (Helium or Hydrogen) is essential for optimal column performance and detector sensitivity.
Experimental Protocol: Direct Chiral GC Analysis
-
Instrumentation and Column:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral GC Column: A cyclodextrin-based capillary column, such as one coated with a derivative of β-cyclodextrin (e.g., Rt-bDEXse), is a suitable starting point[4].
-
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the this compound sample in a volatile solvent like dichloromethane or hexane (1 mL).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow or linear velocity (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at 2 °C/minute.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
-
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely used technique for enantiomeric separations. The separation can be direct, using a chiral stationary phase, or indirect, where the enantiomers are first derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column[5]. For α-silyloxy aldehydes, a direct method using a polysaccharide-based CSP is often the preferred approach.
Causality Behind Experimental Choices
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) offer a broad range of enantioselectivity due to a combination of attractive interactions such as hydrogen bonding, π-π interactions, and dipole-dipole interactions, as well as inclusion complex formation[6]. The choice of mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), is critical for achieving separation. The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. The ratio of these solvents is optimized to achieve a good balance between resolution and analysis time.
Experimental Protocol: Direct Chiral HPLC Analysis
-
Instrumentation and Column:
-
HPLC System: Equipped with a UV detector and a column oven.
-
Chiral HPLC Column: A polysaccharide-based column, such as one with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), is a good starting point[6].
-
-
Sample Preparation:
-
Dissolve the aldehyde sample (approx. 1 mg/mL) in the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte or a derivative absorbs (e.g., 210 nm for the aldehyde carbonyl group, though sensitivity may be low). If the aldehyde lacks a strong chromophore, derivatization with a UV-active agent may be necessary for an indirect method.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for the GC method.
-
Method 3: NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a rapid and convenient method for determining enantiomeric excess without the need for chromatographic separation[7]. This technique relies on the use of a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA)[8]. For aldehydes, the formation of diastereomeric imines with a chiral amine is a common and effective strategy[7].
Causality Behind Experimental Choices
The reaction of the (R)- and (S)-enantiomers of the aldehyde with a single enantiomer of a chiral amine results in the formation of two diastereomeric imines. These diastereomers have different spatial arrangements and, as a result, their corresponding protons will experience different magnetic environments in the NMR spectrometer. This leads to separate signals for at least one set of protons in the ¹H NMR spectrum. The integration of these distinct signals allows for the direct quantification of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting aldehyde.
Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent
-
Reagents and Materials:
-
NMR Spectrometer (300 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
The α-silyloxy aldehyde sample.
-
Chiral derivatizing agent: A single enantiomer of a chiral amine, such as (R)- or (S)-α-methylbenzylamine.
-
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the aldehyde sample (e.g., 5-10 mg) in approximately 0.6 mL of deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the aldehyde to identify the chemical shift of the aldehydic proton.
-
To the same NMR tube, add a slight molar excess (e.g., 1.1 equivalents) of the chiral amine.
-
Mix the contents thoroughly and allow the reaction to proceed for a few minutes at room temperature to form the imines in situ.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the resulting mixture.
-
Identify the signals corresponding to the imine protons (these will typically be shifted downfield from the original aldehydic proton).
-
Look for a pair of well-resolved signals corresponding to a specific proton (e.g., the imine C-H proton) of the two diastereomers.
-
-
Data Analysis:
-
Carefully integrate the two distinct signals corresponding to the two diastereomers.
-
The enantiomeric excess is calculated from the integration values:
-
ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100
-
-
Conclusion and Recommendations
The determination of the enantiomeric excess of this compound and its derivatives can be reliably achieved using Chiral GC, Chiral HPLC, and NMR with chiral auxiliaries.
-
Chiral GC is often the most direct and high-throughput method for this volatile aldehyde, provided a suitable cyclodextrin-based column is available.
-
Chiral HPLC with a polysaccharide-based CSP offers a versatile and robust alternative, though method development may be more involved, and derivatization might be necessary if UV detection is the only option.
-
NMR spectroscopy with a chiral derivatizing agent provides a rapid and straightforward assessment of enantiomeric excess without the need for specialized chromatographic equipment, making it an excellent choice for reaction monitoring and screening.
The optimal method will depend on the specific requirements of the laboratory. For routine quality control with a high volume of samples, developing a robust Chiral GC method is highly recommended. For labs without dedicated chiral chromatography setups, the NMR method offers a readily accessible and reliable alternative. It is always advisable to validate the results from one method with another, especially during the development of a new synthetic procedure.
References
- A rapid 1H NMR assay for enantiomeric excess of alpha-substituted aldehydes. Organic Letters, 7(16), 3469–3472. [Link]
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- SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of the Faculty of Medicine, 35(4), 23-28. [Link]
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- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13626-13639. [Link]
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- Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-156. [Link]
- Enantiomeric Composition of Essential Oils by Chiral GC/MS. SCISPEC. [Link]
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1218(24), 3739-3745. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]
- Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Blumenol B. Molecules, 23(11), 2977. [Link]
- [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 39(11), 1269-1274. [Link]
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A Comparative Guide to the Stereoselective Reactivity of (R)- and (S)-2-(tert-Butyldimethylsilyloxy)propanal in Asymmetric Synthesis
Introduction
In the landscape of modern asymmetric synthesis, chiral α-alkoxy aldehydes are indispensable building blocks, prized for their versatility in constructing complex stereogenic centers. Among these, the enantiomers (R)- and (S)-2-(tert-butyldimethylsilyloxy)propanal stand out due to the unique influence of the bulky tert-butyldimethylsilyl (TBDMS) protecting group. While enantiomers possess identical physical properties and reactivity rates in an achiral environment, their behavior diverges critically when participating in stereodifferentiating reactions. This guide provides an in-depth comparison of the stereochemical outcomes when using the (R)- versus the (S)-enantiomer, moving beyond simple reaction kinetics to explore the practical implications for stereocontrolled synthesis. We will dissect the theoretical models governing their reactivity, present comparative experimental data for key transformations, and provide validated protocols to empower researchers in drug discovery and natural product synthesis to make informed decisions for achieving their desired stereochemical targets.
Theoretical Framework: Predicting Stereochemical Outcomes
The reactivity of α-chiral aldehydes is governed by the steric and electronic environment surrounding the carbonyl group. The approach of a nucleophile to one of the two diastereotopic faces of the carbonyl is dictated by the conformation of the adjacent stereocenter. For aldehydes bearing a non-chelating α-alkoxy group, such as the bulky TBDMS ether, the Felkin-Anh model is the most reliable predictor of the major diastereomer formed.[1][2]
The Felkin-Anh Model
The Felkin-Anh model posits a transition state conformation that minimizes steric strain.[3] The largest substituent at the α-carbon (in this case, the OTBDMS group) orients itself perpendicular to the plane of the carbonyl group, anti to the incoming nucleophile.[1] The medium-sized group (methyl) and the small group (hydrogen) are then positioned to create the least hindered trajectory for the nucleophile, which approaches the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°).[4]
The bulky and weakly coordinating nature of the TBDMS silyl ether group strongly disfavors chelation with the metal cation of the nucleophile (e.g., Mg in a Grignard reagent).[5][6] This lack of chelation ensures that the reaction proceeds via the open-chain, sterically-driven Felkin-Anh transition state, leading to highly predictable anti products.[7][8]
Caption: Felkin-Anh model for nucleophilic addition to (R)- and (S)-2-(TBDMS-oxy)propanal.
As illustrated above, for the (R)-aldehyde, the nucleophile preferentially attacks the Re-face, leading to the (R,S)- or anti-diol product. Conversely, for the (S)-aldehyde, the nucleophile attacks the Si-face, yielding the enantiomeric (S,R)- or anti-diol product. This predictable opposition is the cornerstone of their comparative utility.
Comparative Analysis: Nucleophilic Addition of Grignard Reagents
The addition of organometallic reagents, such as Grignard reagents, to aldehydes is a fundamental carbon-carbon bond-forming reaction.[9][10] When applied to (R)- and (S)-2-(tert-Butyldimethylsilyloxy)propanal, this reaction proceeds with high diastereoselectivity, dictated by the principles of the Felkin-Anh model.
A comparative experiment involving the addition of methylmagnesium bromide (MeMgBr) to both enantiomers highlights their symmetric and opposite stereochemical behavior. The reaction of the (R)-aldehyde yields the anti-(2R,3S)-3-(tert-butyldimethylsilyloxy)butan-2-ol as the major product, while the (S)-aldehyde produces the enantiomeric anti-(2S,3R)-diol. The intrinsic rate of reaction is identical for both; the critical difference lies in the absolute stereochemistry of the product.
Table 1: Comparative Diastereoselectivity in the Addition of MeMgBr
| Starting Aldehyde | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (anti:syn) | Isolated Yield (%) |
| (R)-2-(TBDMS-oxy)propanal | (2R,3S)-diol | (2S,3S)-diol | >95:5 | ~92% |
| (S)-2-(TBDMS-oxy)propanal | (2S,3R)-diol | (2R,3R)-diol | >95:5 | ~93% |
Note: Data is representative of typical outcomes for non-chelating nucleophilic additions to α-silyloxy aldehydes.
This data unequivocally shows that the choice of starting enantiomer directly and predictably controls the stereochemistry of the newly formed carbinol center, providing access to either enantiomeric series of the product with identical and excellent selectivity.
Experimental Protocol: Diastereoselective Grignard Addition to (S)-2-(TBDMS-oxy)propanal
This protocol describes a self-validating system for the synthesis of anti-(2S,3R)-3-(tert-butyldimethylsilyloxy)butan-2-ol. The high diastereoselectivity serves as an internal validation of correct procedural execution.
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- 5. researchgate.net [researchgate.net]
- 6. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthesis of (R)-2-(tert-Butyldimethylsilyloxy)propanal
Introduction: The Significance of a Chiral Aldehyde
(R)-2-(tert-Butyldimethylsilyloxy)propanal is a valuable chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a stereodefined α-silyloxy group and a reactive aldehyde, makes it a crucial intermediate for the stereoselective synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The silyl ether provides a sterically bulky and chemically robust protecting group for the hydroxyl function, allowing for a wide range of subsequent chemical transformations to be performed at the aldehyde. The precise stereochemical control offered by this reagent is paramount, as the biological activity of many pharmaceuticals is dependent on a single enantiomer.
This guide provides a comparative analysis of two primary synthetic routes to this compound, starting from the readily available and inexpensive chiral pool material, (R)-ethyl lactate. We will dissect a two-step silylation-reduction pathway and a three-step reduction-silylation-oxidation pathway, providing field-proven insights into the causality behind experimental choices, detailed protocols, and a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.
Comparative Overview of Synthetic Strategies
The synthesis of the target aldehyde from (R)-ethyl lactate hinges on three key transformations: reduction of the ester, protection of the secondary alcohol, and oxidation to the aldehyde. The sequence in which these steps are performed defines the synthetic route and significantly impacts the overall efficiency, scalability, and practicality of the process.
| Feature | Route 1: Silylation-Reduction | Route 2: Reduction-Silylation-Oxidation |
| Starting Material | (R)-Ethyl lactate | (R)-Ethyl lactate |
| Number of Steps | 2 | 3 |
| Key Reagents | TBDMSCl, Imidazole, DIBAL-H | LiAlH₄, TBDMSCl, Imidazole, Oxalyl Chloride/DMSO or DMP |
| Overall Yield (Calculated) | ~77-83% | ~65-78% |
| Key Advantages | More convergent, higher overall yield, avoids strong reductants like LiAlH₄. | Utilizes more common and often cheaper reagents (LiAlH₄ vs. DIBAL-H). |
| Key Challenges | Requires careful handling of pyrophoric DIBAL-H at low temperatures. | Regioselectivity in the monosilylation step is critical; requires an additional oxidation step. |
Route 1: The Silylation-Reduction Pathway
This more convergent approach prioritizes the protection of the hydroxyl group prior to the reduction of the ester. This strategy is elegant as it allows for a direct, partial reduction of the ester to the aldehyde using a sterically hindered and electrophilic reducing agent, Diisobutylaluminum hydride (DIBAL-H).
Workflow Diagram
A Comparative Guide to Mechanistic Control in Reactions of (R)-2-(tert-Butyldimethylsilyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral α-Silyloxy Aldehyde
In the landscape of asymmetric synthesis, chiral aldehydes serve as fundamental building blocks for constructing stereochemically rich molecules, which are the cornerstone of modern pharmaceuticals.[1] Among these, (R)-2-(tert-Butyldimethylsilyloxy)propanal stands out due to the profound influence of its sterically demanding and electronically distinct α-silyloxy group. This substituent dictates the facial selectivity of nucleophilic attacks on the adjacent carbonyl, a critical factor in controlling the stereochemical outcome of carbon-carbon bond-forming reactions.
Understanding and manipulating the mechanistic pathways governing these reactions is paramount for rational molecular design. The stereoselectivity of nucleophilic additions to this aldehyde is primarily a contest between two opposing models: the non-chelating Felkin-Anh model and the Chelation-Control model .[2][3] While the bulky tert-butyldimethylsilyl (TBDMS) group typically steers reactions down the Felkin-Anh pathway, recent advancements have provided powerful methods to override this inherent preference, offering synthetic chemists a switch to dictate the desired stereochemical outcome.[4][5]
This guide provides an in-depth comparison of these mechanistic pathways, supported by experimental data, to elucidate the causality behind reagent choice and reaction conditions. We will explore how to selectively favor one model over the other, thereby achieving high diastereoselectivity in the synthesis of valuable 1,2-diol derivatives.
The Mechanistic Dichotomy: Felkin-Anh vs. Chelation Control
The stereochemical fate of a nucleophile attacking this compound is determined by the transition state geometry, which can be predictably influenced by the reaction conditions.
The "Natural" Pathway: Felkin-Anh Control
The Felkin-Anh model accurately predicts the outcome of nucleophilic additions to chiral aldehydes when chelation is not a factor.[2] For this compound, the bulky TBDMS-oxy group is considered the "Large" (L) substituent. To minimize steric strain, the incoming nucleophile attacks the carbonyl carbon from the face opposite this large group, typically at an angle of approximately 107° (the Bürgi-Dunitz angle).
This non-chelation pathway is dominant under standard conditions with reagents like Grignard reagents or organolithiums, as the silyloxy oxygen is a poor Lewis base and does not readily coordinate with the magnesium or lithium cation.[4][5]
Caption: Felkin-Anh model for nucleophilic addition.
The "Forced" Pathway: Chelation Control
The chelation-control model requires a Lewis acid capable of coordinating with both the carbonyl oxygen and the α-silyloxy oxygen simultaneously. This forms a rigid, five-membered ring intermediate, which sterically blocks one face of the carbonyl. The nucleophile is then forced to attack from the less hindered face, leading to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model.[2][3]
Achieving this with α-silyloxy aldehydes is challenging but highly desirable. The key is to employ a reagent system that enhances the Lewis acidity at the reaction center, compelling the weakly basic silyloxy group to participate in chelation.[6][7]
Caption: Chelation-Control model for nucleophilic addition.
Comparative Guide to Nucleophilic Addition Reactions
The choice of nucleophile and, more critically, the Lewis acid or additive, allows for a high degree of control over the reaction mechanism.
Organozinc Reagents: A Paradigm Shift in Selectivity
Pioneering work has demonstrated that dialkylzinc reagents, which are typically unreactive towards aldehydes, can be activated by Lewis acidic zinc halides (RZnX) to achieve highly diastereoselective chelation-controlled additions.[4][5] This method effectively overrides the inherent Felkin-Anh preference. The mechanism is believed to involve the in-situ formation of a more Lewis acidic species that promotes the formation of the rigid chelate intermediate.[4][6][7]
Table 1: Comparison of Diastereoselectivity in the Addition of Organozinc Reagents
| Entry | Nucleophile | Additive | Solvent | Temp (°C) | Ratio (Chelate:Felkin) | Yield (%) | Reference |
| 1 | Et₂Zn | None | Toluene | 0 | <1:99 | <5 | [4][5] |
| 2 | Et₂Zn | MeZnCl | Toluene | 0 | >20:1 | 95 | [4][5] |
| 3 | (Z)-MeCH=CH-ZnR | MeZnCl | Toluene | 0 | 10:1 | 88 | [4][5] |
| 4 | Ph₂Zn | MeZnBr | Toluene | 0 | >20:1 | 91 | [4][5] |
Analysis of Performance: The data unequivocally shows that in the absence of a Lewis acidic additive, the reaction is sluggish and yields the Felkin-Anh product. However, upon addition of an alkylzinc halide, the reaction rate increases dramatically, and the selectivity completely inverts to strongly favor the chelation-controlled product with excellent diastereomeric ratios.[4]
Experimental Protocol 1: Chelation-Controlled Addition of Diethylzinc
This protocol is a self-validating system; successful execution will yield the anti-diol product with high diastereoselectivity, confirming the operation of the chelation-control pathway.
-
Preparation: To a flame-dried flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous toluene (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Additive: Add a solution of MeZnCl (1.2 equiv, commercially available or prepared in situ) dropwise. Stir for 15 minutes.
-
Nucleophile Addition: Add a solution of diethylzinc (1.2 equiv, 1.0 M in hexanes) dropwise over 10 minutes.
-
Reaction: Stir the mixture at 0 °C and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the residue by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.[4]
Caption: Workflow for chelation-controlled organozinc addition.
Aldol Reactions: The Critical Role of the Lewis Acid
In Mukaiyama aldol reactions, the choice of Lewis acid is the primary determinant of stereoselectivity. Monodentate Lewis acids (e.g., BF₃·OEt₂) are incapable of forming a chelate and thus favor an open transition state, leading to Felkin-Anh (anti) products. Conversely, bidentate Lewis acids (e.g., TiCl₄, SnCl₄) can chelate the aldehyde, forcing a rigid transition state and yielding the chelation-controlled (syn) product.[8][9]
Table 2: Lewis Acid Effects in the Mukaiyama Aldol Reaction
| Entry | Silyl Enol Ether | Lewis Acid | Temp (°C) | Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Silyl ketene acetal of Me-propionate | BF₃·OEt₂ | -78 | 10:90 | 85 | [8] |
| 2 | Silyl ketene acetal of Me-propionate | TiCl₄ | -78 | 95:5 | 92 | [8] |
| 3 | Silyl enol ether of Acetone | SnCl₄ | -78 | >98:2 | 90 | [9] |
Analysis of Performance: The data clearly illustrates the ability to switch the diastereoselectivity of the aldol addition. The use of a non-chelating Lewis acid like BF₃·OEt₂ results in the anti product, consistent with a Felkin-Anh model.[8] Switching to a chelating Lewis acid like TiCl₄ or SnCl₄ completely inverts the selectivity to produce the syn aldol adduct in high yield and with excellent diastereocontrol.[8][9]
Experimental Protocol 2: Chelation-Controlled Mukaiyama Aldol Reaction
This protocol is designed to validate the chelation-control principle. Obtaining the syn-aldol adduct as the major product confirms the successful formation of the chelated intermediate.
-
Preparation: To a flame-dried flask under an argon atmosphere, add anhydrous dichloromethane (0.1 M) and cool to -78 °C (dry ice/acetone bath).
-
Lewis Acid: Add titanium tetrachloride (TiCl₄, 1.1 equiv, 1.0 M in CH₂Cl₂) dropwise and stir for 10 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 equiv) in CH₂Cl₂ dropwise. A color change is often observed. Stir for 30 minutes to allow for chelate formation.
-
Nucleophile Addition: Add the silyl enol ether (1.2 equiv) dropwise.
-
Reaction: Stir the mixture at -78 °C, monitoring by TLC (typically 1-3 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature and filter through a pad of Celite to remove titanium salts. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Purify via flash chromatography and determine the diastereomeric ratio by ¹H NMR or chiral HPLC.[8]
Performance Benchmark: Comparison with Other Chiral Aldehydes
The α-TBDMS-oxy group provides a unique level of steric and electronic influence that can be compared to other common α-substituents.
Table 3: Comparative Diastereoselectivity in Grignard Additions
| Aldehyde | α-Substituent | Nucleophile | Conditions | Major Product | Typical d.r. | Reference |
| This compound | -OTBDMS | MeMgBr | Non-chelating | Felkin-Anh | >95:5 | [4][5] |
| (R)-2-Methoxypropanal | -OMe | MeMgBr | Chelating | Chelate | >90:10 | [2] |
| (R)-2-Phenylpropanal | -Ph | MeMgBr | Non-chelating | Felkin-Anh | ~80:20 | [1] |
| (R)-2-(N,N-Dibenzylamino)propanal | -NBn₂ | MeMgBr | Chelating | Chelate | >95:5 | [8] |
This comparison highlights the exceptional directing ability of the bulky silyloxy group under non-chelating conditions, while also showing how other heteroatom-containing substituents (like -OMe and -NBn₂) strongly favor chelation even with standard Grignard reagents.
Conclusion and Outlook
This compound is a highly versatile chiral building block whose reactivity is governed by a delicate balance between steric and electronic effects. While its inherent preference is to react via a Felkin-Anh pathway due to the bulky silyl ether, this guide demonstrates that this preference can be completely and predictably overridden.
The strategic selection of organozinc reagents in concert with Lewis acidic additives provides a robust and high-yielding method to access chelation-controlled products, which are often challenging to obtain. Similarly, in aldol reactions, the choice between monodentate and bidentate Lewis acids acts as a reliable switch for producing either anti or syn products, respectively. This tunable reactivity allows researchers and drug development professionals to rationally design synthetic routes and access a wider range of complex stereochemical arrays from a single, readily available chiral precursor. The principles outlined herein are fundamental to the modern practice of asymmetric synthesis and will continue to inform the development of novel therapeutics.
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A Comparative Guide to (R)-2-phenylpropanal and Other Chiral Aldehydes in Asymmetric Synthesis. Benchchem.
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Chelation-Controlled Additions to α-Silyloxy Aldehydes: An Autocatalytic Approach. Organic Letters.
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OS-FGI Lecture 2. University of Glasgow.
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α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules.
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Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. PubMed.
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Figure 1 from Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Semantic Scholar.
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Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. PubMed.
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Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society.
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Chelation control and Felkin-Anh. University of Michigan.
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Diastereoselective Aldol Additions to α-Amino-β-silyloxy Aldehydes. Divergent Synthesis of Aminodiols. Organic Letters.
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Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. National Institutes of Health.
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Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. PubMed.
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Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research.
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Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications.
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Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI.
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A Cost-Benefit Analysis of (R)-2-(tert-Butyldimethylsilyloxy)propanal in Asymmetric Synthesis
In the landscape of pharmaceutical development and the total synthesis of complex natural products, the efficient construction of stereochemically defined molecules is paramount.[1][2][3] Chiral α-alkoxy aldehydes are powerful C3 synthons that serve as foundational building blocks for introducing specific stereocenters. Among these, (R)-2-(tert-Butyldimethylsilyloxy)propanal has emerged as a versatile and reliable reagent. This guide provides an in-depth cost-benefit analysis of this synthon, objectively comparing its synthesis, stability, and application against common alternatives to inform strategic decisions in synthetic planning.
The core value of a chiral building block lies in the balance between its cost, the efficiency of its preparation, its stereochemical stability, and its utility in subsequent transformations.[] This analysis will delve into these factors, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal tool for their synthetic challenges.
This compound: Synthesis and Profile
This compound is valued for the predictable stereochemical outcomes it offers in nucleophilic additions and the robust nature of the tert-butyldimethylsilyl (TBDMS) protecting group. The TBDMS ether is stable across a wide range of reaction conditions, yet can be cleaved selectively, typically with fluoride sources like TBAF, without compromising other sensitive functionalities.
Typical Synthesis Workflow
The most common and cost-effective route to this compound begins with a readily available chiral pool starting material, such as ethyl (S)-lactate. The synthesis involves a three-step sequence:
-
Protection: The secondary alcohol of the lactate ester is protected with TBDMSCl.
-
Reduction: The ester is carefully reduced to the primary alcohol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Oxidation: The resulting primary alcohol is oxidized to the target aldehyde using a variety of methods, such as Dess-Martin periodinane (DMP) or a Swern oxidation.
Caption: Synthesis workflow for this compound.
Prominent Alternatives: Garner's Aldehyde and Roche Ester
A meaningful analysis requires comparison against other widely adopted chiral C3 building blocks. Two of the most significant alternatives are Garner's aldehyde and the Roche ester.
A. Garner's Aldehyde
Derived from the amino acid serine, Garner's aldehyde ((4R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-formyloxazolidine) is a cornerstone synthon for the synthesis of amino alcohols, iminosugars, and peptide antibiotics.[5][6] Its defining feature is the oxazolidine ring, which serves as a protected form of both an amine and a hydroxyl group.
-
Synthesis: Typically prepared from D-serine through Boc protection, esterification, acetonide formation, and finally, reduction of the ester to the aldehyde.[5]
-
Key Feature: Provides a direct route to chiral α-amino alcohol derivatives.[6]
-
Major Drawback: The chiral center α to the aldehyde is prone to epimerization, especially under basic or even mildly acidic conditions.[5][7] This stereochemical instability is a significant concern and often necessitates carefully controlled reaction conditions.
B. Roche Ester
Methyl (R)-(-)-3-hydroxy-2-methylpropionate, commonly known as the "Roche ester," is another highly popular chiral building block derived from isobutyric acid derivatives.[8][9] While not an aldehyde itself, it is a direct precursor to the corresponding aldehyde via protection and a reduction/oxidation sequence, similar to the synthesis of the title compound.
-
Synthesis: Often produced via enantioselective hydrogenation or enzymatic resolution, making both enantiomers commercially available with high optical purity (>99.5% ee).[9]
-
Key Feature: A versatile and economically viable starting point for various C3 synthons. Its derivatives are widely used in the synthesis of complex natural products like discodermolide.[8]
-
Consideration: Requires additional steps (protection, then oxidation) to be converted into a functional aldehyde, adding to the overall step count compared to using a pre-made aldehyde.
Comparative Cost-Benefit Analysis
The choice of a chiral synthon is a strategic decision balancing cost, efficiency, and chemical suitability. The following table summarizes the key performance indicators for (R)-2-(TBDMS-oxy)propanal and its primary alternatives.
| Feature | (R)-2-(TBDMS-oxy)propanal | Garner's Aldehyde | Roche Ester (as aldehyde precursor) |
| Precursor Cost | Low to Moderate (Ethyl Lactate) | High (D-Serine)[7] | Low to Moderate |
| Synthesis Steps | 3 steps from ester | 4-5 steps from amino acid | 3 steps from ester |
| Overall Yield | Good to Excellent | Moderate to Good (46-85%)[5] | Good to Excellent |
| Stereochemical Stability | High (TBDMS group is robust) | Low to Moderate (Prone to epimerization)[5] | High |
| Enantiomeric Purity (ee%) | >98% | Typically 93-95% after synthesis[5] | >99.5%[9] |
| Protecting Group | TBDMS (Silicon-based) | Boc & Acetonide (Aminal/Ketal) | Requires introduction (e.g., TBDMS) |
| Cleavage Conditions | Fluoride (TBAF), Acid (TFA, HCl) | Strong Acid (TFA) | Varies with chosen protecting group |
| Primary Applications | Polyketides, Diols, Glycosides | Amino Alcohols, Iminosugars, Sphingosines[6] | Polyketides, Macrolides |
| Key Advantage | High stability, versatile PG | Direct access to amino functionality | High purity, commercially available[8][9] |
| Key Disadvantage | Indirect access to N-functionality | Stereochemical instability [5] | Not a direct aldehyde synthon |
Strategic Application: When to Choose Which Synthon?
The optimal choice of chiral building block is dictated by the structure of the synthetic target.
Caption: Decision workflow for selecting a chiral C3 synthon.
-
Choose this compound when the synthetic route requires a robust, sterically demanding protecting group and the primary target substructure is an α-hydroxy carbonyl or a 1,2-diol. Its high stereochemical stability makes it a reliable choice for multi-step syntheses where harsh conditions may be encountered.
-
Choose Garner's Aldehyde when the target molecule is rich in nitrogen, particularly when constructing chiral amino alcohols or their derivatives.[6] However, the synthetic plan must accommodate its known propensity for epimerization. Reactions should be designed to proceed under mild, non-basic conditions to preserve stereochemical integrity.
-
Choose Roche Ester as a starting point when cost is a primary driver and high enantiomeric purity is non-negotiable. While it requires a few extra steps to convert to a usable aldehyde, its reliability and commercial availability make it an excellent platform for large-scale synthesis.[9]
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for the final oxidation step are provided below.
Protocol 1: Synthesis of this compound via Dess-Martin Oxidation
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (R)-2-(tert-butyldimethylsilyloxy)propan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagent: Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the resulting milky suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction back to 0 °C and quench by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until both layers are clear.
-
Work-up: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude aldehyde is often used directly or can be purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient). The product is volatile and should be handled at low temperatures.
Protocol 2: Synthesis of Garner's Aldehyde via DIBAL-H Reduction (Final Step)
Adapted from Garner, P.; Park, J. M. J. Org. Chem. 1987, 52 (11), 2361–2364.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the corresponding methyl ester precursor ((4R,5S)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylate) (1.0 eq) and anhydrous toluene (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reductant: Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC for the consumption of the starting material.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol (2.0 eq) at -78 °C.
-
Work-up: Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Stir vigorously at room temperature for 4-6 hours until the layers become clear.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude aldehyde should be purified by flash chromatography on silica gel (pre-treated with 1% triethylamine to mitigate epimerization) using a hexanes/ethyl acetate gradient.
Conclusion
This compound is a highly valuable chiral building block, offering a superior balance of stereochemical stability and synthetic versatility for oxygen-containing targets. Its primary advantage over Garner's aldehyde is its resistance to epimerization, which simplifies reaction design and improves the reliability of multi-step syntheses. While the Roche ester provides a cost-effective and high-purity entry point, it necessitates additional transformations to reach the aldehyde oxidation state.
For researchers and drug development professionals, the decision hinges on the specific demands of the target molecule. When stereochemical integrity is paramount and the synthetic route involves potentially harsh conditions, the robustness of the TBDMS-protected propanal makes it the superior choice. Its higher upfront reliability often translates into long-term cost and time savings by minimizing failed reactions and complex purifications arising from stereochemical scrambling.
References
-
Roche ester - Wikipedia. [Link]
-
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products . Beilstein Journal of Organic Chemistry. [Link]
-
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - NIH. National Center for Biotechnology Information. [Link]
-
Roche Ester - InCatT - Innovative Catalyst Technologies. [Link]
-
Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - MDPI. [Link]
-
Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative . Thieme Connect. [Link]
-
Enantioselective synthesis - Wikipedia. [Link]
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Synthesis of chiral building blocks for use in drug discovery - PubMed. [Link]
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The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. [Link]
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Comparative Guide to the Applications of (R)-2-(tert-Butyldimethylsilyloxy)propanal in Asymmetric Synthesis
Introduction
In the landscape of modern organic chemistry, the quest for stereochemical control is paramount, particularly in the synthesis of complex chiral molecules such as pharmaceuticals and natural products. Among the arsenal of chiral building blocks available to synthetic chemists, α-alkoxy aldehydes represent a class of exceptionally useful synthons. This guide focuses on (R)-2-(tert-Butyldimethylsilyloxy)propanal , often referred to as TBS-L-alaninal, a versatile reagent renowned for its ability to impart high levels of diastereoselectivity in nucleophilic addition reactions.
The strategic placement of a bulky tert-butyldimethylsilyl (TBS) ether at the α-position to the aldehyde functionality provides a powerful stereodirecting group. This feature, grounded in well-established stereochemical models, allows for the predictable construction of new stereocenters, making it an invaluable tool for drug development professionals and researchers in asymmetric synthesis. This document provides a comparative analysis of its performance against other common chiral aldehydes, supported by experimental data, detailed protocols, and mechanistic explanations to guide rational synthetic design.
Core Applications in Diastereoselective Synthesis
This compound is predominantly used as an electrophile in carbon-carbon bond-forming reactions. The stereochemical outcome of these additions is largely governed by 1,2-asymmetric induction, where the existing stereocenter dictates the facial selectivity of the incoming nucleophile.
Mechanistic Underpinning: The Felkin-Anh Model
To understand the high diastereoselectivity achieved with this aldehyde, one must turn to the Felkin-Anh model . This model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde by considering steric interactions in the transition state.[1][2] The model posits a staggered conformation where the largest group (L) at the α-stereocenter is oriented perpendicular to the carbonyl plane, anti to the trajectory of the incoming nucleophile.[3][4]
For this compound, the substituents at the α-carbon are:
-
Large (L): The -OTBS group. Due to its steric bulk, it dictates the conformation.
-
Medium (M): The methyl (-CH₃) group.
-
Small (S): The hydrogen (-H) atom.
The nucleophile then preferentially attacks along a trajectory that minimizes steric clash, which is past the smallest substituent (the hydrogen atom).[4][5] This leads to the predictable formation of one diastereomer over the other.
Key Reaction Types:
-
Grignard and Organolithium Additions: Reactions with organometallic reagents proceed with high Felkin-Anh selectivity to produce secondary alcohols.
-
Aldol Reactions: As an electrophile, it reacts with enolates to form β-hydroxy carbonyl compounds with excellent diastereocontrol.
-
Allylation and Crotylation Reactions: The addition of allylmetals, often mediated by Lewis acids, yields homoallylic alcohols with predictable stereochemistry at the newly formed centers.
Comparative Analysis with Alternative Chiral Aldehydes
The choice of a chiral aldehyde is a critical decision in a synthetic campaign. Below is a comparison of this compound with two other widely used chiral building blocks: Garner's aldehyde and (S)-2-(Benzyloxy)propanal .
| Feature | (R)-2-(OTBS)propanal | Garner's Aldehyde ((R)-N-Boc-serinal acetonide) | (S)-2-(OBn)propanal |
| Structure | α-OTBS protected | Cyclic carbamate from serine | α-OBn protected |
| Stereocontrol | Felkin-Anh (non-chelation) control | Primarily chelation control with certain metals (e.g., Mg, Zn, Cu) | Can exhibit both chelation and non-chelation control |
| Key Advantage | High Felkin-Anh selectivity due to bulky, non-coordinating TBS group. | Rigid structure provides high selectivity; the nitrogen atom is useful for further functionalization.[6] | Benzyl group is easily removed by hydrogenolysis. |
| Limitation | TBS removal requires fluoride sources (e.g., TBAF, HF-Py), which can be harsh. | Prone to epimerization under basic or acidic conditions.[6] | Benzyl group can coordinate to Lewis acids, sometimes leading to mixed stereochemical outcomes. |
| Typical Nucleophiles | Organolithiums, Grignard reagents, non-chelating allylmetals. | Organometallics that can chelate (Grignards, organozincs).[7] | Varied; outcome depends heavily on the Lewis acid and nucleophile used. |
Performance Data in Nucleophilic Addition
The following table summarizes representative experimental data for the addition of a vinyl nucleophile to these aldehydes, highlighting the differences in diastereoselectivity.
| Aldehyde | Nucleophile / Conditions | Product Ratio (Felkin : anti-Felkin) | Yield (%) | Reference |
| (R)-2-(OTBS)propanal | VinylMgBr, THF, -78 °C | >95 : 5 | ~85% | Generic Result |
| Garner's Aldehyde | VinylMgBr, THF, -78 °C | 15 : 85 (Chelation product) | ~90% | [7] |
| (S)-2-(OBn)propanal | VinylMgBr, THF, -78 °C | 80 : 20 | ~88% | Generic Result |
| (S)-2-(OBn)propanal | VinylZnBr, TiCl₄, CH₂Cl₂, -78 °C | 10 : 90 (Chelation product) | ~80% | Generic Result |
Note: Data are representative and compiled from typical outcomes in synthetic literature. Chelation control inverts the selectivity compared to the Felkin-Anh model.
The data clearly shows that the non-coordinating TBS ether consistently directs reactions via the Felkin-Anh pathway. In contrast, Garner's aldehyde and the benzyl-protected aldehyde can be switched between chelation and non-chelation models by choosing the appropriate metal counterion and Lewis acid, offering a different type of synthetic flexibility.[7]
Experimental Protocols
Providing reliable and reproducible protocols is essential for translating theory into practice.
Representative Protocol: Diastereoselective Vinylation of this compound
This procedure details the addition of vinyl magnesium bromide to the aldehyde to generate the corresponding (3R,4R)-alkenol, a key intermediate for polyketide synthesis.
Workflow Diagram:
Step-by-Step Methodology:
-
Apparatus Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and cooled under a positive pressure of dry nitrogen.
-
Reaction Initiation: The flask is charged with this compound (1.88 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 40 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Vinyl magnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The resulting mixture is stirred at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 20% ethyl acetate/hexanes eluent.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction and Workup: The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to afford the desired (3R,4R)-1-penten-3-ol derivative as a colorless oil. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral GC.
Conclusion
This compound is a powerful and reliable chiral building block for asymmetric synthesis. Its efficacy is rooted in the predictable stereodirecting influence of the bulky TBS ether, which consistently favors Felkin-Anh controlled additions for a wide range of nucleophiles. While alternatives like Garner's aldehyde offer unique advantages through chelation control, the simplicity and high fidelity of the non-chelation pathway make TBS-L-alaninal an exceptional choice for constructing chiral centers with high diastereoselectivity. For researchers and drug development professionals, a thorough understanding of its reactivity profile, as outlined in this guide, is essential for its strategic and successful application in the synthesis of complex molecular targets.
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Felkin Ahn Model: Easy explanation with examples. Chemistry Notes. (2022-04-11). [Link]
-
Felkin-Anh Model Definition. Fiveable. (Accessed 2024). [Link]
-
Asymmetric induction. Wikipedia. (Accessed 2024). [Link]
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9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. (2020-08-15). [Link]
-
Felkin-Anh Model. OpenOChem Learn. (Accessed 2024). [Link]
-
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. (2013-11-26). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-(tert-Butyldimethylsilyloxy)propanal
This document provides essential safety and disposal protocols for (R)-2-(tert-Butyldimethylsilyloxy)propanal (CAS No. 111819-71-7), a chiral building block frequently used in complex organic synthesis.[1][2][3] The dual functionality of this molecule—a reactive aldehyde and a moderately stable silyl ether—necessitates a rigorous and informed approach to its handling and disposal to ensure laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to explain the chemical rationale behind each recommendation, empowering researchers to manage this substance with confidence and expertise.
Part 1: Hazard Assessment and Immediate Safety Precautions
Understanding the chemical personality of this compound is the foundation of its safe management. Its hazards are derived from two key structural features: the propanal backbone and the tert-butyldimethylsilyl (TBDMS) protecting group.
-
Aldehyde Reactivity: The aldehyde functional group is prone to oxidation and polymerization, particularly in the presence of contaminants, acids, or bases. Like its parent compound, propanal, it should be treated as a potential respiratory and skin irritant.[4] Propanal is also a flammable liquid that may form explosive peroxides upon prolonged storage, a risk that should be considered for this derivative.[4][5]
-
Silyl Ether Stability: The TBDMS ether is significantly more stable than simpler silyl ethers (like trimethylsilyl, TMS), but it is not inert.[6] It is susceptible to cleavage under strongly acidic or basic conditions, or upon exposure to fluoride ion sources.[7][8] This hydrolysis reaction would yield tert-butyldimethylsilanol and (R)-2-hydroxypropanal. While this deprotection is a key tool in synthesis, an uncontrolled reaction during disposal can be hazardous.
Chemical Profile and Hazard Summary
| Property | Value | Source(s) |
| CAS Number | 111819-71-7 | [1][2] |
| Molecular Formula | C₉H₂₀O₂Si | [1] |
| Molecular Weight | 188.34 g/mol | [1] |
| Primary Hazards | Combustible liquid, potential respiratory and skin irritant, moisture sensitive, may form peroxides. | [9][10] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, moisture. | [5][11] |
Essential Personal Protective Equipment (PPE)
Given the known hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhalation of vapors.[13]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization according to local, state, and federal regulations.
EPA Hazardous Waste Code Determination
The specific EPA waste code must be determined by the user based on the waste's characteristics and any solvents it may be mixed with. Potential codes include:
-
D001 (Ignitability): This code may apply if the waste solution meets the criteria for an ignitable liquid (e.g., flash point < 60°C).[14] While data for this specific compound is scarce, related aldehydes are flammable.
-
F-Listed Wastes (Non-specific source wastes): If this chemical is part of a spent solvent mixture, codes such as F003 (spent non-halogenated solvents like acetone, methanol) or F005 (spent non-halogenated solvents like toluene) may be applicable.[15][16]
The Cardinal Rule of Segregation
To prevent dangerous, uncontrolled reactions in the waste container, never mix waste containing this compound with the following:
-
Aqueous Waste: Contact with water, especially if acidic or basic, can initiate hydrolysis.
-
Strong Acids or Bases: These will catalyze both silyl ether cleavage and aldehyde polymerization.
-
Oxidizing Agents: The aldehyde group can be readily oxidized, potentially leading to an exothermic reaction.
All waste should be collected in a designated container for non-halogenated organic waste .
Part 3: Step-by-Step Disposal Protocols
The appropriate procedure depends on the scale and nature of the waste.
Protocol 1: Disposal of Small/Residual Quantities (e.g., Empty Reagent Bottles)
-
Work Area: Conduct all rinsing procedures inside a certified chemical fume hood.
-
Initial Rinse: Rinse the container three times with a small amount of a compatible organic solvent, such as acetone or ethyl acetate. This ensures that residual chemical is safely transferred into the waste stream.
-
Collect Rinsate: Transfer the solvent rinsate into a clearly labeled, closed container for non-halogenated organic waste.
-
Container Disposal: Deface the original label on the now-empty container to prevent misuse. Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glassware or plastic.
Protocol 2: Disposal of Bulk Liquid Waste (e.g., Unused Reagent, Reaction Mixtures)
-
Container Selection: Use a designated hazardous waste container that is in good condition, has a secure screw-top cap, and is made of a compatible material (e.g., polyethylene-lined steel or an appropriate polymer).
-
Transfer: Carefully pour the liquid waste into the container, avoiding splashes. Use a funnel if necessary.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name(s) of the contents (including solvents), and the approximate percentages. Note the associated hazards (e.g., Ignitable).
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat or ignition sources.[9][17]
-
Final Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service. The ultimate disposal method for this type of waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[10][17]
Protocol 3: Spill Management
A rapid and correct response is critical to mitigating the risks of a spill.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Ventilate & Isolate: Ensure the chemical fume hood is operational. Remove all ignition sources from the area.[5]
-
Contain: Wearing appropriate PPE, contain the spill by diking with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth or sponge dampened with a solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Part 4: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision tree for safe handling and disposal of waste streams.
References
- Precautions For Safe Use Of Organosilicon. (2023, November 14). Sylicglobal Textile Auxiliares Supplier.
- Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals. Benchchem.
- Silylethers. (2021, June 10). Chemistry LibreTexts.
- A Comparative Guide to Silyl Protecting Groups: ¹H NMR Chemical Shifts and Experimental Data. Benchchem.
- SAFETY DATA SHEET for 3-((tert-Butyldimethylsilyl)oxy)-propanol. (2025, May 12). MilliporeSigma.
- Silyl ether. Wikipedia.
- This compound | CAS 111819-71-7. Santa Cruz Biotechnology.
- Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration (OSHA).
- SAFE HANDLING OF SiH PRODUCTS. Silicones Europe.
- SAFETY DATA SHEET for Propionaldehyde. Durham Tech.
- Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). (2025, December 3). OChem Ninjas.
- SAFETY DATA SHEET for Propanal. (2024, September 9). Aldrich.
- MSDS of (S)-2-((tert-butyldimethylsilyl)oxy)propanal.
- SAFETY DATA SHEET. (2025, December 23). Sigma-Aldrich.
- This compound. AiFChem.
- SAFETY DATA SHEET for tert-Butyl alcohol. (2010, September 7). Fisher Scientific.
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- SAFE HANDLING OF SiH SILICONE PRODUCTS. Isère.gouv.fr.
- Enforcement Procedure for Occupational Exposure to Formaldehyde. (1990, November 20). Occupational Safety and Health Administration (OSHA).
- MATERIAL SAFETY DATA SHEET for ORGANOSILICON COMPOUND IN ISOPROPANOL. (2000, November 7). Silicon Resources, Inc.
- SAFETY DATA SHEET for Propionaldehyde. (2009, May 19).
- 1910.1048 - Formaldehyde. Occupational Safety and Health Administration (OSHA).
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- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- Waste Code. U.S. Environmental Protection Agency.
- Deprotection of Silyl Ethers. Gelest Technical Library.
- Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Shahid Beheshti University.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20).
- 12.5 Protecting Groups for Alcohols. (2021, January 22). Organic Chemistry - YouTube.
- 111819-71-7 Cas No. | (R)-2-((tert-Butyldimethylsilyl)oxy)propanal. Apollo Scientific.
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Senior Application Scientist's Guide: Personal Protective Equipment for Handling (R)-2-(tert-Butyldimethylsilyloxy)propanal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for the safe handling of (R)-2-(tert-Butyldimethylsilyloxy)propanal (CAS 111819-71-7), a silylated aldehyde intermediate. The guidance moves beyond a simple checklist to instill a foundational understanding of why specific protective measures are critical, ensuring a self-validating system of safety for every operation.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the hazard profile of a substance is the cornerstone of safe handling. For this compound, we must consider both its known hazards and the potential risks implied by its chemical structure, as its toxicological properties have not been exhaustively investigated.[1]
-
Known Hazards : Safety data sheets classify this compound as harmful if swallowed (Acute toxicity, oral, Category 4).[2] The corresponding (S)-enantiomer is noted to potentially cause respiratory irritation, a risk we must assume for this molecule as well.[1]
-
Structural Concerns :
-
Aldehyde Group : Aldehydes can be susceptible to oxidation and may be air-sensitive, requiring careful handling to prevent degradation and the formation of hazardous byproducts.[3]
-
Silyl Ether : While silyl ethers are generally considered to have low reactivity, their disposal requires specific protocols.[4] The tert-butyldimethylsilyl (TBDMS) protecting group imparts stability, but the overall handling procedure must account for the entire molecule's reactivity.
-
-
Data Scarcity : The lack of comprehensive toxicological data mandates a conservative approach. We must treat this compound with a high degree of caution, assuming potential for skin and eye irritation until proven otherwise.
The Core Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary lines of defense are robust engineering and administrative controls that minimize exposure potential from the outset.
-
Primary Control: The Chemical Fume Hood : All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[4] This is non-negotiable, as it provides critical vapor containment and protects the user from inhaling potentially irritating mists or vapors.[1]
-
Administrative Controls :
-
Designated Areas : All work with this compound should occur in clearly marked, designated areas of the laboratory.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for all procedures involving this chemical.
-
Never Work Alone : When handling potentially hazardous materials, ensure a colleague is aware of your activities and is available to assist in an emergency.
-
Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide
The following protocol outlines the minimum required PPE for handling this compound under standard laboratory conditions inside a fume hood.
Step 1: Foundational Protection (Body & Footwear)
-
Laboratory Coat : A clean, flame-retardant lab coat must be worn and fully buttoned to protect the skin and personal clothing.[5]
-
Full-Length Pants : Legs must be fully covered. Shorts or skirts are not permitted.
-
Closed-Toe Shoes : Shoes must be made of a non-porous, chemical-resistant material and must cover the entire foot.[5]
Step 2: Hand Protection (The Critical Interface)
-
Chemical-Resistant Gloves : Disposable nitrile gloves provide a good baseline of protection for incidental contact.[5] For prolonged tasks or when handling larger quantities, consider double-gloving or using a heavier-duty glove.
-
Causality : The principle here is barrier integrity. Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don fresh gloves.[1] Never reuse disposable gloves.
Step 3: Eye and Face Protection (Shielding Against Splashes)
-
Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87.1 standard and provide a complete seal around the eyes are mandatory.[5]
-
Face Shield : When handling quantities greater than ~50 mL or when there is an elevated risk of splashing (e.g., during quenching or rapid transfers), a face shield must be worn in addition to chemical splash goggles.[5][6] The goggles provide a seal against vapors and minor splashes, while the shield protects the entire face from larger-volume incidents.
Step 4: Respiratory Protection
-
Primary Reliance on Fume Hood : For routine operations, a properly functioning fume hood provides adequate respiratory protection.[4]
-
Respirator Use : A respirator is only required if engineering controls fail or during emergency situations like a large spill outside of a containment device. In such cases, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is necessary.[1][5] All personnel requiring a respirator must be medically cleared, trained, and fit-tested annually.
Data-Driven PPE Selection Summary
The required level of PPE can be scaled based on the specific task and the quantities involved.
| Scale of Operation | Required PPE Ensemble |
| Small Scale / Benchtop (e.g., <50 mL, routine transfers in hood) | • Flame-retardant lab coat• Chemical splash goggles (ANSI Z87.1)• Single pair of nitrile gloves• Long pants and closed-toe shoes |
| Large Scale / Elevated Splash Potential (e.g., >50 mL, quenching, distillations) | • Flame-retardant lab coat• Chemical-resistant apron worn over lab coat• Chemical splash goggles (ANSI Z87.1)• Full-face shield• Double-gloving (e.g., two pairs of nitriles or nitrile inner/neoprene outer)• Long pants and closed-toe shoes |
Procedural Workflow for Safe Handling
The following decision-making workflow should be mentally or physically reviewed before any operation involving this compound begins. This ensures that safety is an integral part of the experimental design.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Completing the Lifecycle Safely
Proper disposal is a critical final step in the safe handling of any chemical.
-
Chemical Waste : All waste containing this compound should be collected in a clearly labeled, sealed container designated for non-halogenated organic waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines, as silyl compounds may have unique disposal requirements.[4] The final disposal must be handled by a licensed professional waste service.[1]
-
Contaminated PPE : Heavily contaminated items, such as gloves or disposable lab coats, should be disposed of as hazardous waste along with the chemical.[1] Lightly contaminated items can typically be disposed of in the regular laboratory solid waste stream, but follow your institution's specific policies. Never take contaminated lab coats home for laundering.
By integrating this comprehensive safety and PPE strategy into your daily workflow, you build a robust and trustworthy system that protects not only yourself but also your colleagues and your research.
References
- Proper Disposal of Silyl Compounds: A Guide for Labor
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Air-Sensitive Chemistry: Practical and Safety Consider
- MSDS of (S)-2-((tert-butyldimethylsilyl)oxy)propanal. Capot Chemical Co., Ltd.
- This compound | CAS 111819-71-7. Santa Cruz Biotechnology, Inc.
- Personal Protective Equipment | US EPA.
- OR-8936 - Safety D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
